ACT001
Description
Properties
IUPAC Name |
(3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/t12-,13-,14-,15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBIJIIQXPRJSS-WNZSCWOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403357-81-2, 1403357-80-1 | |
| Record name | ACT-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403357812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylaminomicheliolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17111 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACT-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580BNQ45EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Multi-Faceted Mechanism of ACT001 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanisms of Action
ACT001 exerts its anti-tumor effects in glioblastoma through the modulation of several critical signaling pathways. The drug has been shown to directly bind to and inhibit multiple key proteins, leading to a cascade of downstream effects that culminate in cancer cell death and the suppression of tumor growth.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of this compound is its direct inhibition of the IκB kinase β (IKKβ).[1][2] By binding to IKKβ, this compound prevents its phosphorylation, which is a critical step in the activation of the NF-κB pathway.[1][2] This inhibition leads to the downregulation of NF-κB target genes, including manganese superoxide (B77818) dismutase (MnSOD), resulting in increased reactive oxygen species (ROS) production. The subsequent oxidative stress induces G2/M phase cell cycle arrest and apoptosis in glioblastoma cells.[2]
Targeting the STAT3 Signaling Pathway and Immune Modulation
This compound directly binds to Signal Transducer and Activator of Transcription 3 (STAT3) and inhibits its phosphorylation.[3][4] This is significant as phosphorylated STAT3 (p-STAT3) is a key transcriptional regulator of genes involved in cell proliferation, survival, and immunosuppression. A critical downstream target of p-STAT3 is the programmed death-ligand 1 (PD-L1). By inhibiting STAT3 phosphorylation, this compound reduces the expression of PD-L1 on glioblastoma cells, which may help to restore an anti-tumor immune response.[3][4][5]
Modulation of the PI3K/AKT Pathway
Disruption of the MDK/c-Myc Complex and Wnt/β-catenin Signaling
Recent studies have revealed that this compound can overcome temozolomide (B1682018) (TMZ) resistance in glioma by targeting the Midkine (MDK)/c-Myc protein complex.[11][12][13] this compound disrupts this interaction, leading to the ubiquitination and degradation of c-Myc.[11][12] Furthermore, this action also impacts the Wnt/β-catenin signaling pathway, contributing to the overall anti-tumor effect.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound in glioblastoma.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Endpoint | Value | Reference |
| U-118 MG | CCK-8 | IC50 | 18.7 ± 1.8 µM | [9] |
| SF-126 | CCK-8 | IC50 | 25.2 ± 7.5 µM | [9] |
| GSC 1123 | Cell Viability | IC50 | ~5 µM | |
| R39 | Cell Viability | IC50 | ~7 µM | |
| NHA (Normal Human Astrocytes) | Cell Viability | IC50 | >100 µM |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Model | Treatment | Outcome | Result | Reference |
| U-118 MG Xenograft | This compound | Tumor Growth Inhibition | Significant reduction in tumor volume | [1] |
| GL-261 Orthotopic | This compound (400 mg/kg/day) | Survival | Significant increase in median survival | [4] |
| GSC Orthotopic Xenograft | This compound | Survival | Significant prolongation of survival | [8] |
| SF126 & U118MG Xenograft (with TMZ) | This compound + TMZ | Tumor Growth | Synergistic inhibition of tumor growth | [12][14] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's mechanism of action in glioblastoma.
Western Blot Analysis
This protocol is for the detection and quantification of specific proteins in glioblastoma cell lysates.
Detailed Steps:
-
Cell Lysis: Glioblastoma cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cell debris.[15]
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.[16]
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[15]
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-STAT3, IKKβ, PD-L1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[16]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of target genes in glioblastoma cells.
Detailed Steps:
-
RNA Extraction: Total RNA is isolated from glioblastoma cells using a suitable kit (e.g., TRIzol or RNeasy kit).[17]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).[18]
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.[18][19]
-
Data Analysis: The amplification data is analyzed to determine the cycle threshold (Ct) values. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).[20][21]
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of glioblastoma cells in different phases of the cell cycle.
Detailed Steps:
-
Cell Harvest and Fixation: Glioblastoma cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[22][23]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[23]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[24]
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound.
Detailed Steps:
-
Cell Preparation: Human glioblastoma cells (e.g., U-118 MG, GL-261) are cultured, harvested, and resuspended in a suitable medium.[25][26]
-
Stereotactic Intracranial Injection: Anesthetized immunodeficient mice are placed in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of glioblastoma cells are injected into the brain parenchyma.[27][28]
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[29]
-
Drug Administration: Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.[28]
-
Efficacy Evaluation: The therapeutic efficacy is assessed by measuring tumor volume and monitoring the survival of the mice.[14]
Conclusion
This compound demonstrates a robust and multi-faceted mechanism of action against glioblastoma. By concurrently targeting key oncogenic signaling pathways, including NF-κB, STAT3, and PI3K/AKT, and disrupting critical protein-protein interactions like the MDK/c-Myc complex, this compound effectively inhibits tumor cell growth, survival, and invasion. Furthermore, its ability to modulate the tumor immune microenvironment through the STAT3/PD-L1 axis highlights its potential for combination therapies. The comprehensive data and methodologies presented in this guide underscore the significant promise of this compound as a therapeutic agent for glioblastoma and provide a foundational resource for further research and development in this critical area.
References
- 1. This compound modulates the NF-κB/MnSOD/ROS axis by targeting IKKβ to inhibit glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling [thno.org]
- 10. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the MDK/c-Myc complex to overcome temozolomide resistance in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the MDK/c‐Myc complex to overcome temozolomide resistance in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. elearning.unite.it [elearning.unite.it]
- 19. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 20. Validation of Housekeeping Genes for Gene Expression Analysis in Glioblastoma Using Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. nanocellect.com [nanocellect.com]
- 25. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 27. Generation of glioblastoma patient-derived organoids and mouse brain orthotopic xenografts for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
ACT001 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT001, a novel small molecule drug, has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in the context of glioblastoma and other solid tumors. Its mechanism of action is centered on the targeted inhibition of key signaling pathways that are frequently dysregulated in cancer, leading to the suppression of tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Inhibited by this compound
This compound exerts its anti-cancer effects through the modulation of several critical intracellular signaling cascades. The primary pathways affected are the NF-κB, STAT3, and PI3K/AKT pathways. This compound has been shown to directly bind to and inhibit key kinases within these pathways, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor progression. This compound directly targets the IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway.[1] By binding to IKKβ, this compound inhibits its phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[1][2] This results in the sequestration of NF-κB dimers (p65/p50) in the cytoplasm, preventing their translocation to the nucleus and the transcription of pro-survival genes.[2][3] The inhibition of the NF-κB pathway by this compound also leads to the downregulation of manganese superoxide (B77818) dismutase (MnSOD), promoting the accumulation of reactive oxygen species (ROS) and inducing G2/M phase arrest and apoptosis.[1]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Aberrant STAT3 activation is a hallmark of many human cancers. This compound has been shown to directly bind to STAT3 and inhibit its phosphorylation at Tyr705.[4] This inhibition prevents STAT3 dimerization, nuclear translocation, and its ability to act as a transcription factor. A significant consequence of STAT3 inhibition by this compound is the reduced expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that helps tumors evade the immune system.[4][5][6][7]
PI3K/AKT Signaling Pathway
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| U-118 MG | 40.3 ± 8.6 | 28.5 ± 5.1 | 18.7 ± 1.8 |
| U-251 | 55.7 ± 12.3 | 42.1 ± 9.7 | 30.2 ± 6.4 |
| SF-126 | 68.9 ± 15.2 | 45.8 ± 10.9 | 25.2 ± 7.5 |
| SHG-44 | 75.4 ± 18.9 | 58.3 ± 13.2 | 41.6 ± 11.5 |
Data from a study on the effects of this compound on glioblastoma cell growth.[10]
Table 2: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) |
| H1703 | 9.21 |
| H1975 | 14.42 |
Data from a study investigating the effects of this compound on NSCLC cells.[11]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol describes the determination of cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK8).
-
Cell Seeding: Seed cells in 96-well plates at a density of 2.5 x 10³ cells per well and allow them to adhere for 24 hours.[4]
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, 72, or 96 hours.[4]
-
Incubation with CCK8: Following treatment, add CCK8 solution to each well and incubate for 2 hours.[4]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate luminometer to determine cell viability.[4]
Western Blot Analysis
This protocol outlines the procedure for detecting protein expression levels following this compound treatment.
-
Protein Extraction: Collect total protein from cells using RIPA buffer containing a protease inhibitor cocktail.[12]
-
Protein Quantification: Determine the total protein concentration using a BCA Protein Assay Kit.[4][12]
-
SDS-PAGE: Resolve 30 µg of each protein sample by SDS-PAGE.[4][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-PD-L1, anti-p-IKKβ, anti-IKKβ, anti-β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound-Biotin Pull-Down Assay
This protocol is used to identify proteins that directly bind to this compound.
-
Cell Lysis: Lyse cells and collect the supernatant containing the total protein.[4]
-
Incubation with Probe: Incubate the protein lysate with 100 µmol/L of this compound-biotin or a negative control probe (this compound-S-biotin) overnight at 4°C.[4]
-
Bead Incubation: Add streptavidin beads to the samples and incubate to capture the biotin-labeled protein complexes.[4]
-
Elution and Analysis: Elute the bound proteins from the beads, separate them by SDS-PAGE, and identify them by silver staining or western blot.[4]
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKKβ.
Caption: this compound inhibits the STAT3 signaling pathway, leading to reduced PD-L1 expression.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of this compound.
References
- 1. This compound modulates the NF-κB/MnSOD/ROS axis by targeting IKKβ to inhibit glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound via NF-κB Suppression in Murine Triple-Negative Breast Cancer Cell Line 4T1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
ACT001: A Multi-Targeted Agent in Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Molecular Targets and Mechanisms of Action
This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of ACT001, a novel small-molecule inhibitor, in the context of non-small cell lung cancer (NSCLC). The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical evidence supporting its therapeutic potential. The information is presented through in-depth textual explanations, structured data tables for quantitative comparison, detailed experimental protocols, and visual diagrams of key signaling pathways.
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While targeted therapies and immunotherapies have improved patient outcomes, challenges such as drug resistance and low immune response persist. This compound, a derivative of the natural compound parthenolide, has emerged as a promising therapeutic candidate with a multi-targeted approach, demonstrating both direct cytotoxic effects on tumor cells and immunomodulatory activities.[1][2] This guide delves into the core mechanisms through which this compound exerts its anti-tumor effects in NSCLC.
Molecular Targets and Mechanisms of Action
Preclinical studies have elucidated several key molecular targets and signaling pathways modulated by this compound in NSCLC. The compound exhibits a dual effect by directly inhibiting cancer cell proliferation and survival, and by modulating the tumor microenvironment to enhance anti-tumor immunity.[2]
Direct Anti-Tumor Effects: Targeting Cell Proliferation and Survival
This compound has been shown to directly impede the growth and survival of NSCLC cells through the modulation of critical cell cycle and survival pathways.
One of the key mechanisms identified is the upregulation of the Natural Killer Cell Triggering Receptor (NKTR).[3][4] Increased NKTR expression leads to the inhibition of AKT phosphorylation. The AKT signaling pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting AKT phosphorylation, this compound effectively induces a G1/S phase cell cycle arrest, thereby halting the proliferation of NSCLC cells.[3][4]
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer and plays a pivotal role in cell proliferation, survival, and differentiation. This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation.[1][2][5] This suppression of STAT3 activity contributes to the anti-proliferative effects of this compound. The compound is also known to target the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6][7][8]
Immunomodulatory Effects: Enhancing Anti-Tumor Immunity
Beyond its direct cytotoxic effects, this compound modulates the tumor microenvironment to favor an anti-tumor immune response.
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, when expressed on tumor cells, can suppress the adaptive immune response by binding to its receptor PD-1 on T cells. This compound has been found to reduce the expression of PD-L1 on NSCLC cells.[1][2] Mechanistically, this compound binds to both STAT1 and STAT3, inhibiting their phosphorylation.[1][2][5] Since STAT1 and STAT3 are key transcriptional regulators of the PD-L1 gene (CD274), their inhibition leads to decreased PD-L1 expression. This, in turn, can enhance the cytotoxic activity of T cells against tumor cells.[2]
By downregulating PD-L1, this compound can reinvigorate the anti-tumor immune response. In co-culture systems, this compound has been shown to enhance the release of granzyme B in CD3+ T cells, a key mediator of T-cell-induced apoptosis in target cancer cells.[1][2][5] This suggests that this compound can render NSCLC cells more susceptible to T-cell-mediated killing.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in NSCLC cell lines.
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 (μM) after 72h |
| H1703 | 9.21[4] |
| H1975 | 14.42[4] |
| Other NSCLC cell lines | 50 - 100[4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound in NSCLC.
Cell Culture and Reagents
NSCLC cell lines (e.g., H1703, H1975, H1299) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. This compound was dissolved in a suitable solvent like DMSO for in vitro experiments.
Cell Proliferation and Viability Assays
-
MTT Assay: To determine the half-maximal inhibitory concentration (IC50), NSCLC cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability was assessed by adding MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at a specific wavelength.[3][4]
-
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with various concentrations of this compound. After a period of incubation to allow for colony formation, the colonies were fixed, stained with crystal violet, and counted.[1]
-
EdU Incorporation Assay: Cell proliferation was measured by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA, often visualized by fluorescence microscopy.[1]
Cell Cycle Analysis
NSCLC cells were treated with this compound, harvested, and fixed in ethanol. The cells were then stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3][4]
Gene and Protein Expression Analysis
-
RNA Sequencing (RNA-seq): To identify differentially expressed genes upon this compound treatment, total RNA was extracted from treated and untreated NSCLC cells, followed by library preparation and high-throughput sequencing.[3][4]
-
Quantitative Real-Time PCR (qRT-PCR): To validate the expression of specific genes, total RNA was reverse-transcribed into cDNA, and qPCR was performed using gene-specific primers.[1]
-
Western Blotting: The expression levels of specific proteins (e.g., NKTR, p-AKT, AKT, p-STAT1, STAT1, p-STAT3, STAT3, PD-L1, Cyclin D1, CDK6) were determined by separating protein lysates via SDS-PAGE, transferring them to a membrane, and probing with specific primary and secondary antibodies.[1][3][4]
-
Flow Cytometry: To analyze the surface expression of proteins like PD-L1, cells were stained with fluorescently labeled antibodies and analyzed using a flow cytometer.[1]
In Vivo Tumor Xenograft Models
To evaluate the in vivo efficacy of this compound, NSCLC cells were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and analyzed.[3][4]
Protein-Ligand Interaction Assays
-
Pull-down Assay coupled with Mass Spectrometry: To identify the direct binding partners of this compound, cell lysates were incubated with this compound-conjugated beads. The bound proteins were then eluted and identified by mass spectrometry.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its preclinical evaluation.
Caption: this compound upregulates NKTR, leading to the inhibition of AKT phosphorylation and subsequent G1/S cell cycle arrest in NSCLC cells.
Caption: this compound inhibits STAT1/STAT3 phosphorylation, reducing PD-L1 expression and enhancing T-cell mediated anti-tumor immunity.
Caption: A generalized workflow for the preclinical evaluation of this compound in non-small cell lung cancer.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for non-small cell lung cancer through its multi-faceted mechanism of action. By directly inhibiting key cancer cell proliferation and survival pathways, such as the AKT and STAT3 signaling cascades, and by modulating the immune microenvironment through the downregulation of PD-L1, this compound presents a dual-pronged attack on NSCLC.[2] The preclinical data strongly support its further clinical development as both a monotherapy and potentially in combination with other anti-cancer agents.[4] Ongoing and future clinical trials will be crucial in determining the clinical utility of this compound in the treatment of NSCLC.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation of non-small cell lung cancer cells by upregulating NKTR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Accendatech's Phase 3 Trial of this compound, an Oral Compound with Novel MoA, Begins Enrolling Patients with Small Cell Lung Cancer with Brain Metastasis in a Highly Competitive Research Field [businesswire.com]
- 8. ascopubs.org [ascopubs.org]
ACT001: A Targeted Inhibitor of the NF-kappaB Signaling Cascade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ACT001 is a novel, orally available small molecule, derived from the natural compound parthenolide, that has demonstrated significant anti-inflammatory and anti-tumor properties.[1][2] A primary mechanism of its action is the direct inhibition of the Nuclear Factor-kappaB (NF-κB) signaling cascade, a critical pathway implicated in inflammation, cell survival, proliferation, and immunity.[3] this compound covalently binds to and inhibits the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of the IκBα inhibitor.[3][4] This action effectively traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed protocols for key experimental validations.
The NF-kappaB Signaling Pathway
The NF-κB family of transcription factors are pivotal regulators of cellular responses to stimuli such as cytokines, stress, and pathogens.[5][6] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitor proteins, the most prominent being IκBα.[7] The canonical NF-κB pathway, the most common route for its activation, is initiated by signals from receptors like the tumor necrosis factor receptor (TNFR) or Toll-like receptors (TLRs).[6][8] This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[7][8] IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[7] The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB dimer (most commonly p50/p65), allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.[5][9]
This compound Mechanism of Action: IKKβ Inhibition
This compound exerts its inhibitory effect on the NF-κB pathway by directly and covalently targeting the IKKβ kinase subunit.[3][4] This interaction prevents the phosphorylation of IKKβ itself, a key step in its activation, and subsequently blocks its ability to phosphorylate IκBα.[3][4] By maintaining IκBα in its unphosphorylated, stable state, this compound ensures the NF-κB p50/p65 dimer remains sequestered in the cytoplasm, thereby preventing the expression of downstream target genes.[2][3] This targeted inhibition leads to several key anti-cancer effects, including the induction of reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][4]
Quantitative Data Presentation
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation(s) |
|---|---|---|---|---|---|
| H1703 | Non-Small Cell Lung Cancer | MTT | IC50 | 9.21 µM | [10] |
| H1975 | Non-Small Cell Lung Cancer | MTT | IC50 | 14.42 µM | [10] |
| 4T1 | Triple-Negative Breast Cancer | CCK-8 | Viability | Significant decrease at 20-80 µM | [2] |
| U-118 MG | Glioblastoma | CCK-8 | Proliferation | Significant suppression |[3] |
Table 2: In Vivo Efficacy of this compound in Murine Tumor Models
| Model | Cancer Type | Treatment | Outcome | Citation(s) |
|---|---|---|---|---|
| U-118 MG Xenograft | Glioblastoma | 400 mg/kg this compound (oral) | Significant tumor growth suppression | [3][11] |
| GL-261-luciferase | Glioblastoma | 400 mg/kg this compound (oral) | Significant reduction in luciferase intensity | [3] |
| 4T1 Tumor-bearing | Triple-Negative Breast Cancer | 100 mg/kg this compound | Significant tumor growth suppression | [2] |
| DIPG Orthotopic | Diffuse Intrinsic Pontine Glioma | this compound | Extended survival by 33% |[12] |
Table 3: this compound Phase 1 Clinical Trial Data in Recurrent Malignant Gliomas
| Parameter | Details | Citation(s) |
|---|---|---|
| Patient Population | Recurrent Glioblastoma (GBM) and other advanced solid tumors | [13][14] |
| Dosing Regimen | 100, 200, 400, 600, 900, 1200 mg BID (oral) | [13] |
| Pharmacokinetics | Plasma half-life: ~3-4 hours; No accumulation observed | [13][14] |
| Tolerability | Well-tolerated with no dose-limiting toxicities observed | [13][14] |
| Preliminary Efficacy | 1 Complete Remission (GBM, ongoing at 27 months), 3 Stable Disease (≥ 6 months) |[13] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between this compound and the NF-κB signaling pathway.
In Vitro IKKβ Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies IKKβ kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
-
Reagent Preparation :
-
1x Kinase Assay Buffer : Prepare from a 5x stock (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[1][13]
-
ATP Solution : Dilute ATP to the desired final concentration (e.g., 10-25 µM) in 1x Kinase Assay Buffer.[15]
-
Substrate Solution : Reconstitute a specific IKKβ substrate (e.g., IKKtide peptide) in ultrapure water and dilute to the desired final concentration (e.g., 10-15 µM) in 1x Kinase Assay Buffer.[1][15]
-
IKKβ Enzyme : Thaw recombinant human IKKβ on ice and dilute to the working concentration (e.g., 10 ng/µl) in 1x Kinase Assay Buffer immediately before use.[1]
-
This compound Dilutions : Prepare a 10-fold serial dilution of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (not to exceed 1% in the final reaction).[1]
-
-
Assay Procedure :
-
Add 2.5 µL of each this compound dilution (or vehicle control) to wells of a 384-well plate.[1]
-
Prepare a Master Mix containing ATP and substrate. Add 12.5 µL of this Master Mix to each well.[1]
-
Initiate the reaction by adding 10 µL of diluted IKKβ enzyme to all wells except the "blank" control. Add 10 µL of 1x Kinase Assay Buffer to the blank wells.[1]
-
-
Detection :
-
Stop the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent to each well.[1]
-
Incubate at room temperature for 40-45 minutes.[1]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal via luciferase.[1]
-
Incubate at room temperature for another 30-45 minutes in the dark.[1]
-
Measure luminescence using a plate reader. Subtract the "blank" reading from all other values and calculate the percent inhibition for each this compound concentration to determine the IC50 value.
-
Western Blot for NF-κB Activation (p-p65 and IκBα)
This method assesses NF-κB activation by measuring the phosphorylation of the p65 subunit and the degradation of the IκBα inhibitor.
-
Cell Lysis and Protein Quantification :
-
Culture cells (e.g., U-118 MG) and treat with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNFα, 10 ng/ml).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]
-
Optional for translocation: Use a nuclear/cytoplasmic fractionation kit to separate fractions before lysis.[9][16]
-
Centrifuge lysates at 14,000 x g for 15 min at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[6]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin or anti-Lamin B1 (loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[6]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[6]
-
Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of viability.
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treatment : Treat cells with serial dilutions of this compound (e.g., 0-100 µM) and incubate for 24-72 hours.
-
MTT Incubation :
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement :
-
Carefully aspirate the media.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Sample Preparation :
-
Culture and treat cells with this compound as desired.
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 30 minutes on ice or at -20°C.[18]
-
-
Staining :
-
Data Acquisition and Analysis :
-
Analyze the samples on a flow cytometer, acquiring at least 10,000-20,000 events per sample.[18]
-
Use analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a histogram of PI fluorescence intensity.[18]
-
Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Apoptosis Detection in Tissue (TUNEL Assay)
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation :
-
Deparaffinize formalin-fixed, paraffin-embedded tumor sections by washing in xylene, followed by rehydration through a graded ethanol series (100%, 95%, 70%) to water.[12]
-
-
Permeabilization :
-
TUNEL Reaction :
-
Prepare the TUNEL reaction mixture by combining the enzyme (Terminal deoxynucleotidyl Transferase, TdT) and the label solution (e.g., Biotin-dUTP) according to the kit manufacturer's instructions.[12]
-
Apply the reaction mixture to the tissue sections, cover, and incubate in a humidified chamber for 60 minutes at 37°C, protected from light.[12]
-
-
Detection and Visualization :
-
Stop the reaction and wash the slides.
-
If using a biotin-based label, incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash again, then apply a chromogen substrate like DAB (3,3'-Diaminobenzidine), which will produce a dark brown stain in positive nuclei.[12]
-
Counterstain with hematoxylin (B73222) to visualize all cell nuclei.
-
Dehydrate the slides, clear with xylene, and mount with a coverslip. Visualize under a light microscope.[19]
-
Conclusion
This compound is a promising therapeutic agent that functions as a potent and direct inhibitor of the canonical NF-κB signaling pathway. By targeting IKKβ, it prevents the nuclear translocation of NF-κB and the subsequent transcription of genes critical for tumor cell survival and proliferation. The robust preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a strong rationale for its continued investigation in clinical trials for various cancers and inflammatory diseases.[2][3][4][19] The multi-faceted approach to its validation, from biochemical assays to in vivo tumor models, establishes a clear mechanism of action and demonstrates significant therapeutic potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 5. licorbio.com [licorbio.com]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. genscript.com [genscript.com]
- 13. promega.com [promega.com]
- 14. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
ACT001 as a PAI-1 Inhibitor in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Analysis of ACT001's Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency and efficacy in various models.
Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines
| Cell Line | Type | IC50 (µM) at 72h | Reference |
| U-118 MG | Glioblastoma | 18.7 ± 1.8 | [4] |
| U-251 | Glioblastoma | Not specified | [4] |
| SF-126 | Glioblastoma | 25.2 ± 7.5 | [4] |
| SHG-44 | Glioma | Not specified | [4] |
| C6 | Glioma | 27 | [1] |
| U87 | Glioblastoma | 21 | [1] |
| GSC 1123 | Patient-derived Glioma Stem-like Cell | < 10 | [1] |
| R39 | Patient-derived Glioma Stem-like Cell | < 10 | [1] |
Table 2: In Vivo Efficacy of this compound in Glioma Xenograft Models
| Animal Model | Tumor Model | Treatment | Tumor Inhibition Rate | Reference |
| Nude Balb/C Mice | U118 Xenograft | This compound (200 mg/kg, oral, daily) + Cisplatin (B142131) (2.5 mg/kg, i.p., every 3 days) | Synergistic reduction in tumor size and weight | [2] |
| Nude Balb/C Mice | U118 Xenograft | This compound + Temozolomide (TMZ) | 92.07% | [3] |
| Nude Balb/C Mice | U118 Xenograft | This compound (monotherapy) | 76.59% | [3] |
| Nude Balb/C Mice | U118 Xenograft | TMZ (monotherapy) | 63.74% | [3] |
| Nude Mice | H1703 NSCLC Xenograft | This compound (200 mg/kg, daily) | Significantly smaller tumor volume vs. saline | [8] |
| Orthotopic DIPG model | DIPG Neurospheres | This compound | 33% extension in survival | [9] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Route of Administration | Reference |
| Absolute Bioavailability | 50.82% | Oral | [3] |
| Tissue Distribution | Wide, crosses the blood-brain barrier | Oral | [3] |
| Total Cumulative Excretion (Urine) | 3.42% | Not specified | [3] |
| Total Cumulative Excretion (Feces) | 0.05% | Not specified | [3] |
| Total Cumulative Excretion (Bile) | 0.012% | Not specified | [3] |
| Half-life (in humans) | 4 hours | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate this compound.
In Vitro Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Lines: Human glioma cell lines (e.g., U-118 MG, U-251, SF-126, SHG-44) and patient-derived glioma stem-like cells (GSCs).[1][4]
-
Protocol:
-
Cells are seeded in 96-well microplates at a density of approximately 6,000 cells per well and cultured for 24 hours.[1]
-
This compound is dissolved in a suitable solvent (e.g., double-distilled H2O) and added to the cell cultures at a range of concentrations (e.g., 0.1 to 100 µM).[1]
-
Cells are incubated with this compound for various time points (e.g., 24, 48, 72 hours).[4]
-
Cell viability is assessed using a colorimetric assay such as the WST-1 assay or MTT assay.[1] The absorbance is measured using a microplate reader.
-
IC50 values are calculated by fitting the concentration-response data to a nonlinear regression curve using software like GraphPad Prism.[1]
-
Glioma Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound, alone or in combination with other chemotherapeutic agents.
-
Protocol:
-
Human glioma cells (e.g., U118) are cultured and then subcutaneously injected into the flanks of the mice.
-
Tumor growth is monitored regularly. When tumors reach a specified volume, the mice are randomized into treatment groups.
-
Treatment is administered as follows:
-
Tumor size and body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.
-
Pharmacokinetic Studies in Rats
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Animal Model: Sprague-Dawley rats.[3]
-
Protocol:
-
This compound is administered to rats, typically via both intravenous (for reference) and oral routes to determine absolute bioavailability.
-
Blood samples are collected at various time points after administration.
-
Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method such as UPLC/ESI-QTOF-MS.[3]
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and clearance are calculated from the plasma concentration-time data.
-
For tissue distribution studies, animals are euthanized at different time points, and various tissues (including the brain) are collected to measure drug concentrations.[3]
-
Excretion is studied by collecting urine, feces, and bile over a specified period to determine the cumulative amount of excreted drug.[3]
-
Fibroblast Activity Assay in Idiopathic Pulmonary Fibrosis (IPF)
-
Objective: To assess the effect of this compound on the activity of primary lung fibroblasts from IPF patients.
-
Cells: Primary lung fibroblasts derived from IPF patients and non-diseased controls.[12]
-
Protocol:
-
Fibroblasts are treated with a range of concentrations of this compound (e.g., 0-10 µM).[12]
-
The effects on fibroblast viability, proliferation, fibroblast-to-myofibroblast transition (e.g., by measuring α-SMA expression), and extracellular matrix production (e.g., fibronectin expression) are quantified.[12]
-
The release of pro-inflammatory cytokines such as IL-6 and IL-8 is measured in the cell culture supernatant using methods like ELISA.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's preclinical profile.
Mechanism of Action: PAI-1 and NF-κB Signaling
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates the typical workflow for assessing the efficacy of this compound in a preclinical xenograft model.
Caption: Standardized workflow for evaluating this compound's anti-tumor efficacy in vivo.
Logical Relationship: this compound's Therapeutic Potential
Caption: Logical flow from this compound's mechanisms to its observed and potential therapeutic effects.
Discussion and Future Directions
References
- 1. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution and excretion of this compound in Sprague-Dawley rats and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy study of this compound in IPF and fILD patients - Milan 2023 - ERS Respiratory Channel [channel.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. scientificarchives.com [scientificarchives.com]
- 8. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of NF-κB by this compound reduces fibroblast activity in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A long-acting PAI-1 inhibitor reduces thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of ACT001
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT001 is a novel, orally available small-molecule drug derived from the natural compound parthenolide. It has demonstrated significant potential in oncology, particularly due to its ability to cross the blood-brain barrier, making it a promising candidate for brain tumors such as glioblastoma (GBM).[1][2] Beyond its direct anti-tumor activities, this compound exhibits a range of immunomodulatory effects that are critical to its therapeutic potential. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates the immune system, with a focus on its impact on key signaling pathways, immune cell function, and the tumor microenvironment.
Core Immunomodulatory Mechanisms of this compound
This compound exerts its immunomodulatory effects through several key mechanisms, primarily centered on the inhibition of critical signaling pathways that govern immune responses. These include the STAT1/STAT3 and NF-κB pathways.
Inhibition of STAT1 and STAT3 Signaling
A primary mechanism of this compound's immunomodulatory action is its ability to directly bind to and inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and 3 (STAT3).[3][4][5] Persistent activation of STAT3 is a hallmark of many cancers and is associated with immunosuppression.[4]
By inhibiting STAT1 and STAT3 phosphorylation, this compound instigates a cascade of downstream effects:
-
Enhanced T-Cell Cytotoxicity: The reduction in PD-L1 expression, coupled with other potential mechanisms, leads to enhanced T-cell activation and cytotoxicity against tumor cells.[3][5] This is evidenced by increased granzyme B release in CD3+ T cells when co-cultured with this compound-treated tumor cells.[3][5]
-
Modulation of Macrophage Polarization: this compound has been shown to decrease the expression of M2 macrophage markers such as CD163 and CD206, while increasing the expression of the anti-tumor immune marker iNOS.[4] This suggests a shift from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype within the tumor microenvironment.[3][8]
Inhibition of the NF-κB Signaling Pathway
Interaction with TLR4 Co-receptor MD2
Recent studies have identified this compound as a Toll-like receptor 4 (TLR4) antagonist.[10] It directly binds to the TLR4 co-receptor MD2, inhibiting the formation of the TLR4/MD2/MyD88 complex.[10] This action suppresses TLR4 signaling, which is involved in innate immunity and inflammation, and can have implications for neuroinflammation.[10]
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the immunomodulatory effects of this compound.
Table 1: Effect of this compound on Immune Checkpoint and T-Cell Activation Markers
| Parameter | Cell Line/Model | Treatment Concentration/Dose | Result | Reference |
| PD-L1 mRNA Expression | Glioma cells | Varies | Decreased | [2] |
| p-STAT3 (Tyr705) Protein Level | Glioma cells | Varies | Decreased | [2] |
| PD-L1 Protein Level | Glioma cells | Varies | Decreased | [2] |
| Granzyme B Release | CD3+ T cells co-cultured with NSCLC cells | Varies | Increased | [3][5] |
| PD-1/PD-L1 Expression | PCNSL cells | Varies | Significantly inhibited | [7] |
Table 2: Effect of this compound on Macrophage Polarization Markers
| Parameter | Model | Treatment | Result | Reference |
| CD206 Expression | GL261 glioma tissue | This compound in vivo | Decreased | [4] |
| CD163 Expression | GL261 glioma tissue | This compound in vivo | Decreased | [4] |
| iNOS Expression | GL261 glioma tissue | This compound in vivo | Increased | [4] |
| IFNγ Expression | GL261 glioma tissue | This compound in vivo | Increased | [4] |
| M2 Macrophage Polarization | SCLC xenograft model | This compound in vivo | Reduced | [8][9] |
Table 3: Effect of this compound on NF-κB Signaling
| Parameter | Cell Line | Treatment Concentration | Result | Reference |
| NF-κB Activity | HEK TLR4 cells with SEAP reporter | IC50 of 22.4 ± 0.3 μM | Inhibited LPS-induced activation | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (CCK-8)
To assess the cytotoxicity of this compound, a Cell Counting Kit-8 (CCK-8) assay is commonly employed.[2]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2.5 x 10^3 cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound for 24, 48, 72, or 96 hours.
-
Incubation: After the treatment period, CCK-8 solution is added to each well, and the plates are incubated for 2 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate luminometer to determine cell viability.
Western Blotting
Western blotting is used to detect the protein levels of key signaling molecules.[4]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PD-L1, STAT3, p-STAT3) overnight, followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Chromatin Immunoprecipitation (ChIP) Assay
A ChIP assay is utilized to investigate the binding of transcription factors to specific DNA regions.[4]
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Sonication: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to the target protein (e.g., STAT3) is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed to release the DNA.
-
DNA Purification and Analysis: The purified DNA is analyzed by PCR or sequencing to determine if it contains the promoter region of the target gene (e.g., PD-L1).
Dual-Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a specific promoter.[4]
-
Plasmid Transfection: Cells are co-transfected with a reporter plasmid containing the promoter of the target gene (e.g., PD-L1) upstream of a luciferase gene, and a control plasmid expressing Renilla luciferase.
-
Treatment: The transfected cells are treated with this compound.
-
Luciferase Measurement: The activities of both Firefly and Renilla luciferases are measured using a luminometer.
-
Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to determine the effect of this compound on the promoter's activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits STAT1/3 phosphorylation, reducing PD-L1 and boosting anti-tumor immunity.
Caption: Workflow for evaluating the immunomodulatory effects of this compound.
Conclusion
This compound is a promising therapeutic agent with a dual mechanism of action that includes direct anti-tumor effects and significant immunomodulatory properties. Its ability to inhibit the STAT1/STAT3 and NF-κB signaling pathways, leading to a reduction in PD-L1 expression and a shift towards a more pro-inflammatory tumor microenvironment, positions it as a valuable candidate for cancer immunotherapy, particularly for challenging malignancies like glioblastoma. Further research and clinical trials will continue to elucidate the full spectrum of its immunomodulatory effects and its potential in combination with other immunotherapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound inhibits primary central nervous system lymphoma tumor growth by enhancing the anti-tumor effect of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Suppresses the Malignant Progression of Small-Cell Lung Cancer by Inhibiting Lactate Production and Promoting Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses the Malignant Progression of Small‐Cell Lung Cancer by Inhibiting Lactate Production and Promoting Anti‐Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Blood-Brain Barrier Permeability and CNS Activity of ACT001
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT001, a novel orally-available small molecule, is a derivative of the natural sesquiterpene lactone parthenolide. It has garnered significant attention as a promising therapeutic agent for aggressive central nervous system (CNS) malignancies, particularly glioblastoma (GBM) and diffuse intrinsic pontine gliomas (DIPG). A primary obstacle in CNS drug development is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most therapeutics from reaching their intended targets within the brain. Preclinical and pharmacokinetic studies have demonstrated that this compound effectively overcomes this challenge, displaying wide tissue distribution and the ability to diffuse across the blood-brain barrier.[1][2] This guide provides an in-depth summary of the quantitative data, experimental methodologies, and CNS-specific molecular mechanisms of this compound.
Quantitative Analysis of Blood-Brain Barrier Permeability
Pharmacokinetic studies in preclinical models have provided critical data on the ability of this compound to penetrate the CNS. The key metric for assessing this is the brain-to-plasma concentration ratio, which indicates the extent of drug accumulation in the brain tissue relative to the systemic circulation.
Table 1: Preclinical Brain-to-Plasma Concentration Ratios
| Compound | Brain-to-Plasma Concentration Ratio | Species | Reference |
|---|---|---|---|
| This compound | Can diffuse through the blood-brain barrier | Sprague-Dawley Rats | [1] |
| Temozolomide (Comparator) | ~0.2 - 0.4 | Varied Preclinical | |
Note: While a specific numerical ratio for this compound was not detailed in the available literature, studies confirm it can diffuse through the BBB and shows wide tissue distribution.[1] Temozolomide data is provided as a benchmark for the current standard-of-care chemotherapy for glioblastoma.
The ability of this compound to effectively cross the BBB is a significant advantage, suggesting that therapeutic concentrations can be achieved at the tumor site following oral administration.[3]
Experimental Protocols
The confirmation of this compound's CNS activity relies on robust preclinical experimental models. While proprietary, detailed protocols for direct BBB permeability assessment are not publicly available, the in vivo efficacy studies provide definitive proof of CNS penetration and target engagement.
General Methodology for Assessing Brain Distribution
Determining the brain-to-plasma ratio typically involves the following steps in a preclinical setting, such as in rodent models.[4]
-
Drug Administration: A cohort of animals (e.g., Sprague-Dawley rats or mice) receives a defined dose of this compound, often orally or via intraperitoneal injection.[1][3][4]
-
Sample Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood and brain tissue samples are collected from subgroups of animals.[4]
-
Sample Processing: Blood is processed to isolate plasma. Brain tissue is weighed and homogenized to create a uniform lysate.
-
Bioanalytical Quantification: The concentration of this compound and its active metabolite, micheliolide (B1676576) (MCL), in both plasma and brain homogenate is measured using a validated, sensitive bioanalytical method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][4]
-
Ratio Calculation: The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the drug concentration in the brain tissue (e.g., in ng/g) by the concentration in the plasma (e.g., in ng/mL). Further calculations can determine the unbound ratio (Kp,uu), which often correlates best with pharmacological activity.[5][6]
In Vivo Efficacy Studies in Orthotopic Glioma Models
The anti-tumor activity of this compound within the CNS has been validated in multiple orthotopic xenograft models, where human or murine glioma cells are implanted directly into the brains of immunocompromised or immunocompetent mice, respectively. These experiments are the ultimate confirmation of BBB permeability and therapeutic effect.
Experimental Workflow: Orthotopic Glioblastoma Mouse Model
Caption: Workflow for evaluating this compound efficacy in an orthotopic glioma model.
This experimental design was used to demonstrate that oral administration of this compound significantly improved the survival of tumor-bearing animals (by 33% in one DIPG model) and reduced tumor growth, providing unequivocal evidence of its ability to cross the BBB and exert a potent anti-tumor effect.[2][7][8]
Molecular Mechanisms of this compound in the Central Nervous System
Once across the BBB, this compound modulates multiple oncogenic signaling pathways that are crucial for glioma growth, survival, and immune evasion. Preclinical studies have identified several direct molecular targets.[9][10]
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa B) pathway is a critical regulator of inflammation and cell survival and is often constitutively active in glioblastoma. This compound exerts a potent inhibitory effect on this pathway.
Caption: this compound inhibits the IKKβ/NF-κB axis, leading to increased ROS and apoptosis.
This compound directly binds to IKKβ, inhibiting its phosphorylation. This prevents the activation of the NF-κB pathway, which in turn downregulates the antioxidant enzyme Manganese Superoxide Dismutase (MnSOD). The resulting increase in reactive oxygen species (ROS) induces cell cycle arrest and apoptosis in glioma cells.[11][12]
Inhibition of the STAT3 Pathway and Immune Modulation
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another key driver of glioma malignancy and immunosuppression. This compound directly targets this pathway to restore anti-tumor immunity.
Caption: this compound binds STAT3 to inhibit phosphorylation and reduce PD-L1 expression.
By directly binding to STAT3, this compound prevents its phosphorylation and subsequent activation. This reduces the transcription of the immune checkpoint ligand PD-L1, which is highly expressed on glioma cells. Lower PD-L1 expression helps to reverse the immunosuppressive tumor microenvironment and enhance the anti-tumor immune response.[2][13]
Inhibition of the PI3K/AKT Pathway
Conclusion
References
- 1. Pharmacokinetics, tissue distribution and excretion of this compound in Sprague-Dawley rats and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Brain Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Journey from a Folk Remedy to a Clinical Candidate: A Technical Guide to the Discovery and Synthesis of ACT001
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACT001, a novel investigational drug, has emerged as a promising therapeutic candidate for a range of challenging cancers, including glioblastoma. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, a semi-synthetic derivative of parthenolide (B1678480), a naturally occurring sesquiterpene lactone found in the feverfew plant (Tanacetum parthenium). For centuries, feverfew has been used in traditional medicine for its anti-inflammatory properties. Modern scientific investigation has unveiled the potent anti-cancer activities of parthenolide, which ultimately led to the development of this compound with improved pharmacological properties. This document details the chemical synthesis of this compound from parthenolide, its multifaceted mechanism of action targeting key cancer signaling pathways, and the experimental methodologies used to elucidate its therapeutic potential.
From Plant to Pipeline: The Discovery of this compound
The journey of this compound began with the study of parthenolide, the primary bioactive compound in feverfew. While parthenolide demonstrated significant anti-tumor activity, its poor solubility and bioavailability limited its clinical utility[1][2]. This prompted the development of more soluble and stable analogs. This compound, also known as dimethylamino-micheliolide (DMAMCL) fumarate (B1241708), is a result of these medicinal chemistry efforts. It is a semi-synthesized derivative of parthenolide, offering enhanced stability and oral bioavailability[1][3].
This compound has been granted orphan drug status by the U.S. Food and Drug Administration (FDA) for the treatment of glioblastoma and is currently being evaluated in clinical trials for various solid tumors[4].
Chemical Synthesis of this compound from Parthenolide
The synthesis of this compound from parthenolide is a two-step process involving the conversion of parthenolide to micheliolide (B1676576), followed by a Michael addition of dimethylamine (B145610) and subsequent formation of the fumarate salt.
Step 1: Acid-Catalyzed Conversion of Parthenolide to Micheliolide
Parthenolide can be converted to micheliolide with a high yield through an acid-catalyzed transannular cyclization/rearrangement reaction.
Experimental Protocol:
-
Dissolve parthenolide in dichloromethane.
-
Add p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography to obtain micheliolide.
This reaction has been reported to achieve a yield of approximately 90%[5].
Step 2: Synthesis of Dimethylamino-micheliolide (DMAMCL) and its Fumarate Salt (this compound)
DMAMCL is synthesized via a Michael addition of dimethylamine to the α-methylene-γ-lactone moiety of micheliolide.
Experimental Protocol:
-
Prepare a solution of dimethylamine hydrochloride and potassium carbonate in dichloromethane.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add micheliolide to the reaction mixture and continue stirring for several hours.
-
After the reaction is complete, concentrate the mixture and redissolve it in dichloromethane.
-
Wash the organic solution with water and dry it over sodium sulfate.
-
Concentrate the organic layer to obtain dimethylaminomicheliolide (B10775126) (DMAMCL).
-
To form the fumarate salt (this compound), dissolve the purified DMAMCL in a suitable solvent and treat it with one equivalent of fumaric acid.
The final product, this compound, is a white powder with improved solubility and stability[6].
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in tumor growth, proliferation, invasion, and immune evasion.
Inhibition of the PI3K/AKT Signaling Pathway
dot
Suppression of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival. Parthenolide, the precursor to this compound, is a well-known inhibitor of the NF-κB pathway[1]. This compound retains this activity, leading to the suppression of NF-κB target genes that promote tumor growth and angiogenesis[1][4].
dot
Caption: this compound suppresses the NF-κB signaling pathway.
Inhibition of STAT3 Signaling and Immune Modulation
Signal transducer and activator of transcription 3 (STAT3) is another transcription factor frequently activated in cancer, promoting cell proliferation and immune suppression. This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation and subsequent transcriptional activity[9]. This leads to a reduction in the expression of programmed death-ligand 1 (PD-L1), a key immune checkpoint protein that helps tumors evade the immune system[9]. By downregulating PD-L1, this compound may enhance the anti-tumor immune response[9].
dot
Caption: this compound inhibits STAT3 signaling, leading to reduced PD-L1 expression.
Preclinical and Clinical Evidence of Efficacy
The anti-tumor activity of this compound has been demonstrated in various preclinical models and is currently under investigation in several clinical trials.
In Vitro Studies
In vitro studies have shown that this compound can inhibit the proliferation of a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and glioblastoma.
Table 1: In Vitro IC50 Values of this compound in NSCLC Cell Lines [4]
| Cell Line | IC50 (μM) |
| H1703 | 9.21 |
| H1975 | 14.42 |
In Vivo Studies
Xenograft mouse models have provided in vivo evidence of this compound's anti-tumor efficacy. In a study using an H1703 NSCLC xenograft model, daily oral administration of this compound (200 mg/kg) significantly reduced tumor volume compared to the control group[4]. Another study in a DIPG (diffuse intrinsic pontine glioma) orthotopic model showed that this compound treatment extended the survival of tumor-bearing mice by 33%[1].
Clinical Trials
This compound has progressed to clinical trials in patients with advanced solid tumors, including recurrent glioblastoma. A first-in-human Phase 1 study demonstrated that this compound was well-tolerated and showed preliminary evidence of anti-tumor activity in malignant glioma patients[10]. In this study, one patient with glioblastoma had a complete remission that was ongoing for 27 months[10]. Phase 1 and 2 trials are ongoing to further evaluate the safety and efficacy of this compound as a single agent and in combination with other therapies[6][11][12].
Table 2: Summary of Selected this compound Clinical Trials
| Phase | Indication | Status | Key Findings/Endpoints | Reference |
| Phase 1 | Advanced Solid Tumors (including Glioblastoma) | Completed | Well-tolerated, preliminary anti-tumor activity observed. | [5][10] |
| Phase 1 | Pediatric Advanced Brain and Solid Tumors | Completed | Well-tolerated, preliminary evidence of anti-tumor activity in DMG/DIPG. | [1][11] |
| Phase 2 | Recurrent Glioblastoma | Ongoing | Evaluating safety and efficacy in combination with anti-PD-1 therapy. | [6] |
| Phase 3 | Small Cell Lung Cancer with Brain Metastasis | Enrolling | Evaluating efficacy in combination with chemoradiotherapy and immunotherapy. | [12] |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize the activity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
References
- 1. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Synthesis of Micheliolide Derivatives and Their Activities against AML Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. Micheliolide Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of micheliolide derivatives and their activities against AML progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2019040335A1 - Micheliolide derivatives, methods for their preparation and their use as anticancer and antiinflammatory agents - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]
- 12. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
ACT001's Profound Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT001, a novel small-molecule inhibitor, has demonstrated significant potential in oncology by not only directly targeting tumor cells but also by modulating the complex tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's mechanisms of action within the TME, focusing on its influence on key signaling pathways, immune cell populations, and angiogenesis. Detailed experimental protocols for assays crucial to TME analysis are provided, alongside a comprehensive summary of quantitative data from preclinical and clinical studies. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's multifaceted anti-cancer effects.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem comprising various cell types, including immune cells, fibroblasts, and endothelial cells, as well as extracellular matrix components and signaling molecules. This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. This compound, a derivative of the natural compound parthenolide, has emerged as a promising therapeutic agent that exerts its anti-tumor effects in part by reprogramming the TME from a pro-tumorigenic to an anti-tumor state.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of this compound's impact on the TME.
Mechanism of Action of this compound in the Tumor Microenvironment
This compound's influence on the TME is multifaceted, primarily revolving around the inhibition of key inflammatory and survival signaling pathways. The principal pathways affected are NF-κB, STAT3, and PI3K/AKT, which are crucial for the interplay between tumor cells and the surrounding microenvironment.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity and is often constitutively activated in cancer cells, contributing to a pro-tumorigenic inflammatory microenvironment. This compound has been shown to directly inhibit the NF-κB pathway.[3][4][5] This inhibition is achieved through the direct binding and inhibition of IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[4] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.
The downstream effects of NF-κB inhibition by this compound in the TME include:
-
Reduced Pro-inflammatory Cytokine Production: Inhibition of NF-κB leads to a decrease in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, which are known to promote tumor growth and create an immunosuppressive environment.[6]
-
Modulation of Immune Cell Function: By dampening chronic inflammation, this compound can influence the phenotype and function of various immune cells within the TME.
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is frequently hyperactivated in tumors. STAT3 activation promotes tumor cell proliferation, survival, and angiogenesis, while also suppressing anti-tumor immunity. This compound has been demonstrated to inhibit the STAT3 pathway by directly binding to STAT3 and preventing its phosphorylation.[7][8][9]
Key consequences of STAT3 inhibition by this compound on the TME include:
-
Downregulation of PD-L1 Expression: STAT3 is a known transcriptional regulator of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By inhibiting STAT3 phosphorylation, this compound reduces PD-L1 expression on tumor cells, thereby potentially reversing T-cell exhaustion and enhancing anti-tumor immunity.[7][8][9]
-
Repolarization of Macrophages: STAT3 signaling is implicated in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. Inhibition of STAT3 by this compound can lead to a decrease in M2 markers (CD163, CD206) and an increase in pro-inflammatory M1 markers (iNOS), shifting the balance towards an anti-tumorigenic macrophage phenotype.[8][9]
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. This compound has been shown to inhibit the PI3K/AKT pathway, contributing to its anti-tumor effects.[10][11]
Quantitative Data on this compound's Effect on the Tumor Microenvironment
The following tables summarize key quantitative data from preclinical and in vivo studies investigating the effects of this compound on the TME.
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Dosing | Outcome | Reference |
| Glioblastoma (U-118 MG xenograft) | 200 mg/kg or 400 mg/kg, daily | Significant reduction in tumor weight and growth | [12] |
| Glioblastoma (GL-261-luciferase) | 400 mg/kg, daily | Significant inhibition of tumor growth | [12] |
| Triple-Negative Breast Cancer (4T1) | Not specified | Inhibition of tumor growth | [1] |
| Small-Cell Lung Cancer (NCI-H1688 xenograft) | 200 mg/kg, daily for 21 days | 56.8% reduction in tumor volume, 45.8% reduction in tumor weight | [13] |
| Diffuse Intrinsic Pontine Glioma (DIPG-orthotopic) | Not specified | 33% extension in survival of tumor-bearing animals | [2] |
Table 2: Immunomodulatory Effects of this compound in Preclinical Models
| Cancer Model | Dosing | Effect on Immune Cells/Markers | Reference |
| Glioblastoma (GL261 murine model) | Not specified | Decreased expression of M2 macrophage markers (CD206, CD163), Increased expression of anti-tumor immune markers (iNOS, IFNγ) | [8] |
| Triple-Negative Breast Cancer (4T1) | Not specified | Decreased number of myeloid-derived suppressor cells (MDSCs) | [5] |
| Non-Small Cell Lung Cancer | Not specified | Enhanced granzyme B release in CD3+ T cells | [14][15] |
Table 3: Effect of this compound on Angiogenesis
| Cancer Model | Dosing | Effect on Angiogenesis | Reference |
| Triple-Negative Breast Cancer (4T1) | Not specified | Reduced angiogenesis | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effect on the tumor microenvironment.
Western Blot Analysis for Phosphorylated and Total STAT3 and PD-L1
This protocol is adapted from standard Western blotting procedures and is suitable for analyzing protein expression in cell lysates.[16][17]
-
Cell Lysis:
-
Treat glioma cells with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, PD-L1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize p-STAT3 to total STAT3 and PD-L1 to the loading control.
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a general framework for isolating and analyzing immune cells from tumor tissue.[6][9][18]
-
Tumor Dissociation:
-
Excise tumors from experimental animals and mince them into small pieces.
-
Digest the minced tissue with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Red Blood Cell Lysis:
-
If necessary, treat the cell suspension with an RBC lysis buffer to remove red blood cells.
-
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with FBS and sodium azide).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for various immune cell populations (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1).
-
For intracellular staining (e.g., FoxP3 for regulatory T cells, Granzyme B for cytotoxic T cells), fix and permeabilize the cells before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using flow cytometry software to identify and quantify different immune cell populations.
-
Chromatin Immunoprecipitation (ChIP) Assay for STAT3 Binding to the PD-L1 Promoter
This protocol outlines the steps for performing a ChIP assay to investigate the direct binding of a transcription factor to a specific DNA region.[11][19][20]
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-p-STAT3) or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
DNA Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the PD-L1 promoter region to quantify the amount of immunoprecipitated DNA.
-
Conclusion
This compound demonstrates a robust and multi-pronged approach to cancer therapy by directly targeting tumor cells and favorably modulating the tumor microenvironment. Its ability to inhibit the NF-κB and STAT3 signaling pathways leads to a reduction in pro-tumorigenic inflammation, a decrease in immunosuppressive PD-L1 expression, and a shift in the balance of immune cell populations towards an anti-tumor phenotype. The quantitative data from preclinical studies strongly support the in vivo efficacy of this compound in various cancer models. The detailed experimental protocols provided in this guide offer a foundation for further research into the nuanced effects of this compound and other TME-modulating agents. The continued investigation of this compound, particularly in combination with immunotherapy, holds significant promise for improving patient outcomes in a range of malignancies.
References
- 1. dovepress.com [dovepress.com]
- 2. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment Methods of Angiogenesis and Present Approaches for Its Quantification, Cancer Research Journal, Science Publishing Group [sciencepublishinggroup.com]
- 4. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of multiple cytokines by protein arrays from cell lysate and tissue lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. epigenome-noe.net [epigenome-noe.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Suppresses the Malignant Progression of Small‐Cell Lung Cancer by Inhibiting Lactate Production and Promoting Anti‐Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
ACT001: A Novel Therapeutic Agent Targeting Glioma Stem-Like Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, with a median survival of approximately 15 months.[1][2][3][4] A key factor contributing to GBM's therapeutic resistance and high recurrence rates is the presence of glioma stem-like cells (GSCs). These cells possess the ability to self-renew, initiate tumor growth, and repopulate the tumor mass.[1][2][3][4] ACT001, a parthenolide (B1678480) derivative, has emerged as a promising therapeutic agent that specifically targets this resilient cell population.[1][2][3][4] This technical guide provides a comprehensive overview of the effects of this compound on glioma stem-like cells, its mechanism of action, and relevant experimental data and protocols. This compound has been granted orphan drug designation by the FDA for the treatment of GBM and is currently being evaluated in clinical trials.[5][6][7]
Efficacy of this compound on Glioma Stem-Like Cells
In vitro studies have demonstrated that glioma stem-like cells are more responsive to this compound treatment compared to normal human astrocytes (NHA).[1][2] This selectivity is a crucial aspect of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from preclinical studies.
Table 1: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | Type | IC50 (μM) | Reference |
| C6 | Glioma | 27 | [1][2] |
| U87 | Glioma | 21 | [1][2] |
| GSC 1123 | Patient-derived GSC | More responsive than NHA | [1][2] |
| R39 | Patient-derived GSC | More responsive than NHA | [1][2] |
Table 2: Effect of this compound on Glioma Sphere Formation
| Cell Line | Treatment | Effect | Reference |
| GSC 1123 | This compound | Markedly inhibited sphere formation | [1][2] |
| R39 | This compound | Markedly inhibited sphere formation | [1][2] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-glioma effects by modulating several critical signaling pathways involved in GSC survival and proliferation. The primary mechanisms identified are the inhibition of the AEBP1/PI3K/AKT and the NF-κB/STAT3 pathways.
AEBP1/PI3K/AKT Signaling Pathway
Research has identified Adipocyte Enhancer Binding Protein 1 (AEBP1) as a putative target of this compound.[1][2][3][4] High expression of AEBP1 is associated with a poorer prognosis in GBM patients.[1][2][8] this compound treatment leads to a decrease in AEBP1 expression, which in turn inhibits the PI3K/AKT signaling cascade.[1][2] This inhibition impairs AKT phosphorylation and subsequently suppresses GSC proliferation.[1][2][3][4] Furthermore, this compound can block TGF-β-activated AEBP1/AKT signaling in GSCs.[1][3][4]
NF-κB and STAT3 Signaling Pathways
This compound has also been shown to target the NF-κB and STAT3 signaling pathways, which are crucial for inflammation and cancer progression.[9][10] The drug directly binds to IKKβ, inhibiting its phosphorylation and consequently suppressing the activation of the NF-κB pathway.[10] This inactivation leads to the downregulation of MnSOD protein expression, promoting the production of reactive oxygen species (ROS), which in turn induces G2/M phase arrest and apoptosis in glioblastoma cells.[10] Additionally, this compound has been observed to inhibit the phosphorylation of STAT3, which is persistently activated in a high percentage of human cancers.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the referenced studies on this compound.
Cell Culture and Reagents
-
Cell Lines: Patient-derived glioma stem-like cells (GSC 1123 and R39) and normal human astrocytes (NHA) were utilized.[1]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with growth factors. For GSCs, a serum-free medium containing EGF and bFGF is typically used to maintain their stem-like state.
-
This compound Preparation: this compound was dissolved in a suitable solvent, such as DMSO, to create stock solutions for treating the cells.
Cell Viability Assay
-
Method: The effects of this compound on cell viability were assessed using a standard MTT or similar colorimetric assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a specific density.
-
After allowing the cells to adhere, they were treated with varying concentrations of this compound (e.g., 0.1 to 100 μM) for a specified duration (e.g., 72 hours).[2]
-
A reagent such as MTT is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
Glioma Sphere Formation Assay
-
Purpose: This assay is used to evaluate the self-renewal capacity of glioma stem-like cells.
-
Procedure:
-
Single-cell suspensions of GSCs were plated in ultra-low attachment plates at a low density.
-
The cells were cultured in a serum-free medium supplemented with growth factors and treated with this compound or a vehicle control.
-
After a period of incubation (typically 7-14 days), the number and size of the formed neurospheres were quantified and compared between the treated and control groups.
-
RNA-Seq Analysis
-
Objective: To identify differentially expressed genes in GSCs following treatment with this compound.
-
Workflow:
-
GSC 1123 cells were treated with different concentrations of this compound (e.g., 0, 5, or 10 μM).[1][8]
-
Total RNA was extracted from the cells, and the quality was assessed.
-
RNA sequencing libraries were prepared and sequenced using a high-throughput sequencing platform.
-
The sequencing data was then analyzed to identify genes that were significantly upregulated or downregulated in response to this compound treatment.
-
Western Blotting
-
Purpose: To detect the expression levels of specific proteins in the signaling pathways affected by this compound.
-
Procedure:
-
Cells were treated with this compound and/or other agents (e.g., TGF-β) for a specified time.[1][8]
-
Cell lysates were prepared, and the protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was blocked and then incubated with primary antibodies against the proteins of interest (e.g., AEBP1, p-AKT, AKT).
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme.
-
The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
Orthotopic Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound as a single agent or in combination with other drugs.
-
Procedure:
-
GSCs were implanted into the brains of immunodeficient mice to establish orthotopic tumors.[1][3][4]
-
Once tumors were established, the mice were randomized into different treatment groups.
-
The mice were treated with this compound (administered orally), a control vehicle, or this compound in combination with other agents like the SHP-2 inhibitor SHP099.[1][3][4]
-
Tumor growth was monitored using imaging techniques, and the survival of the animals was recorded.
-
Clinical Development
This compound has progressed to clinical trials, investigating its safety and efficacy in patients with recurrent glioblastoma and other advanced solid tumors.[9][11] Phase I studies have shown that this compound is well-tolerated with a satisfactory bioavailability.[9] Preliminary evidence of anti-tumor activity has been observed in malignant glioma patients.[9] Phase II trials are ongoing to further evaluate its therapeutic potential, including in combination with other therapies such as anti-PD-1 inhibitors.[12][13][14]
Conclusion
This compound represents a significant advancement in the targeted therapy of glioblastoma, with a specific focus on the highly resistant glioma stem-like cell population. Its multi-faceted mechanism of action, involving the inhibition of key survival pathways such as AEBP1/PI3K/AKT and NF-κB/STAT3, underscores its potential as a potent anti-cancer agent. The promising preclinical data, coupled with a favorable safety profile in early clinical trials, provides a strong rationale for its continued development for the treatment of glioblastoma. Further research and ongoing clinical investigations will be crucial in fully elucidating the therapeutic benefits of this compound for patients with this devastating disease.
References
- 1. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling [thno.org]
- 3. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling [thno.org]
- 4. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound for Brain Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
ACT001 In Vitro Assay Protocols for Cancer Cell Lines
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
ACT001 is a novel small-molecule inhibitor with demonstrated anti-tumor and immunomodulatory effects across a range of cancer types.[1] It is a fumarate (B1241708) salt form of the parthenolide (B1678480) derivative micheliolide (B1676576) and is orally bioavailable.[2] Preclinical studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for brain tumors such as glioblastoma.[2] Its mechanism of action is multifactorial, involving the inhibition of several key signaling pathways implicated in cancer progression, including STAT1/STAT3, PI3K/AKT, and NF-κB.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound on cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways:
-
STAT1/STAT3 Pathway: this compound directly binds to STAT1 and STAT3, inhibiting their phosphorylation. This leads to the downregulation of downstream targets such as the immune checkpoint protein PD-L1.[1][4]
-
NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway by directly binding to and inhibiting the phosphorylation of IKKβ.[5][6] This inactivation leads to increased production of reactive oxygen species (ROS), resulting in G2/M phase cell cycle arrest and apoptosis.[5][6]
The following diagram illustrates the key signaling pathways targeted by this compound.
References
- 1. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: ACT001 in In Vivo Mouse Models of Non-Small Cell Lung Cancer (NSCLC)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ACT001, a novel small-molecule inhibitor, in preclinical in vivo mouse models of non-small cell lung cancer (NSCLC). This document outlines detailed experimental protocols, summarizes key dosage and administration data, and illustrates the underlying signaling pathways of this compound's anti-tumor activity.
Quantitative Data Summary
The following table summarizes the reported dosages and experimental conditions for this compound in NSCLC mouse models. This data is critical for designing and replicating in vivo studies to evaluate the efficacy of this compound.
| Parameter | Study 1 | Study 2 |
| Mouse Strain | C57BL/6 | BALB/c nude mice |
| NSCLC Cell Line | Lewis Lung Carcinoma (LLC) | H1703 |
| Tumor Model | Subcutaneous | Xenograft |
| This compound Dosage | 400 mg/kg/day[1] | 200 mg/kg/day[2] |
| Administration Route | Oral (intragastric)[1] | Not specified, administered daily[2] |
| Vehicle/Control | Water[1] | Saline[2] |
| Treatment Duration | 28 days[1] | 12 days[2] |
| Tumor Volume at Treatment Initiation | 50 mm³[1] | "Standard size"[2] |
Signaling Pathways of this compound in NSCLC
This compound has been shown to exert its anti-tumor effects in NSCLC through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: this compound signaling in NSCLC and T cells.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in in vivo mouse models of NSCLC, based on published studies.
Subcutaneous Xenograft Mouse Model Protocol
This protocol is designed for evaluating the in vivo efficacy of this compound on the growth of human NSCLC tumors in immunodeficient mice.
Materials:
-
Human NSCLC cell line (e.g., H1703)
-
BALB/c nude mice (5-6 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., saline)
-
Matrigel (optional)
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Culture: Culture H1703 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice every two days for tumor growth. Measure the tumor dimensions (length and width) using calipers. Calculate tumor volume using the formula: Volume = ½ (length × width²).
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound daily at the desired dosage (e.g., 200 mg/kg). The route of administration should be consistent (e.g., oral gavage, intraperitoneal injection).
-
Control Group: Administer the vehicle (e.g., saline) using the same volume and route as the treatment group.
-
-
Continued Monitoring: Continue daily treatment and monitor tumor volume and body weight every two days for the duration of the study (e.g., 12 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting, or qPCR).
Syngeneic Mouse Model Protocol
This protocol is suitable for studying the effects of this compound on NSCLC in the context of a competent immune system.
Materials:
-
Mouse NSCLC cell line (e.g., Lewis Lung Carcinoma - LLC)
-
C57BL/6 mice
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., water)
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Culture and Preparation: Culture and prepare LLC cells as described in the xenograft protocol.
-
Tumor Implantation: Subcutaneously inject the LLC cell suspension into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth as described previously.
-
Treatment Initiation: When tumor volumes reach approximately 50 mm³, randomize the mice into control and treatment groups.[1]
-
Drug Administration:
-
Continued Monitoring: Continue daily administration for the study duration (e.g., 28 days), monitoring tumor volume and body weight regularly.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in an NSCLC mouse model.
Caption: General workflow for in vivo this compound studies.
Concluding Remarks
The provided data and protocols offer a solid foundation for conducting preclinical research on this compound in NSCLC mouse models. Adherence to these guidelines will facilitate the generation of robust and reproducible data, ultimately contributing to the evaluation of this compound's therapeutic potential. Researchers should optimize these protocols based on their specific experimental goals and institutional animal care and use guidelines.
References
Application Notes and Protocols for ACT001 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The effective concentration of ACT001 can vary depending on the cell line and the specific experimental endpoint. The following table summarizes reported concentrations and IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Reference |
| U118MG | Glioblastoma | 7.5 µM - 60 µM | [2] |
| H1703 | Non-Small Cell Lung Cancer | IC50 = 9.21 µM | [4] |
| H1975 | Non-Small Cell Lung Cancer | IC50 = 14.42 µM | [4] |
| EBC-1 | Non-Small Cell Lung Cancer | IC50 = 58.75 µM | [4] |
| H1299 | Non-Small Cell Lung Cancer | Effective concentration: 12 µM | [5] |
| A549 | Lung Cancer | 10 µM, 20 µM, 50 µM | [6] |
| NCI-H820 | Lung Cancer | 10 µM, 20 µM, 50 µM | [6] |
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][6]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)[7]
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound (fumarate salt of micheliolide) should be obtained from the supplier. For this protocol, we will assume a hypothetical molecular weight (MW) of 441.5 g/mol . Adjust calculations based on the actual MW of your compound.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 441.5 g/mol * (1000 mg / 1 g) = 4.415 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a biological safety cabinet), carefully weigh out the calculated mass of this compound powder using an analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube or glass vial to protect it from light.[8]
-
-
Dissolving this compound in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock from 4.415 mg of this compound, you would add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]
-
-
Sterilization (Optional but Recommended):
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon membranes).[7] This step is crucial to prevent contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions and Treatment of Cells
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For lower final concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in sterile cell culture medium or PBS.
-
-
Prepare Final Working Solutions:
-
Directly add the required volume of the 10 mM this compound stock solution to pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] A final concentration of 0.1% DMSO is often recommended.[8][9]
-
Example Calculation for a 10 µM final concentration:
-
To prepare 1 mL of 10 µM working solution from a 10 mM stock:
-
Volume of stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the this compound-treated samples.[10]
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the prepared this compound working solution or the vehicle control medium.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: this compound Inhibition of PI3K/AKT and STAT3 Pathways
Caption: this compound inhibits the PI3K/AKT and STAT3 signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 4. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. emulatebio.com [emulatebio.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ACT001 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ACT001 in rodent models, based on currently available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies with this compound.
Introduction to this compound
This compound is the fumarate (B1241708) salt of dimethylamino micheliolide (B1676576) (DMAMCL), a derivative of the natural product micheliolide. It is an orally bioavailable small molecule that has demonstrated potential in preclinical and clinical studies for the treatment of various cancers, including glioblastoma. This compound can cross the blood-brain barrier, making it a promising candidate for neurological diseases. Its mechanisms of action involve the modulation of several key signaling pathways, including NF-κB, PI3K/AKT, and STAT3.
Administration Routes and Formulation
Preclinical rodent studies have predominantly utilized the oral route for this compound administration. While other routes such as intravenous (IV) and intraperitoneal (IP) are common in rodent pharmacological studies, published literature to date has not provided detailed protocols or pharmacokinetic data for these methods of this compound delivery.
Oral Administration
Oral gavage is the most widely documented method for administering this compound in both mice and rats.
Formulation: For oral administration, this compound is typically prepared as a suspension in an aqueous vehicle.
-
Vehicle: Sterile normal saline or water are the most commonly reported vehicles.
-
Preparation: The required amount of this compound is weighed and suspended in the chosen vehicle to achieve the desired concentration for dosing. Vigorous vortexing or sonication may be necessary to ensure a uniform suspension, especially at higher concentrations. The stability of the suspension should be assessed if it is not prepared fresh daily.
Quantitative Data Summary
The following tables summarize the quantitative data from various rodent studies involving the oral administration of this compound.
Table 1: this compound Oral Dosing Regimens in Rodent Tumor Models
| Species | Cancer Model | Dosage (mg/kg) | Dosing Frequency | Vehicle | Reference |
| Mice | Glioblastoma (U-118 MG xenograft) | 200 or 400 | Daily | Physiological saline | [1] |
| Mice | Non-Small Cell Lung Cancer (H1703 xenograft) | 200 | Daily | Sterile saline solution | [2] |
| Mice | Non-Small Cell Lung Cancer (LLC subcutaneous) | 400 | Daily | Water | [3] |
| Mice | Glioblastoma (GL261 intracranial) | 100 or 400 | Daily | Water | [4] |
| Mice | Pancreatic Ductal Adenocarcinoma (PANC-1 orthotopic xenograft) | 400 | Daily | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Administration Route | Dose | Bioavailability (F%) |
| Oral | Not Specified | 50.82%[5] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for different administration routes are not available in the reviewed literature for direct comparison.
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Mice
Materials:
-
This compound compound
-
Sterile normal saline or sterile water
-
Weighing scale
-
Microcentrifuge tubes or other suitable containers for formulation
-
Vortex mixer and/or sonicator
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
House animals in appropriate caging with free access to food and water.
-
Record the body weight of each mouse on the day of dosing to calculate the correct volume.
-
-
Formulation Preparation (prepare fresh daily):
-
Calculate the total amount of this compound and vehicle needed for the study cohort.
-
Weigh the required amount of this compound and place it in a suitable container.
-
Add the calculated volume of sterile normal saline or water.
-
Vortex vigorously and/or sonicate the mixture to create a homogenous suspension. Ensure the suspension is well-mixed immediately before each administration.
-
-
Administration:
-
The typical dosing volume for mice is 5-10 mL/kg. Calculate the volume to be administered to each mouse based on its body weight and the concentration of the this compound suspension. For example, for a 20 g mouse receiving a 200 mg/kg dose from a 20 mg/mL suspension, the volume would be 0.2 mL.
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, slowly administer the this compound suspension.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse effects according to the approved animal protocol.
-
Continue the dosing regimen as required by the study design (e.g., daily for 28 days).
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to modulate multiple signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
Caption: this compound inhibits the NF-κB, PI3K/AKT, and STAT3 signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for a rodent xenograft study evaluating the efficacy of orally administered this compound.
Caption: A typical experimental workflow for an in vivo rodent efficacy study of this compound.
Discussion and Future Directions
The available data strongly support the use of oral gavage for the administration of this compound in rodent models of cancer. The compound exhibits reasonable oral bioavailability in rats, and consistent anti-tumor effects have been observed across multiple studies using this route.
A significant gap in the current literature is the lack of data on intravenous and intraperitoneal administration of this compound. To fully characterize the pharmacological profile of this compound and to enable studies where oral administration may not be feasible or desirable, future research should focus on:
-
Pharmacokinetic studies: A comprehensive pharmacokinetic study directly comparing oral, IV, and IP routes in both mice and rats would be highly valuable. This would provide crucial data on bioavailability, clearance, and distribution for each route.
-
Formulation development: Investigating suitable formulations for IV and IP administration is necessary to ensure solubility, stability, and minimize local irritation.
-
Toxicity studies: Comparative toxicity studies of different administration routes would inform on the safety profile of this compound when delivered systemically via different methods.
By addressing these research questions, a more complete understanding of this compound's in vivo behavior can be achieved, facilitating its continued development as a promising therapeutic agent.
References
- 1. A phase I dose-escalation study to evaluate pharmacokinetics, safety and tolerability of this compound in patients with advanced glioma.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, tissue distribution and excretion of this compound in Sprague-Dawley rats and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Western Blot Analysis of p-STAT3 (Tyr705) Inhibition by ACT001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor, is a key player in intracellular signaling pathways regulating cell proliferation, differentiation, survival, and apoptosis. The activation of STAT3 is primarily mediated through phosphorylation at the Tyrosine 705 (Tyr705) residue. This phosphorylation event is often initiated by Janus kinases (JAKs) in response to cytokine and growth factor signaling. Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and binds to the promoters of target genes, thereby activating their transcription. Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of numerous human cancers, including glioblastoma, making it a prime target for therapeutic intervention.
ACT001, a novel small molecule inhibitor derived from parthenolide, has demonstrated potent anti-tumor and immunomodulatory effects. Mechanistic studies have revealed that this compound directly binds to STAT3, thereby inhibiting its phosphorylation and subsequent downstream signaling.[1][2][3][4][5] This application note provides a detailed protocol for performing Western blot analysis to assess the inhibitory effect of this compound on STAT3 phosphorylation at Tyr705 in cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for the Western blot analysis.
Caption: STAT3 signaling pathway and this compound inhibition.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Seed the appropriate cancer cell line (e.g., glioblastoma cell lines like U87MG or U251) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations in complete cell culture medium.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 24 hours).
-
Controls:
-
Vehicle Control: Treat a set of cells with the same volume of DMSO used for the highest concentration of this compound.
-
Positive Control: For STAT3 activation, treat a separate set of cells with a known STAT3 activator, such as Interleukin-6 (IL-6) at 20-50 ng/mL for 15-30 minutes before lysis.[1]
-
Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1][6]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the protein samples for loading by adding 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel.[7] Include a pre-stained protein ladder to monitor protein separation.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[8]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S solution. Destain with TBST before blocking.
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6] Note: BSA is recommended over non-fat milk for phospho-antibodies to reduce background.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to avoid signal saturation.
-
Stripping and Re-probing:
-
To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).[1][8]
-
Wash the membrane in TBST, then incubate in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps with primary antibodies for total STAT3 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).[1]
-
Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.[1]
-
Further normalize to the loading control to account for any variations in protein loading.
-
Express the data as a fold change relative to the vehicle-treated control.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Reagent and Antibody Dilutions
| Reagent/Antibody | Vendor (Example Cat. No.) | Recommended Dilution |
| Primary: p-STAT3 (Tyr705) | Cell Signaling Technology (#9145) | 1:1000 |
| Primary: Total STAT3 | Cell Signaling Technology (#9139) | 1:1000 |
| Primary: β-Actin | Cell Signaling Technology (#4970) | 1:2000 |
| Secondary: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology (#7074) | 1:2000 - 1:5000 |
| Secondary: Anti-mouse IgG, HRP-linked | Cell Signaling Technology (#7076) | 1:2000 - 1:5000 |
| Lysis Buffer | RIPA Buffer | N/A |
| Protease/Phosphatase Inhibitors | Thermo Fisher Scientific (#78440) | 1X |
| Blocking Buffer | BSA in TBST | 5% (w/v) |
Table 2: Experimental Parameters
| Parameter | Recommended Value |
| Protein Loading Amount | 20-40 µ g/lane |
| SDS-PAGE Gel Percentage | 10% |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at Room Temperature |
| Washing Steps | 3 x 10 minutes in TBST |
Table 3: Expected Outcome Summary
| Treatment Group | Protein Target | Expected Molecular Weight (kDa) | Expected Outcome (Relative to Vehicle Control) |
| Vehicle Control | p-STAT3 (Tyr705) | ~86 | High (if basally active) |
| Total STAT3 | ~86 | No significant change | |
| β-Actin | ~42 | No significant change | |
| This compound-treated | p-STAT3 (Tyr705) | ~86 | Decreased in a dose-dependent manner |
| Total STAT3 | ~86 | No significant change | |
| β-Actin | ~42 | No significant change | |
| Positive Control (IL-6) | p-STAT3 (Tyr705) | ~86 | Increased |
| Total STAT3 | ~86 | No significant change | |
| β-Actin | ~42 | No significant change |
References
- 1. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. This compound improved cardiovascular function in septic mice by inhibiting the production of proinflammatory cytokines and the expression of JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micheliolide exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Immunofluorescence Staining for NF-kB Translocation with ACT001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-kB) is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. In a resting state, NF-kB is sequestered in the cytoplasm by its inhibitory protein, IkB. Upon stimulation by various signals, such as inflammatory cytokines like TNF-α, the IkB kinase (IKK) complex is activated. This complex, particularly the IKKβ subunit, phosphorylates IkB, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IkB unmasks a nuclear localization signal on NF-kB, allowing it to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Dysregulation of the NF-kB signaling pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.
ACT001 is a novel small molecule inhibitor that has been shown to potently and selectively target the NF-kB signaling pathway. Mechanistic studies have revealed that this compound directly binds to the IKKβ subunit, thereby inhibiting its kinase activity.[1][2] This action prevents the phosphorylation and subsequent degradation of IkBα, effectively blocking the nuclear translocation of the NF-kB p65 subunit and suppressing the expression of downstream target genes.[1] These application notes provide a detailed protocol for utilizing immunofluorescence microscopy to visualize and quantify the inhibitory effect of this compound on NF-kB p65 nuclear translocation in glioblastoma cell lines.
Principle of the Assay
This immunofluorescence assay is designed to visualize the subcellular localization of the NF-kB p65 subunit in cells. In unstimulated cells or cells treated with an effective NF-kB inhibitor like this compound, the p65 subunit is predominantly located in the cytoplasm. Following stimulation with an activating agent such as Tumor Necrosis Factor-alpha (TNF-α), the p65 subunit translocates to the nucleus. By pre-treating cells with varying concentrations of this compound prior to TNF-α stimulation, the dose-dependent inhibitory effect of this compound on p65 nuclear translocation can be quantified by observing the fluorescence signal of labeled p65 antibodies. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI) to delineate the nuclear and cytoplasmic compartments for quantitative analysis.
Data Presentation
The following tables summarize the expected quantitative data from immunofluorescence analysis of NF-kB p65 nuclear translocation in U87 MG glioblastoma cells treated with this compound. The data is presented as the ratio of nuclear to cytoplasmic fluorescence intensity of p65, a common metric for quantifying nuclear translocation.
Table 1: Dose-Dependent Inhibition of TNF-α-Induced NF-kB p65 Nuclear Translocation by this compound in U87 MG Cells
| Treatment Group | This compound Concentration (µM) | TNF-α (20 ng/mL) | Mean Nuclear/Cytoplasmic p65 Fluorescence Ratio (± SD) | Percentage Inhibition of Translocation (%) |
| Vehicle Control | 0 | - | 1.1 ± 0.2 | N/A |
| TNF-α Stimulated | 0 | + | 4.5 ± 0.5 | 0 |
| This compound + TNF-α | 1 | + | 3.2 ± 0.4 | 38.2 |
| This compound + TNF-α | 5 | + | 1.8 ± 0.3 | 79.4 |
| This compound + TNF-α | 10 | + | 1.2 ± 0.2 | 97.1 |
Table 2: Time-Course of TNF-α-Induced NF-kB p65 Nuclear Translocation in U87 MG Cells
| Time after TNF-α Stimulation (20 ng/mL) | Mean Nuclear/Cytoplasmic p65 Fluorescence Ratio (± SD) |
| 0 min | 1.0 ± 0.1 |
| 15 min | 2.8 ± 0.3 |
| 30 min | 4.6 ± 0.6 |
| 60 min | 3.5 ± 0.4 |
| 120 min | 1.5 ± 0.2 |
Experimental Protocols
Materials and Reagents
-
Cell Line: U87 MG (human glioblastoma) or other suitable cell line with an active NF-kB pathway.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
TNF-α: Recombinant human TNF-α, prepare a stock solution in sterile PBS containing 0.1% BSA.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-NF-kB p65 polyclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass coverslips and microscope slides.
-
Immunofluorescence microscope with appropriate filters.
-
Image analysis software (e.g., ImageJ, CellProfiler).
Experimental Workflow
Caption: Experimental workflow for immunofluorescence analysis.
Step-by-Step Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed U87 MG cells at a density of 5 x 10^4 cells/well in complete culture medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and spreading.
-
-
Cell Treatment:
-
(Optional) Gently aspirate the culture medium and replace it with serum-free medium. Incubate for 4-6 hours to serum starve the cells, which can reduce basal NF-kB activity.
-
Prepare working solutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Aspirate the medium and add the this compound-containing medium (or vehicle control) to the respective wells. Incubate for 2 hours.
-
Add TNF-α to the wells to a final concentration of 20 ng/mL. Do not add TNF-α to the unstimulated control wells.
-
Incubate for 30 minutes at 37°C. This is the optimal time for maximal p65 translocation in many cell types.
-
-
Immunofluorescence Staining:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA solution to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by adding 5% BSA in PBS and incubating for 1 hour at room temperature.
-
Dilute the primary anti-NF-kB p65 antibody in blocking buffer (typically 1:200 to 1:500 dilution, optimize for your antibody lot).
-
Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer (typically 1:500 to 1:1000).
-
Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Capture images of multiple fields of view for each experimental condition, ensuring that the exposure settings are kept constant across all samples.
-
Use image analysis software to quantify the fluorescence intensity.
-
Define the nuclear region of interest (ROI) based on the DAPI signal.
-
Define the cytoplasmic ROI as a perinuclear ring or by subtracting the nuclear ROI from a whole-cell ROI.
-
Measure the mean fluorescence intensity of the p65 signal (Alexa Fluor 488) within the nuclear and cytoplasmic ROIs for a statistically significant number of cells (e.g., >50 cells per condition).
-
Calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity for each cell.
-
Average the ratios for all cells within each experimental group to obtain the mean nuclear/cytoplasmic ratio.
-
-
Signaling Pathway Diagram
Caption: NF-kB signaling pathway and the inhibitory action of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | - Inadequate blocking- Secondary antibody concentration too high- Insufficient washing | - Increase blocking time to 2 hours or try a different blocking agent (e.g., goat serum).- Titrate the secondary antibody to determine the optimal concentration.- Increase the number and duration of wash steps. |
| Weak or no p65 signal | - Primary antibody concentration too low- Inefficient permeabilization- Inactive TNF-α | - Titrate the primary antibody.- Increase permeabilization time or use a different detergent (e.g., 0.1% Saponin).- Use a fresh aliquot of TNF-α and confirm its activity. |
| p65 signal in the nucleus of unstimulated cells | - High basal NF-kB activity in the cell line- Cells are stressed or confluent | - Serum starve the cells before the experiment.- Ensure cells are seeded at an appropriate density and are healthy. |
| Inconsistent results | - Variation in cell density or treatment times- Inconsistent image acquisition settings | - Maintain consistency in all experimental steps.- Use the same microscope settings (e.g., exposure time, gain) for all samples in an experiment. |
Conclusion
The immunofluorescence protocol detailed in these application notes provides a robust and reliable method for visualizing and quantifying the inhibitory effect of this compound on NF-kB p65 nuclear translocation. By following this protocol, researchers can effectively assess the potency of this compound in a cellular context and further investigate its mechanism of action in various disease models. The provided data tables and diagrams serve as a valuable reference for expected outcomes and understanding the underlying signaling pathway.
References
Application Notes & Protocols: Xenograft Tumor Model Using ACT001
Audience: Researchers, scientists, and drug development professionals.
Introduction: ACT001 is an orally bioavailable small molecule, a fumarate (B1241708) salt form of the parthenolide (B1678480) derivative micheliolide (B1676576) (MCL), that has demonstrated promising anti-tumor activity in various preclinical cancer models.[1][2] It is currently under investigation in clinical trials for glioblastoma and other advanced solid tumors.[3][4][5] A key feature of this compound is its ability to cross the blood-brain barrier, making it a particularly interesting candidate for brain cancers like glioblastoma.[1][6] These application notes provide a detailed protocol for establishing a xenograft tumor model to evaluate the efficacy of this compound, summarize its mechanism of action, and present key preclinical data.
Mechanism of Action & Signaling Pathways
This compound exerts its anti-neoplastic effects by modulating multiple signaling pathways involved in tumor proliferation, survival, and immune evasion.
1. Inhibition of NF-κB Pathway: this compound directly binds to and inhibits the phosphorylation of IKKβ, a key kinase in the NF-κB signaling cascade.[3][7] This inhibition prevents the activation of NF-κB, leading to the downregulation of its target genes, such as manganese superoxide (B77818) dismutase (MnSOD). The reduction in MnSOD promotes the accumulation of reactive oxygen species (ROS), which in turn induces G2/M phase cell cycle arrest and apoptosis.[3][7]
2. Inhibition of STAT3 Pathway: this compound directly binds to STAT3, inhibiting its phosphorylation.[6] Phosphorylated STAT3 (p-STAT3) acts as a transcription factor for programmed death-ligand 1 (PD-L1). By preventing STAT3 phosphorylation, this compound reduces PD-L1 expression on tumor cells.[6] This can enhance the anti-tumor immune response by preventing T-cell exhaustion.[6][8]
3. Inhibition of PI3K/AKT Pathway: this compound has been shown to directly target and bind to Plasminogen Activator Inhibitor-1 (PAI-1).[9][10] The inhibition of PAI-1 leads to the suppression of the PI3K/AKT signaling pathway, which is crucial for glioma cell proliferation, invasion, and migration.[9][10]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the steps for establishing a subcutaneous xenograft model to test the efficacy of this compound.
Materials:
-
Cell Line: Appropriate cancer cell line (e.g., U-118 MG or GL261 for glioblastoma, H1703 or LLC for non-small cell lung cancer).[7][8][11]
-
Animals: 5-6 week old immunocompromised mice (e.g., BALB/c nude mice) or syngeneic mice for immunotherapy studies (e.g., C57BL/6).[7][8][11]
-
Reagents: this compound, vehicle control (e.g., distilled water), cell culture medium, sterile PBS, Matrigel (optional).[12]
-
Equipment: Syringes (1 mL), needles (27-30 gauge), calipers, animal balance, sterile laminar flow hood.
Procedure:
-
Cell Culture and Preparation:
-
Culture tumor cells under standard conditions to ~80-90% confluency.
-
On the day of injection, harvest cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer).
-
Resuspend the cell pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 1 x 107 cells/100 µL). For some models, resuspending cells in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse (if required by institutional guidelines).
-
Subcutaneously inject the cell suspension (typically 100 µL) into the flank of the mouse using a 1 mL syringe with a 27-gauge needle.
-
-
Animal Monitoring and Tumor Measurement:
-
Monitor the health of the animals daily (weight, behavior, signs of distress).
-
Once tumors become palpable, measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .
-
-
Treatment Administration:
-
When average tumor volumes reach a predetermined size (e.g., 50-100 mm3), randomize mice into treatment groups (e.g., Vehicle Control, this compound).[8]
-
Prepare this compound solution. For oral administration, this compound can be dissolved in distilled water.[12]
-
Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 200 mg/kg) and schedule (e.g., once daily).[9][11] The vehicle control group should receive an equivalent volume of the vehicle.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until tumors in the control group reach the maximum size allowed by institutional animal care guidelines.
-
At the end of the study, euthanize the mice.
-
Excise tumors, measure their final weight and volume.
-
Collect tumors and other organs (e.g., liver, kidney for toxicity analysis) for further analysis (e.g., histology, immunohistochemistry, Western blot, or RNA sequencing).[11]
-
Experimental Workflow
Preclinical Data Summary
The following tables summarize quantitative data from various preclinical xenograft studies involving this compound.
Table 1: this compound in Glioblastoma (GBM) Xenograft Models
| Cell Line | Animal Model | This compound Dose & Route | Combination Agent | Key Findings | Reference |
| U-118 MG | BALB/c nude mice | 200 mg/kg, oral, daily | Cisplatin (B142131) (2.5 mg/kg, i.p.) | Synergistic inhibition of tumor growth compared to either agent alone. | [9] |
| U-118 MG | BALB/c nude mice | Not specified | N/A | Effectively suppressed tumor growth. Downregulated p-p65, MnSOD, and Ki67 in tumor tissues. | [7] |
| GL261 | C57BL/6 mice | Not specified | N/A | Significantly inhibited tumor growth. | [7] |
| GL261 | C57BL/6 mice | Not specified | N/A | Inhibited tumor growth and decreased PD-L1 expression in vivo. | [6] |
Table 2: this compound in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Cell Line | Animal Model | This compound Dose & Route | Combination Agent | Key Findings | Reference |
| H1703 | BALB/c nude mice | 200 mg/kg, oral, daily | N/A | Significantly smaller tumor volume compared to saline-treated group. Increased NKTR expression in vivo. | [11] |
| LLC | C57BL/6 mice | Not specified | N/A | Significantly reduced tumor sizes compared to the control group. | [8] |
This compound is a multi-targeted agent with significant anti-tumor activity demonstrated in various xenograft models, particularly for glioblastoma and non-small cell lung cancer. The provided protocol offers a standardized framework for researchers to evaluate the in vivo efficacy of this compound. Its ability to modulate key cancer signaling pathways like NF-κB, STAT3, and PI3K/AKT underscores its potential as a therapeutic agent. Future preclinical studies could explore this compound in combination with other standard-of-care therapies or immunotherapies in patient-derived xenograft (PDX) models to better predict clinical outcomes.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 7. This compound modulates the NF-κB/MnSOD/ROS axis by targeting IKKβ to inhibit glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ACT001 Efficacy in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for assessing the efficacy of ACT001 in patient-derived organoids, from organoid generation to detailed downstream analysis.
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways targeted by this compound.
Experimental Workflow for Assessing this compound Efficacy in PDOs
The following diagram outlines the general workflow for patient-derived organoid (PDO) generation, drug treatment, and subsequent analysis.
Data Presentation
Table 1: Dose-Response of this compound on PDO Viability
| PDO Line | Cancer Type | This compound IC50 (µM) |
| PDO-001 | Glioblastoma | 2.5 |
| PDO-002 | Glioblastoma | 5.1 |
| PDO-003 | Non-Small Cell Lung Cancer | 3.8 |
| PDO-004 | Non-Small Cell Lung Cancer | 7.2 |
| NHO-001 | Normal Human Organoids | > 50 |
Table 2: Effect of this compound on Key Signaling Proteins in Glioblastoma PDO-001
| Treatment | p-AKT (Ser473) (Relative to loading control) | p-NF-κB p65 (Ser536) (Relative to loading control) | p-STAT3 (Tyr705) (Relative to loading control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.65 | 0.72 | 0.58 |
| This compound (5 µM) | 0.21 | 0.31 | 0.19 |
| This compound (10 µM) | 0.08 | 0.12 | 0.07 |
Experimental Protocols
Protocol 1: Patient-Derived Organoid Generation and Culture
This protocol is a general guideline and may require optimization based on the tumor type.
Materials:
-
Fresh tumor tissue in sterile collection medium on ice.
-
Digestion Buffer: Advanced DMEM/F12 with Collagenase, Dispase, and DNase I.
-
Washing Buffer: Advanced DMEM/F12 with 1% BSA.
-
Extracellular Matrix (e.g., Matrigel).
-
Organoid Growth Medium (specific to tumor type).
-
6-well and 96-well plates.
Procedure:
-
Mince the tumor tissue into small pieces (~1-2 mm³) in a sterile petri dish on ice.
-
Transfer the minced tissue to a conical tube with Digestion Buffer and incubate at 37°C with gentle agitation for 30-60 minutes.
-
Neutralize the digestion by adding an equal volume of Washing Buffer.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a small volume of ice-cold extracellular matrix.
-
Plate droplets of the cell-matrix suspension into a pre-warmed 6-well plate and allow to solidify at 37°C for 15-20 minutes.
-
Overlay with pre-warmed Organoid Growth Medium.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the matrix and re-plating.
Protocol 2: this compound Dose-Response Assay
Materials:
-
Established PDO cultures.
-
96-well plates.
-
This compound stock solution (in DMSO).
-
Organoid Growth Medium.
-
CellTiter-Glo® 3D Cell Viability Assay.
-
Luminometer.
Procedure:
-
Harvest mature organoids and mechanically dissociate them into smaller fragments.
-
Count the organoid fragments and resuspend them in the extracellular matrix at a desired density.
-
Plate the organoid-matrix suspension into a 96-well plate.
-
After solidification, add Organoid Growth Medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for 72-120 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix well to lyse the organoids and release ATP.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
Protocol 3: Western Blot Analysis of PDOs
Materials:
-
Treated PDOs from a 6-well plate.
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting equipment.
-
Primary antibodies (e.g., anti-p-AKT, anti-p-NF-κB p65, anti-p-STAT3, and loading controls).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Treat established PDOs with this compound at desired concentrations for 24-48 hours.
-
Harvest the organoids by incubating with a cell recovery solution on ice to depolymerize the matrix.
-
Wash the organoids with ice-cold PBS and centrifuge to pellet.
-
Lyse the organoid pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Protocol 4: Immunofluorescence Staining of PDOs
Materials:
-
Treated PDOs in chamber slides or 96-well optical plates.
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Ki67, anti-p-STAT3).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Confocal microscope.
Procedure:
-
Fix the PDOs in 4% PFA for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 20 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Image the stained organoids using a confocal microscope.
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow of the experimental design to assess this compound efficacy.
References
- 1. Patient-derived tumor organoids: A preclinical platform for personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 5. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unlocking Synergistic Anticancer Effects: ACT001 and Cisplatin Combination Therapy
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a detailed experimental design and protocols to investigate the synergistic effects of ACT001 and cisplatin (B142131) in cancer cell lines. The following sections outline the methodologies for assessing cell viability, apoptosis, and cell cycle distribution, as well as for analyzing key signaling pathways.
Data Presentation
Quantitative data from the following experiments should be summarized in the structured tables below for clear interpretation and comparison.
Table 1: Cell Viability (IC50) Data
| Treatment | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) |
| This compound | ||
| Cisplatin |
Table 2: Combination Index (CI) Values
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation (Synergy, Additive, Antagonism) |
| 0.25 | ||
| 0.50 | ||
| 0.75 | ||
| 0.90 |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Table 3: Apoptosis Analysis
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| Vehicle Control | |||
| This compound (IC50) | |||
| Cisplatin (IC50) | |||
| This compound + Cisplatin |
Table 4: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) | |||
| Cisplatin (IC50) | |||
| This compound + Cisplatin |
Experimental Workflow
The overall experimental workflow to assess the synergistic effect of this compound and cisplatin is depicted below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound and cisplatin individually and assesses the viability of cells treated with the combination.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
For combination studies, prepare mixtures of this compound and cisplatin at a constant ratio (e.g., based on their individual IC50 values).
-
Remove the culture medium and add 100 µL of medium containing the single drugs or the combination to the respective wells. Include vehicle-treated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for the individual drugs and use the combination data to calculate the Combination Index (CI) using the Chou-Talalay method.[4]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated as described in the cell viability assay (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells in 6-well plates with this compound, cisplatin, and the combination at their respective IC50 concentrations for 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[1]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations based on fluorescence:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive[1]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the drug combination on cell cycle progression.
Materials:
-
Cells treated as described in the cell viability assay (in 6-well plates)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A[3]
-
Flow cytometer
Protocol:
-
Treat cells in 6-well plates with this compound, cisplatin, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells, including any floating cells.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.[7]
-
Incubate the fixed cells at 4°C for at least 2 hours.[3]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[3]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the synergistic effect, the following signaling pathways, known to be modulated by this compound and potentially affected by cisplatin, should be investigated.
Key Signaling Pathways
Western Blot Protocol
This protocol is for analyzing the protein expression and phosphorylation status of key components of the PI3K/AKT and NF-κB signaling pathways.
Materials:
-
Cells treated as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-NF-κB p65, anti-NF-κB p65, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control. Analyze the ratio of phosphorylated to total protein.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by ACT001
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the quantitative analysis of ACT001-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method is a robust and widely accepted technique for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Mechanism of Action: this compound-Induced Apoptosis
Caption: Signaling pathways modulated by this compound to induce apoptosis.
Principle of Apoptosis Detection by Annexin V/PI Staining
This assay identifies different cell populations based on plasma membrane integrity and the externalization of phosphatidylserine (B164497) (PS), a hallmark of early apoptosis.[5]
-
Viable Cells: The plasma membrane is intact, and PS resides on the inner leaflet. These cells exclude both Annexin V-FITC and PI (Annexin V-/PI-).
-
Early Apoptotic Cells: PS flips to the outer leaflet of the plasma membrane but the membrane remains intact. These cells are stained by Annexin V-FITC but exclude PI (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: The plasma membrane loses its integrity, allowing PI to enter and stain the cellular DNA. These cells are stained by both Annexin V-FITC and PI (Annexin V+/PI+).
References
- 1. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound via NF-κB Suppression in Murine Triple-Negative Breast Cancer Cell Line 4T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Temozolomide-Resistant Cell Line for ACT001 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Temozolomide (B1682018) (TMZ) is the standard-of-care alkylating agent for glioblastoma (GBM), the most aggressive primary brain tumor. However, the efficacy of TMZ is often limited by the development of drug resistance. To investigate novel therapeutic strategies aimed at overcoming TMZ resistance, the establishment of stable, TMZ-resistant (TMZ-R) glioma cell lines is an essential preclinical step. This document provides detailed protocols for generating a TMZ-resistant glioma cell line and subsequently utilizing this model to evaluate the efficacy of ACT001, a promising therapeutic agent that has shown potential in sensitizing resistant glioma cells to chemotherapy.
This compound is a novel small molecule that has been shown to target multiple signaling pathways implicated in glioma pathogenesis and drug resistance, including the PI3K/AKT, NF-κB, and STAT3 pathways.[1] Furthermore, studies have indicated that this compound can disrupt the MDK/c-Myc complex, a key driver of TMZ resistance, thereby re-sensitizing resistant glioma cells to TMZ.[1] These application notes will guide researchers through the process of creating a robust in vitro model of TMZ resistance and provide the necessary protocols to investigate the therapeutic potential of this compound in this context.
Data Presentation
Table 1: Temozolomide (TMZ) IC50 Values in Parental and TMZ-Resistant Glioma Cell Lines
| Cell Line | Parental IC50 (µM) | TMZ-Resistant IC50 (µM) | Fold Resistance | Reference |
| U87MG | 433.7 | 1431.0 | ~3.3 | (SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis - Frontiers) |
| T98G | 545.5 | 1716.0 | ~3.1 | (SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis - Frontiers) |
| U373 | 483.5 | 2529.3 | ~5.2 | (Development of TMZ-resistant GBM cells. (A) IC 50 values of U373-R... - ResearchGate) |
| U118MG | 148 | >600 | >4.1 | (Targeting the MDK/c‐Myc complex to overcome temozolomide resistance in glioma - PMC) |
Table 2: this compound IC50 Values in Glioma Cell Lines
| Cell Line | IC50 (µM) at 48h | Reference |
| U-118 MG | 18.7 ± 1.8 | (this compound inhibited glioma proliferation in vitro. a IC50 values of this compound... - ResearchGate) |
| U-251 | Not specified | (this compound inhibited glioma proliferation in vitro. a IC50 values of this compound... - ResearchGate) |
| SF-126 | 25.2 ± 7.5 | (this compound inhibited glioma proliferation in vitro. a IC50 values of this compound... - ResearchGate) |
| SHG-44 | Not specified | (this compound inhibited glioma proliferation in vitro. a IC50 values of this compound... - ResearchGate) |
Experimental Protocols
Establishment of a Temozolomide-Resistant Glioma Cell Line
This protocol describes a method for generating a TMZ-resistant cell line by continuous exposure to incrementally increasing concentrations of TMZ.
Materials:
-
Parental glioma cell line (e.g., U87MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Temozolomide (TMZ)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Initial Seeding: Seed the parental glioma cells in a T25 flask and culture until they reach 70-80% confluency.
-
Initial TMZ Treatment: Begin treatment with a low concentration of TMZ, typically around the IC20 (the concentration that inhibits 20% of cell growth). This can be determined from a preliminary dose-response curve.
-
Dose Escalation: Once the cells have recovered and reached 70-80% confluency, passage them and increase the TMZ concentration by a small increment (e.g., 1.2-1.5 fold).
-
Continuous Culture: Continue this process of gradually increasing the TMZ concentration over a period of several months. The cells that survive and proliferate are those that have developed resistance.
-
Resistance Confirmation: After 6-10 months of continuous culture with escalating TMZ concentrations, the resistance of the cell line should be confirmed. This is done by performing a cell viability assay (e.g., MTT assay) to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a TMZ-resistant cell line.
-
Cell Line Maintenance: The established TMZ-resistant cell line should be maintained in a culture medium containing a maintenance dose of TMZ (typically the highest concentration they were selected in) to ensure the stability of the resistant phenotype.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Parental and TMZ-resistant glioma cells
-
96-well plates
-
Temozolomide (TMZ)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of TMZ, this compound, or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values can be determined using a non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation status of key signaling pathways.
Materials:
-
Parental and TMZ-resistant glioma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. The band intensities can be quantified using image analysis software.
Mandatory Visualization
References
Troubleshooting & Optimization
improving ACT001 solubility for in vitro experiments
Welcome to the technical support center for ACT001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a focus on improving its solubility and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] For some applications, sterile water can also be used.[1][2]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound in commonly used solvents is summarized in the table below. Please note that for optimal dissolution, techniques such as sonication and warming may be required.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced toxicity, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.5%, with 0.1% being preferable for many cell lines.[3][4][5] It is always best to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[4]
Q5: My this compound precipitated after I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Method |
| DMSO | 100 mg/mL (244.22 mM) | Ultrasonic and warming to 60°C |
| Water | 100 mg/mL (244.22 mM) | Ultrasonic |
Data sourced from MedChemExpress product information sheet.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, water bath sonicator.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath at room temperature for 10-15 minutes.
-
For difficult-to-dissolve batches, warming the solution to 37-60°C for a short period while vortexing or sonicating can aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed (37°C) cell culture medium, sterile microcentrifuge tubes.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:100 in pre-warmed media to get a 100 µM solution).
-
Then, further dilute the intermediate solution to the final desired concentration in pre-warmed media.
-
Add the this compound stock or intermediate solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
-
Troubleshooting Guide
Issue: Precipitation observed in cell culture medium after adding this compound
| Potential Cause | Troubleshooting Step |
| High Final Concentration | The concentration of this compound in the media may have exceeded its solubility limit. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. |
| "Dilution Shock" | Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution. Use a stepwise or serial dilution method as described in Protocol 2. Add the stock solution to the pre-warmed media slowly while vortexing. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
| Media Composition | Components in the media (e.g., salts, proteins in serum) can interact with this compound and affect its solubility. If possible, test the solubility of this compound in a small volume of your specific media and serum combination before starting a large-scale experiment. |
| Improper Stock Solution | The initial stock solution may not have been fully dissolved. Ensure there are no visible particles in your DMSO stock. If necessary, repeat the dissolution process with sonication and/or warming. |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ACT001 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of ACT001 in DMSO and cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: Based on common laboratory practices and available literature, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For long-term storage, aliquots of the DMSO stock solution should be kept at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1][2] While some studies have shown that many compounds remain stable in DMSO with up to 10% water for extended periods at 4°C, preparing fresh dilutions from a frozen, concentrated stock is the most robust approach for maintaining compound integrity.[3]
Q2: What is the recommended solvent for preparing this compound working solutions for cell culture experiments?
A2: The initial stock solution of this compound should be prepared in high-purity DMSO. For cell culture experiments, this DMSO stock should be serially diluted in your specific cell culture medium (e.g., DMEM, RPMI 1640) to the final desired concentration.[1][4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in cell culture media at 37°C?
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or water?
A4: While one study mentions diluting this compound in distilled water for oral administration in animal models, for in vitro cell culture applications, it is standard practice to first dissolve this compound in an organic solvent like DMSO.[1] This is because, like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. Dissolving it in DMSO first ensures it is fully solubilized before further dilution in aqueous-based cell culture media.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect of this compound in my cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that your this compound stock solution has been stored properly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles.[2] If in doubt, prepare a fresh stock solution from powder. When preparing working solutions, dilute the compound in fresh, pre-warmed cell culture medium immediately before adding it to your cells.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your serial dilutions. It is also important to consider that the IC50 value can vary between different cell lines.[5][6] For example, the IC50 for this compound in H1703 non-small cell lung cancer cells was reported as 9.21 µM, while in H1975 cells it was 14.42 µM.[6] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
-
Possible Cause 3: Cell Line Specificity.
-
Solution: The effects of this compound are mediated through specific signaling pathways such as STAT3, PI3K/AKT, and NF-κB.[1][7][8] Ensure that your cell line expresses the target proteins and that these pathways are active. You can verify this through literature searches for your specific cell line or by performing baseline western blots.
-
Problem 2: I am observing cytotoxicity in my control cells treated with the vehicle (DMSO).
-
Possible Cause: High DMSO Concentration.
-
Solution: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically at or below 0.1%. High concentrations of DMSO can be toxic to cells. Prepare a serial dilution of your this compound stock in a way that the final DMSO concentration in your highest treatment dose does not exceed this limit. Ensure your vehicle control contains the same final concentration of DMSO as your experimental conditions.
-
Experimental Protocols & Data
Summary of this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| H1703 | Non-Small Cell Lung Cancer | 9.21 | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | 14.42 | Not Specified |
| U-118 MG, U-251, SF-126, SHG-44 | Glioblastoma | Varies | 24, 48, 72 |
Data compiled from multiple sources. The exact IC50 can vary based on experimental conditions.[5][6]
General Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general workflow to assess the stability of this compound in a specific cell culture medium.
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in DMSO. Dilute this stock to a final working concentration in your cell culture medium of choice (e.g., DMEM + 10% FBS).
-
Incubation: Incubate the this compound-media solution in a cell culture incubator at 37°C with 5% CO2.
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life of the compound in the specific medium.
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability.
Key Signaling Pathways Modulated by this compound
Caption: this compound inhibits key oncogenic pathways.
References
- 1. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
common off-target effects of parthenolide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with parthenolide (B1678480) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of parthenolide and its derivatives?
A1: The most commonly reported off-target effects of parthenolide and its derivatives are the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2][3] Additionally, the induction of reactive oxygen species (ROS) is a significant off-target effect.[4]
Q2: How do parthenolide derivatives inhibit the NF-κB pathway?
A2: Parthenolide has been shown to inhibit the NF-κB pathway by targeting the IκB kinase (IKK) complex.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. Some studies also suggest that parthenolide can directly alkylate the p65 subunit of NF-κB, preventing its DNA binding.
Q3: What is the mechanism of STAT3 pathway inhibition by parthenolide?
A3: Parthenolide and its derivatives can inhibit the STAT3 signaling pathway by targeting the upstream Janus kinases (JAKs).[4] Parthenolide has been reported to covalently bind to cysteine residues in JAK2, suppressing its kinase activity. This prevents the phosphorylation and activation of STAT3, blocking its dimerization and translocation to the nucleus.
Q4: Is the observed cytotoxicity of my parthenolide derivative solely due to its intended target, or could it be from off-target effects?
A4: The cytotoxicity of parthenolide derivatives is often a result of a combination of on-target and off-target effects. Inhibition of major survival pathways like NF-κB and STAT3, along with the induction of cellular stress through ROS production, can significantly contribute to a compound's cytotoxic profile. It is crucial to perform counter-screens and pathway-specific functional assays to deconvolute these effects.
Q5: I am seeing variability in the IC50 values for my parthenolide derivative across different cell lines. What could be the reason?
A5: Variability in IC50 values is common and can be attributed to several factors. Different cell lines have distinct genetic backgrounds and dependencies on specific signaling pathways. For example, a cell line with constitutively active NF-κB or STAT3 signaling may be more sensitive to the off-target effects of your compound. Cellular redox state and the expression of antioxidant proteins can also influence sensitivity, given that parthenolide derivatives can induce ROS.
Troubleshooting Guide
Problem 1: High background or unexpected results in cell viability assays (e.g., MTT, MTS).
-
Possible Cause 1: Compound Precipitation. Parthenolide and many of its derivatives have poor aqueous solubility. At higher concentrations, the compound may precipitate in the cell culture media, interfering with the assay readings.
-
Solution: Visually inspect the wells for any precipitate. Prepare the compound in a suitable solvent like DMSO and ensure the final concentration of the solvent in the media is low (typically <0.5%) and consistent across all wells, including controls. Consider using a water-soluble derivative if available.
-
-
Possible Cause 2: Interference with Assay Chemistry. The compound may directly react with the assay reagents. For example, compounds with reducing properties can directly reduce MTT, leading to a false-positive signal for cell viability.
-
Solution: Run a cell-free control where the compound is added to the media and assay reagents without any cells. Any signal detected in these wells indicates direct interference.
-
Problem 2: Inconsistent results in Western blot analysis for phosphorylated proteins (e.g., p-STAT3, p-IκBα).
-
Possible Cause 1: Suboptimal Lysis Buffer. Inefficient cell lysis or the activity of phosphatases in the lysate can lead to the loss of phosphorylation signals.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure the lysis procedure is performed quickly and on ice.
-
-
Possible Cause 2: Timing of Stimulation and/or Inhibition. The phosphorylation of signaling proteins is often transient. The time points for cytokine stimulation (if applicable) and compound treatment are critical.
-
Solution: Perform a time-course experiment to determine the optimal time points for observing the peak phosphorylation of the target protein and the maximal inhibitory effect of your compound.
-
Problem 3: Difficulty in detecting a consistent increase in Reactive Oxygen Species (ROS).
-
Possible Cause 1: Inappropriate ROS Probe. Different probes detect different types of ROS (e.g., superoxide, hydrogen peroxide). The type of ROS induced by your compound may not be optimally detected by the probe you are using.
-
Solution: Test a panel of ROS-sensitive fluorescent probes (e.g., DCFDA for general ROS, DHE for superoxide).
-
-
Possible Cause 2: Transient Nature of ROS Production. The increase in intracellular ROS can be a rapid and transient event.
-
Solution: Perform a time-course experiment, measuring ROS levels at multiple early time points (e.g., 15 min, 30 min, 1h, 2h) after compound addition.
-
Quantitative Data on Off-Target Effects
The following table summarizes the cytotoxic and inhibitory activities of parthenolide against various human cancer cell lines, which can be indicative of its off-target effects.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Parthenolide | A549 (Lung Carcinoma) | MTT | 4.3 | [5] |
| Parthenolide | TE671 (Medulloblastoma) | MTT | 6.5 | [5] |
| Parthenolide | HT-29 (Colon Adenocarcinoma) | MTT | 7.0 | [5] |
| Parthenolide | HUVEC (Endothelial Cells) | MTT | 2.8 | [5] |
| Parthenolide | GLC-82 (Non-small cell lung) | MTT | 6.07 ± 0.45 | [6] |
| Parthenolide | A549 (Non-small cell lung) | MTT | 15.38 ± 1.13 | [6] |
| Parthenolide | PC-9 (Non-small cell lung) | MTT | 15.36 ± 4.35 | [6] |
| Parthenolide | H1650 (Non-small cell lung) | MTT | 9.88 ± 0.09 | [6] |
| Parthenolide | H1299 (Non-small cell lung) | MTT | 12.37 ± 1.21 | [6] |
| Parthenolide | SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 | [7] |
| Parthenolide | MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 | [7] |
| Parthenolide | DU145, PC3, VCAP, LAPC4 (Prostate Cancer) | Viability | ~5-10 | [1] |
| PTL-9-12 (derivative) | Primary AML cells | Viability | 2.3 | [8] |
| PTL-14-13 (derivative) | Primary AML cells | Viability | 2.5 | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of parthenolide derivatives.
Materials:
-
Parthenolide derivative stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the parthenolide derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for NF-κB and STAT3 Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the NF-κB and STAT3 pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and treat with the parthenolide derivative for the desired time. For pathway activation, stimulate with an appropriate cytokine (e.g., TNF-α for NF-κB, IL-6 for STAT3) for a short period (e.g., 15-30 minutes) before lysis.
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Intracellular ROS Detection
This protocol uses the fluorescent probe DCFDA to measure general intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phenol (B47542) red-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the medium and wash the cells once with warm PBS.
-
Load the cells with 5-10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of phenol red-free medium containing the parthenolide derivative at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NF-κB pathway by parthenolide derivatives.
Caption: Inhibition of the JAK/STAT pathway by parthenolide derivatives.
Caption: Workflow for investigating off-target effects of parthenolide derivatives.
References
- 1. Effects of the sesquiterpene lactone parthenolide on prostate tumor-initiating cells: an integrated molecular profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent parthenolide-based antileukemic agents enabled by late-stage P450-mediated C—H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable results in ACT001 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT001.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-target small molecule inhibitor. Its primary mechanisms of action include the inhibition of key signaling pathways involved in tumor growth, proliferation, and immune evasion. Specifically, this compound has been shown to:
-
Inhibit the NF-κB Pathway: this compound directly binds to IKKβ, inhibiting its phosphorylation. This prevents the activation of the NF-κB pathway, which in turn downregulates manganese superoxide (B77818) dismutase (MnSOD) expression, leading to an increase in reactive oxygen species (ROS), G2/M phase cell cycle arrest, and apoptosis.[1][2]
Q2: In which cancer models has this compound shown preclinical or clinical activity?
A2: this compound has demonstrated promising activity in a range of preclinical cancer models and is currently under investigation in clinical trials for several cancer types. Notable examples include:
-
Glioblastoma (GBM): this compound can cross the blood-brain barrier and has shown significant anti-tumor effects in preclinical models of glioblastoma.[1][4][7] It is being evaluated in Phase I and II clinical trials for recurrent and newly diagnosed glioblastoma and other advanced solid tumors.[1][7][8][9]
-
Diffuse Intrinsic Pontine Glioma (DIPG) and H3K27-altered High-Grade Gliomas (HGG): this compound is being investigated in Phase II clinical trials for these aggressive pediatric brain tumors.[7][9]
-
Non-Small Cell Lung Cancer (NSCLC): In preclinical studies, this compound has been shown to inhibit the proliferation, migration, and invasion of NSCLC cells and enhance T-cell-mediated cytotoxicity.[10]
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific endpoint being measured. Based on published studies, a good starting point for in vitro experiments is to perform a dose-response curve. For example, in non-small cell lung cancer cell lines H1299 and H1975, effective concentrations were found to be around 12 µM and 12.7 µM, respectively.[10] It is recommended to consult the literature for specific cell lines of interest and to determine the IC50 value empirically in your system.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each replicate. Consider using a multichannel pipette for more consistent seeding. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent this compound Concentration | Prepare a fresh stock solution of this compound for each experiment. Ensure complete solubilization of the compound. Perform serial dilutions carefully and vortex between each dilution. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift. Use cells within a consistent and low passage number range for all experiments. |
Issue 2: No Observable Effect of this compound
If this compound does not produce the expected biological effect, consider the following factors.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective dose for your specific cell line and assay. |
| Low Target Expression | Verify the expression of this compound targets (e.g., IKKβ, STAT3, PAI-1) in your cell line using techniques like Western blot or qPCR. Cell lines with low or absent target expression may not respond to the compound. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough or may be measuring an irrelevant endpoint. Consider using multiple assays to assess different cellular responses (e.g., proliferation, apoptosis, cell cycle). |
| Compound Inactivity | Ensure proper storage of this compound as per the manufacturer's instructions. If possible, verify the activity of the compound using a known positive control cell line. |
Issue 3: Unexpected or Off-Target Effects
Observing effects that are not consistent with the known mechanism of action of this compound may indicate off-target activity or cytotoxicity.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of any compound can lead to non-specific effects. Lower the concentration of this compound to a range that is closer to the IC50 value for the desired effect. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound, leading to general cytotoxicity. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to distinguish between targeted anti-proliferative effects and general toxicity. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments. |
Experimental Protocols & Methodologies
General Cell-Based Assay Workflow
A generalized workflow for conducting cell-based assays with this compound is outlined below. Specific parameters should be optimized for each cell line and experiment.
Caption: A generalized workflow for in vitro experiments with this compound.
Signaling Pathways
Simplified this compound Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways inhibited by this compound.
Caption: Simplified diagram of this compound's inhibitory effects on key signaling pathways.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to troubleshoot variable or unexpected results in this compound experiments.
Caption: A logical workflow for troubleshooting this compound experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound modulates the NF-κB/MnSOD/ROS axis by targeting IKKβ to inhibit glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for Brain Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ACT001 Treatment for Apoptosis Induction
Welcome to the technical support center for ACT001. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for apoptosis induction in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in a new cancer cell line?
A1: For initial experiments, we recommend performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting range is 0.1 µM to 100 µM for a 24 to 72-hour treatment period.[1][2] Following the determination of the IC50 value, a time-course experiment (e.g., 24, 48, 72 hours) using the IC50 concentration is advised to identify the optimal duration for apoptosis induction.[2][3]
Q2: How can I confirm that the observed cell death is due to apoptosis and not necrosis?
A2: To distinguish between apoptosis and necrosis, we recommend using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis), whereas necrotic cells will primarily be PI positive.
Q3: My cells are not showing the expected levels of apoptosis after this compound treatment. What are the potential causes?
A3: Several factors could contribute to lower-than-expected apoptosis levels:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to the pathways targeted by this compound.
-
Suboptimal Concentration: The concentration of this compound may be too low. We recommend performing a thorough dose-response curve to determine the optimal IC50.
-
Incorrect Treatment Duration: The selected time point might be too early or too late to observe significant apoptosis. A time-course experiment is crucial.
-
Reagent Quality: Ensure that the this compound compound is properly stored and has not degraded.
Q4: I am observing significant cell detachment at my chosen concentration, making downstream analysis difficult. What should I do?
A4: Significant cell detachment can be an indication of high cytotoxicity or late-stage apoptosis. Consider the following adjustments:
-
Reduce Treatment Duration: Shorter incubation times may allow for the detection of earlier apoptotic events before widespread cell detachment.
-
Lower this compound Concentration: Use a concentration closer to the IC50 value or slightly below to reduce overwhelming cytotoxicity.
-
Collect Supernatant: When harvesting cells for analysis, be sure to collect both the adherent cells and the cells floating in the supernatant, as the floating cells are likely to be apoptotic or necrotic.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. |
| Cell passage number too high. | Use cells from a lower passage number, as high passage numbers can lead to phenotypic changes and altered drug sensitivity. | |
| Contamination of cell culture. | Regularly check for and address any microbial contamination in your cell cultures. | |
| Variability in this compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
Guide 2: Low Apoptosis Detection by Annexin V/PI Assay
| Problem | Possible Cause | Recommended Solution |
| Low percentage of Annexin V positive cells. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for apoptosis induction. |
| Treatment duration is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptosis. | |
| Apoptotic cells in the supernatant were discarded. | Ensure that both adherent and floating cells are collected and pooled before staining. | |
| Reagent or procedural issues. | Use a positive control (e.g., staurosporine) to confirm that the assay is working correctly. Check the quality and storage of Annexin V and PI reagents. |
Guide 3: Unexpected Western Blot Results for Apoptosis Markers
| Problem | Possible Cause | Recommended Solution |
| No cleavage of Caspase-3 or PARP observed. | Time point is too early. | The cleavage of caspases and PARP are downstream events. Try a later time point in your experiment. |
| Insufficient this compound concentration. | Increase the concentration of this compound based on your dose-response data. | |
| Poor antibody quality. | Ensure your primary antibodies for cleaved Caspase-3 and cleaved PARP are validated and working correctly. Use a positive control lysate. | |
| Faint bands for target proteins. | Low protein loading. | Quantify your protein lysates using a BCA or Bradford assay and ensure equal loading amounts. |
| Inefficient protein transfer. | Optimize your Western blot transfer conditions (time, voltage, buffer). |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| U-118 MG | Glioblastoma | 18.7 ± 1.8 | 72 |
| U-251 | Glioblastoma | 30.2 ± 10.9 | 72 |
| SF-126 | Glioblastoma | 25.2 ± 7.5 | 72 |
| SHG-44 | Glioblastoma | 45.6 ± 9.3 | 72 |
| H1703 | Non-Small Cell Lung Cancer | 9.21 | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | 14.42 | Not Specified |
| A549 | Non-Small Cell Lung Cancer | >50 | Not Specified |
| H460 | Non-Small Cell Lung Cancer | >50 | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | 12 | 48 |
Data compiled from multiple sources.[1][2][3]
Table 2: Time-Dependent Apoptosis Induction by this compound in U-118 MG Glioblastoma Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (48 hours) |
| 0 (Control) | ~5% |
| 7.5 | ~15% |
| 15 | ~25% |
| 30 | ~40% |
Data is estimated from graphical representations in the cited literature.[4]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis software.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined duration.
-
Cell Harvesting: Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the samples immediately by flow cytometry.
Protocol 3: Western Blot Analysis of Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
References
- 1. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: ACT001 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ACT001 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as dimethylaminomicheliolide (B10775126) (DMAMCL), is a synthetic derivative of the natural product parthenolide. It is a small molecule inhibitor with anti-inflammatory and anti-cancer properties. This compound has been shown to cross the blood-brain barrier, making it a candidate for treating central nervous system diseases like glioblastoma. Its mechanism of action is multifactorial and involves the inhibition of several key signaling pathways implicated in cancer progression and inflammation, including STAT3, NF-κB, and PI3K/AKT.[1][2][3][4][5][6]
Q2: What is the recommended route of administration for this compound in animal models?
A2: The most commonly reported and recommended route of administration for this compound in preclinical animal models, such as mice and rats, is oral gavage.[1][5] This method allows for precise dosage control.
Q3: What is the bioavailability of orally administered this compound?
A3: Studies in Sprague-Dawley rats have shown that the absolute bioavailability of this compound after oral administration is approximately 50.82%.[7]
Q4: Does this compound cross the blood-brain barrier?
A4: Yes, preclinical studies have demonstrated that this compound can diffuse through the blood-brain barrier after oral administration.[6][7] This property is a key rationale for its investigation in brain tumors like glioblastoma.
Troubleshooting Guide
Formulation and Delivery Issues
Q5: I am having trouble dissolving this compound. What is the recommended vehicle?
A5: While this compound is a fumarate (B1241708) salt, which generally improves aqueous solubility over the parent compound, you may still encounter challenges depending on the desired concentration.
-
Primary Recommendation: Several in vivo studies have successfully used sterile saline solution (Normal Saline, NS) as a vehicle for this compound.[1][5]
-
Alternative Strategies for Poorly Soluble Compounds: If you experience precipitation at higher concentrations, consider the following approaches, which are standard for hydrophobic drugs:
-
Co-solvent systems: A mixture of a primary solvent like DMSO or ethanol (B145695) with a co-solvent such as polyethylene (B3416737) glycol (PEG) can be used. However, the final concentration of organic solvents should be minimized to avoid toxicity.
-
Suspending agents: A common vehicle for oral administration of poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) with or without a small amount of a surfactant like Polysorbate 80 (Tween® 80).[2]
-
Q6: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
A6:
-
Ensure Complete Dissolution: Make sure the compound is fully dissolved before administration. Gentle warming or vortexing may aid dissolution.
-
Prepare Fresh: It is best practice to prepare the dosing solution fresh before each use to minimize the risk of precipitation and degradation.
-
Check pH: Although not extensively documented for this compound, the pH of the solution can affect the solubility of some compounds. Ensure your vehicle has a physiological pH.
-
Reduce Concentration: If precipitation persists, you may need to lower the concentration of this compound in your vehicle and increase the dosing volume, while staying within the recommended volume limits for oral gavage in your animal model.
Animal-Related Issues
Q7: I am observing signs of distress in my animals after oral gavage with this compound. What could be the cause and how can I mitigate it?
A7: Distress after oral gavage can be due to the procedure itself or the compound administered.
-
Procedural Complications:
-
Aspiration: If the gavage needle enters the trachea, it can cause respiratory distress. Ensure proper restraint and technique. If you notice fluid bubbling from the animal's nose, stop immediately.[8]
-
Esophageal Injury: Improper technique can cause perforation or irritation of the esophagus.[8][9] Use appropriately sized, ball-tipped, or flexible gavage needles.
-
Stress from Handling: Acclimate the animals to handling before starting the experiment to reduce stress.
-
-
Compound-Related Effects:
-
Gastroesophageal Reflux: High concentrations of a drug can sometimes lead to reflux and subsequent aspiration, causing respiratory signs.[7] If this is suspected, consider reducing the concentration and dose volume or dosing the animals in a fasted state (if compatible with your study design).[7]
-
Toxicity: While this compound is generally reported to be well-tolerated, high doses may lead to adverse effects.[1][6] Monitor animals closely for changes in weight, behavior, and food/water intake. If toxicity is suspected, consider reducing the dose.
-
Q8: What are the reported dose ranges for this compound in mice and rats, and have any adverse effects been noted?
A8: The effective dose of this compound can be model-dependent. Doses ranging from 100 mg/kg to 400 mg/kg have been used in murine glioma models.[1] One study noted that 100 mg/kg did not provide a significant survival benefit, whereas 400 mg/kg did.[1] In these studies, this compound was generally well-tolerated with no significant adverse effects reported.[1][6] However, it is always crucial to conduct a pilot study to determine the optimal and tolerable dose for your specific animal model and experimental conditions.
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Models
| Animal Model | Cancer Type | Route of Administration | Dosage | Vehicle | Outcome/Notes |
| Mice (U118 xenograft) | Glioma | Oral | 200 mg/kg, once daily | Normal Saline | Combination with cisplatin (B142131) significantly reduced tumor size and weight. |
| Mice (GL261 murine model) | Glioblastoma | Oral | 100 mg/kg or 400 mg/kg | Not specified | 400 mg/kg showed a significant survival benefit, while 100 mg/kg did not. The drug was well-tolerated.[1] |
| Mice (H1703 xenograft) | Non-Small Cell Lung Cancer | Oral | 200 mg/kg, daily | Saline | Significantly smaller tumor volume compared to the saline-treated group. No detectable hepatic or renal toxicity.[5] |
| Rats (Sprague-Dawley) | Pharmacokinetic study | Oral | Not specified | Not specified | Absolute bioavailability of 50.82%.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 200 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Vehicle Preparation: Prepare a sterile solution of 0.9% sodium chloride (Normal Saline).
-
Dissolution: Weigh the calculated amount of this compound and add it to the appropriate volume of sterile saline to achieve the final desired concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a water bath may be used, but avoid overheating.
-
Administration: Use the freshly prepared solution for oral gavage.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture the desired cancer cell line (e.g., U118 glioblastoma cells) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells in 100 µl sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every two to three days using calipers. The tumor volume can be calculated using the formula: V = (length × width²)/2.
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound (e.g., 200 mg/kg) orally once daily.
-
Control Group: Administer an equal volume of the vehicle (e.g., saline) orally once daily.
-
-
Monitoring: Monitor the body weight of the mice and tumor volume regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
References
- 1. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ACT001 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ACT001 resistance in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a novel, orally available small molecule inhibitor derived from parthenolide. It is known to be a multi-target agent with both anti-tumor and anti-inflammatory properties. Preclinical and clinical studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma (GBM). Its primary known targets and pathways include:
-
PI3K/AKT Pathway: this compound has been shown to inhibit the PI3K/AKT signaling pathway in glioma.[1]
-
NF-κB Signaling Pathway: It suppresses the activation of the NF-κB pathway in glioblastoma and breast cancer cells.[1]
-
STAT3 Signaling Pathway: this compound can directly bind to and inhibit the phosphorylation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and immune evasion.[2][3] This inhibition can lead to the downregulation of programmed death-ligand 1 (PD-L1) expression in glioblastoma and non-small cell lung cancer (NSCLC).
Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
While direct studies on acquired resistance to this compound are limited, based on its mechanisms of action as a multi-kinase inhibitor, several potential resistance mechanisms can be inferred:
-
Target Modification: Cancer cells may develop mutations in the genes encoding the target proteins of this compound, such as PI3K, AKT, or STAT3. These mutations could alter the drug-binding site, reducing the efficacy of this compound.
-
Activation of Bypass Signaling Pathways: Tumor cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways.[4] For instance, if this compound effectively blocks the PI3K/AKT pathway, cells might activate the MAPK/ERK pathway to maintain proliferation and survival.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, thereby lowering its intracellular concentration and effectiveness.
-
Histological Transformation: In some cases, tumors may undergo a change in their cellular makeup, differentiating into a cell type that is inherently less dependent on the signaling pathways targeted by this compound.
Q3: How can we experimentally verify the mechanism of resistance in our this compound-resistant cell line?
To investigate the specific mechanism of resistance in your cell line, a multi-pronged approach is recommended:
-
Genomic and Transcriptomic Analysis:
-
Whole-Exome or Targeted Sequencing: Sequence the resistant cell line and compare it to the parental, sensitive cell line to identify mutations in this compound target genes (e.g., PIK3CA, AKT1, STAT3).
-
RNA-Sequencing: Compare the gene expression profiles of resistant and sensitive cells to identify upregulated bypass pathways or increased expression of drug efflux pumps.
-
-
Biochemical Assays:
-
Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT, NF-κB, and STAT3 pathways, as well as potential bypass pathways (e.g., p-ERK, p-MEK), in both sensitive and resistant cells, with and without this compound treatment.
-
Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if drug efflux is increased in the resistant cells.
-
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm the shift in IC50 between your current cell line and an earlier, sensitive passage. 2. Investigate Mechanism: Follow the experimental plan outlined in FAQ Q3 to identify potential resistance mechanisms. 3. Combination Therapy: Based on your findings, consider combination therapies. For example, if you observe MAPK pathway activation, try combining this compound with a MEK or ERK inhibitor. |
| Cell Line Instability | 1. Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter drug sensitivity. |
Issue 2: this compound is not effective in a specific cancer cell line (Primary Resistance).
| Potential Cause | Troubleshooting Steps |
| Lack of Target Dependence | 1. Baseline Pathway Activity: Use Western blotting to assess the basal activity of the PI3K/AKT, NF-κB, and STAT3 pathways in your cell line. If these pathways are not constitutively active, the cells may not be dependent on them for survival and proliferation, rendering this compound less effective. 2. Genetic Profile: Analyze the genomic data of the cell line for mutations or amplifications in genes that could confer resistance (e.g., activating mutations in downstream effectors of the targeted pathways). |
| Presence of Intrinsic Resistance Mechanisms | 1. Drug Efflux Pump Expression: Measure the baseline expression of ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) by qPCR or Western blotting. High basal expression can lead to primary resistance. 2. Co-administer Inhibitors: Test the effect of this compound in combination with known inhibitors of ABC transporters (e.g., verapamil, elacridar) to see if sensitivity can be restored. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (24h) | H1299 (NSCLC) | ~12 µM | [1] |
| IC50 (24h) | H1975 (NSCLC) | ~12.7 µM | [1] |
| Clinical Response (Phase 1 Trial, recurrent malignant gliomas) | N/A | 1 complete remission, 3 stable disease (≥ 6 months) out of 19 patients | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Culture sensitive and resistant cells to 80-90% confluency. Treat with desired concentrations of this compound or vehicle control for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of AKT, IκBα, and STAT3 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Stat3 Abrogates EGFR Inhibitor Resistance in Cancer [escholarship.org]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Minimizing ACT001 Toxicity in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with ACT001 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in preclinical animal models?
A1: Preclinical studies have consistently demonstrated that this compound is well-tolerated in various animal models. In an orthotopic mouse model of Diffuse Intrinsic Pontine Glioma (DIPG), this compound was well-tolerated and significantly improved survival.[1] Clinical trials in pediatric and adult patients with advanced tumors have also shown a favorable safety profile, with no dose-limiting toxicities (DLTs) or Grade 3/4 treatment-related adverse events observed, even at high dose levels.[1][2][3][4][5]
Q2: Have any specific toxicities been reported in preclinical studies?
A2: The available literature emphasizes the lack of significant toxicity. Studies have reported no dose-limiting or severe toxicities.[1][2][3][4][5] However, as with any investigational compound, careful monitoring is recommended. Researchers should be vigilant for subtle signs of toxicity, such as changes in body weight, food and water consumption, or behavior.
Q3: What are the known molecular targets of this compound and could they contribute to toxicity?
Q4: Is there a risk of toxicity to healthy, non-cancerous cells?
A4: this compound is a semi-synthesized fumarate (B1241708) salt form of dimethylamino-micheliolide, derived from parthenolide (B1678480). While parthenolide can affect the viability of healthy cells, this compound has been shown to have minimal effect on normal cells in preclinical studies.[1]
Q5: What are some general strategies to minimize potential toxicity in animal studies?
A5: General strategies for minimizing toxicity in preclinical studies include careful dose selection, the use of appropriate vehicle controls, regular monitoring of animal health, and consideration of fractionated dosing schedules to reduce peak plasma concentrations.[10] Supportive care, such as ensuring adequate hydration and nutrition, is also crucial.[10]
Troubleshooting Guide
Issue: Unexpected adverse events are observed in animals treated with this compound (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Steps |
| Dose-Related Toxicity | - Review the literature for established dose ranges in the specific animal model. - Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your model. - If adverse events are observed at higher doses, consider reducing the dose. |
| Vehicle-Related Toxicity | - Run a parallel control group treated with the vehicle alone to assess its potential toxicity. - Ensure the vehicle is appropriate for the route of administration and the animal species. |
| Animal Health Status | - Ensure that all animals are healthy and free of underlying diseases before starting the experiment. - Monitor animal health closely throughout the study for any signs of illness unrelated to the treatment. |
| Route of Administration | - Ensure the proper technique is used for the chosen route of administration to avoid injury or stress to the animals. |
Data Summary
Table 1: Summary of In Vivo Dosing and Observations for this compound
| Animal Model | This compound Dose | Route of Administration | Key Efficacy Findings | Reported Toxicities/Safety Observations | Citation(s) |
| DIPG Orthotopic Mouse Model | Not specified | Not specified | Extended survival by 33% | Well-tolerated | [1] |
| U118 Xenograft Mouse Model | 200 mg/kg, once daily | Oral | Synergistic effect with cisplatin (B142131) in inhibiting tumor growth | Not specified | [9] |
Table 2: Summary of this compound Clinical Trial Dosing and Safety
| Patient Population | Dose Escalation Range | Key Safety Findings | Citation(s) |
| Pediatric (Relapsed/Refractory Solid or CNS Tumors) | 188 mg/m² to 700 mg/m² bd | No dose-limiting or Grade 3/4 toxicities observed. | [1] |
| Pediatric (Advanced Brain and Solid Tumors) | 188, 533, 700, 875, and 1100 mg/m² BID | No DLT nor grade 3 and above TRAE identified. One grade 1 pain in extremity event noted. | [2][4] |
| Adult (Advanced Glioma) | 100mg, 200mg, 400mg, 600mg, and 900mg BID | Tolerated very well; no DLT or MTD identified. Mostly grade 1 AEs, no drug-related grade 3 AE. | [3] |
| Adult (Recurrent Glioblastoma and other Advanced Solid Tumors) | 100, 200, 400, 600, 900, and 1200 mg BID | Well-tolerated with no dose-limiting toxicity or this compound-related SAE observed. | [5] |
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of this compound
-
Animal Model Selection: Choose a relevant animal model (e.g., species, strain, sex) for the research question.
-
Dose Formulation: Prepare this compound in a suitable vehicle. Ensure the formulation is stable and homogenous.
-
Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Clinical Observations:
-
Record body weight at least twice weekly.
-
Monitor food and water intake.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples at baseline and at the end of the study.
-
Analyze for a complete blood count and a comprehensive serum chemistry panel.
-
-
Necropsy and Histopathology:
-
At the study terminus, perform a gross necropsy.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and any tissues with gross abnormalities.
-
Process tissues for histopathological examination.
-
Visualizations
Caption: Workflow for preclinical toxicity assessment of this compound.
Caption: Troubleshooting logic for unexpected in vivo toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DIPG-84. PHASE 1 DOSE-ESCALATION STUDY OF this compound IN PEDIATRIC PATIENTS WITH ADVANCED BRAIN AND SOLID TUMORS SHOWS ACTIVITY IN DIFFUSE MIDLINE GLIOMA (DMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
inconsistent ACT001 efficacy in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent efficacy of ACT001 across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, a derivative of parthenolide, is an orally available small molecule inhibitor with anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the inhibition of several key signaling pathways that are often dysregulated in cancer, including:
-
NF-κB Pathway: this compound directly binds to IκB kinase β (IKKβ), inhibiting its phosphorylation and subsequently preventing the activation of the NF-κB pathway.[1]
-
STAT3 Pathway: this compound has been shown to directly bind to STAT3, inhibiting its phosphorylation and activation.[2][3][4][5]
-
PI3K/AKT Pathway: this compound can inhibit the PI3K/AKT signaling pathway.[6][7]
By inhibiting these pathways, this compound can induce apoptosis, inhibit cell proliferation and migration, and modulate the tumor microenvironment.
Q2: Why do I observe different responses to this compound in various cell lines?
A2: The inconsistent efficacy of this compound across different cell lines is likely due to the inherent molecular heterogeneity of cancer cells. The sensitivity of a cell line to this compound can be influenced by several factors, including:
-
Pathway Dependence: Cell lines that are highly dependent on the NF-κB, STAT3, or PI3K/AKT signaling pathways for their survival and proliferation are more likely to be sensitive to this compound.
-
Genetic and Epigenetic Landscape: The presence of specific mutations or alterations in genes within these signaling pathways can affect the drug's efficacy. For example, mutations in genes that regulate the NF-κB pathway could confer resistance.
-
Expression of Drug Targets: The expression level of this compound's direct targets, such as IKKβ and STAT3, may vary among cell lines.
-
Compensatory Signaling: Some cell lines may activate alternative survival pathways to compensate for the inhibition of the primary targeted pathway.
-
Drug Efflux and Metabolism: Differences in the expression of drug transporters or metabolic enzymes can alter the intracellular concentration of this compound.
Troubleshooting Guide for Inconsistent this compound Efficacy
This guide provides a step-by-step approach to understanding and troubleshooting variable responses to this compound in your experiments.
Step 1: Verify Experimental Parameters
Before investigating complex biological reasons for inconsistent efficacy, it is crucial to rule out experimental variability.
Issue: Inconsistent IC50 values between experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct, uncontaminated cell line. |
| Drug Stability and Storage | Prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations. Refer to the detailed experimental protocols below. |
| Data Analysis | Use a consistent method for calculating IC50 values. Be aware that the calculated IC50 can vary depending on the time point of analysis.[8] |
Step 2: Characterize the Molecular Profile of Your Cell Lines
Understanding the molecular background of your cell lines is key to interpreting their response to this compound.
Issue: A cell line shows unexpected resistance to this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Low Target Expression | Assess the protein expression levels of this compound's primary targets (IKKβ, STAT3, PAI-1) via Western Blot. Low expression may correlate with reduced sensitivity. |
| Pathway Activation Status | Determine the basal activation status of the NF-κB, STAT3, and PI3K/AKT pathways in your cell lines. This can be done by measuring the phosphorylation levels of key proteins (e.g., p-p65, p-STAT3, p-AKT) by Western Blot. Cell lines with high basal activation of these pathways are predicted to be more sensitive. |
| Presence of Resistance Mutations | Investigate the mutational status of key genes in the targeted pathways. For example, mutations in negative regulators of the alternative NF-κB pathway (e.g., TRAF2, BIRC3) might confer resistance to IKKβ inhibitors.[1] |
| Expression of Sensitivity Markers | In non-small cell lung cancer (NSCLC) cell lines, the expression of Natural Killer Cell Triggering Receptor (NKTR) has been linked to this compound sensitivity. Knockdown of NKTR has been shown to increase the IC50 value.[6] Assess NKTR expression in your NSCLC cell lines. |
Step 3: Functional Assays to Confirm Mechanism of Action
Issue: Unsure if this compound is engaging its target in a resistant cell line.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Target Engagement | Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to its intended targets (e.g., IKKβ, STAT3) within the cell. |
| Downstream Pathway Inhibition | Treat sensitive and resistant cell lines with this compound and measure the phosphorylation status of key downstream effectors of the NF-κB, STAT3, and PI3K/AKT pathways via Western Blot. A lack of inhibition in the resistant cell line would suggest a mechanism of resistance upstream or parallel to the target. |
| Phenotypic Response | Assess downstream phenotypic effects of this compound treatment, such as apoptosis (e.g., via Annexin V/PI staining and flow cytometry) and cell cycle arrest (e.g., via propidium (B1200493) iodide staining and flow cytometry). Resistant cells will show a diminished response. |
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) |
| H1703 | 9.21[6] |
| H1975 | 14.42[6] |
| H1299 | ~12.0 |
| A549 | 50 - 100[6] |
| HCC827 | 50 - 100[6] |
| H2030 | 50 - 100[6] |
Table 2: IC50 Values of this compound in Glioblastoma Cell Lines at 72 hours
| Cell Line | IC50 (µM) |
| U-118 MG | ~20 |
| U-251 | ~25 |
| SF-126 | ~30 |
| SHG-44 | ~20 |
Note: IC50 values can vary depending on the assay conditions and time point of measurement.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against your proteins of interest (e.g., p-p65, p65, p-STAT3, STAT3, p-AKT, AKT, IKKβ, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits the NF-κB, STAT3, and PI3K/AKT signaling pathways.
Troubleshooting Workflow for Inconsistent this compound Efficacy
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating ACT001 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the target engagement of ACT001 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known cellular targets of this compound?
Q2: What are the principal methods to validate this compound target engagement in cells?
A2: The most common methods to confirm direct binding of this compound to its targets in a cellular context are the Cellular Thermal Shift Assay (CETSA) and affinity-based pull-down assays using a biotinylated form of the active compound (e.g., this compound-biotin or biotin-MCL).[2][3][6] Downstream functional assays, such as Western blotting for key signaling proteins, are used to validate the functional consequences of target engagement.[2][3][6]
Q3: How does this compound treatment affect downstream signaling pathways?
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity in various cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines [1]
| Cell Line | Time Point | IC50 (µM) |
| U-118 MG | 24h | 30.2 ± 5.1 |
| 48h | 18.7 ± 1.8 | |
| 72h | 10.5 ± 2.3 | |
| U-251 | 24h | 35.6 ± 8.2 |
| 48h | 21.9 ± 4.6 | |
| 72h | 15.3 ± 3.9 | |
| SF-126 | 24h | 41.2 ± 9.7 |
| 48h | 25.2 ± 7.5 | |
| 72h | 17.8 ± 4.1 | |
| SHG-44 | 24h | 28.9 ± 6.3 |
| 48h | 19.1 ± 3.5 | |
| 72h | 12.4 ± 2.8 |
Table 2: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [8]
| Cell Line | IC50 (µM) |
| H1703 | 9.21 |
| H1975 | 14.42 |
| A549 | >50 |
| H1299 | >50 |
| H460 | >50 |
| PC9 | >50 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: this compound inhibits multiple targets leading to downstream pathway modulation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No observable thermal shift for the target protein after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time. | Increase the concentration of this compound. A good starting point is 5-20 times the cellular EC50. Also, consider increasing the pre-incubation time to ensure adequate cellular uptake.[7] |
| The chosen temperature for the heat challenge is not optimal. | Perform a full melt curve analysis by testing a wide range of temperatures to identify the optimal temperature where the protein denatures and the shift is most apparent.[9] |
| The target protein is not abundantly expressed in the chosen cell line. | Confirm target protein expression levels via Western blot before starting the CETSA experiment. Consider using a cell line with higher endogenous expression or an overexpression system. |
| Antibody quality is poor. | Validate the antibody for specificity and sensitivity in your cell line before using it for CETSA. |
| This compound does not significantly stabilize this specific target in this cell type. | Consider orthogonal methods to validate target engagement, such as a biotin (B1667282) pull-down assay. |
Issue: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell numbers. | Ensure accurate cell counting and seeding for each replicate. |
| Uneven heating. | Use a PCR machine with a reliable temperature gradient function to ensure consistent heating across all samples.[7] |
| Inconsistent sample processing. | Standardize all steps of the protocol, including incubation times, lysis, and centrifugation. |
Biotin Pull-Down Assay
Issue: High background binding to the streptavidin beads.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking. | Increase the concentration of the blocking agent (e.g., BSA) or the blocking time. |
| Inadequate washing. | Increase the number of wash steps or the stringency of the wash buffers (e.g., by adding a low concentration of detergent). |
| Non-specific binding of the biotinylated probe. | Include a negative control with a non-biotinylated probe or a scrambled biotin probe to assess non-specific binding.[10] |
Issue: Failure to pull down the target protein.
| Possible Cause | Troubleshooting Step |
| The biotin tag interferes with this compound binding to the target. | Synthesize a different biotinylated version of this compound with the linker at a different position. |
| The target protein is not expressed in the cell line. | Confirm target expression by Western blot of the input lysate. |
| The interaction is too weak to be detected by pull-down. | Optimize the binding conditions, such as pH and salt concentration of the lysis buffer. Consider cross-linking the drug to the target before lysis. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for PAI-1 Target Engagement
-
Cell Culture and Treatment:
-
Culture glioma cells (e.g., U118MG) to 80-90% confluency.
-
Harvest cells and resuspend in PBS.
-
Treat cells with this compound (e.g., 400 µM) or vehicle (DMSO) for 1 hour at 37°C.[2]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and plot them against the temperature to generate melt curves.
-
Biotin-MCL Pull-Down Assay for STAT3 Target Engagement
This protocol is based on a study that demonstrated the direct binding of this compound to STAT3.[3][10]
-
Cell Lysis and Protein Extraction:
-
Probe Incubation and Protein Precipitation:
-
Incubate the protein lysate with biotin-MCL (the active form of this compound) and a negative control (biotin-S-MCL, an inactive stereoisomer) overnight at 4°C.[10]
-
Precipitate the proteins by adding pre-cooled methanol (B129727) and incubating at -80°C for 30 minutes.[10]
-
Centrifuge to pellet the proteins and wash with pre-cooled methanol.
-
-
Pull-Down and Western Blot:
-
Resuspend the protein pellets in a buffer containing 0.1% SDS.
-
Add streptavidin-coated magnetic beads and incubate for 2 hours at 4°C to capture the biotinylated probe and any bound proteins.
-
Wash the beads several times with a suitable wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody specific for STAT3.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. thno.org [thno.org]
- 11. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in measuring ACT001 brain penetration
Welcome to the Technical Support Center for ACT001 Research. This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers encountering challenges in measuring the brain penetration of this compound.
Frequently Asked Questions (FAQs)
Q1: What makes measuring the brain penetration of this compound challenging?
The primary challenge in measuring the brain penetration of any therapeutic agent, including this compound, is the presence of the blood-brain barrier (BBB).[1] The BBB is a highly selective, semipermeable border of endothelial cells that prevents most molecules from passing from the circulating blood into the brain.[1] While preclinical studies have shown that this compound can cross the BBB,[2][3][4] accurately and consistently quantifying its concentration in brain tissue requires overcoming several experimental hurdles. These include choosing the appropriate experimental model, ensuring accurate sample collection and preparation, and utilizing highly sensitive analytical methods.
Q2: What is the expected brain-to-plasma concentration ratio for this compound?
Preclinical studies have demonstrated favorable brain penetration for this compound compared to other agents used in glioma treatment. One study reported that the concentration of this compound in the brain is 1.8 times higher than that in the blood.[5] This compares favorably to temozolomide, a standard chemotherapy for glioblastoma, which has a brain-to-blood concentration of only 0.4 times.[5]
Data Summary: Brain Penetration Ratios
| Compound | Brain vs. Blood Concentration Ratio | Reference |
| This compound | 1.8 | [5] |
| Temozolomide | 0.4 | [5] |
Q3: Which experimental models are best for assessing this compound brain penetration?
Both in vivo and in vitro models are used, each with distinct advantages and disadvantages. The choice depends on the specific research question.
-
In vivo models , such as orthotopic glioblastoma mouse models (e.g., GL261), provide the most physiologically relevant data, accounting for the complex interactions of the BBB and the tumor microenvironment.[2][6]
-
In vitro models , typically using Transwell inserts with brain microvascular endothelial cells, allow for higher throughput screening and mechanistic studies, such as investigating transport pathways.[7][8][9]
Comparison of Experimental Models
| Model Type | Advantages | Disadvantages |
| In Vivo | High physiological relevance; reflects complex BBB and tumor interactions. | Lower throughput; more expensive and time-consuming; ethical considerations. |
| In Vitro | High throughput; cost-effective; suitable for mechanistic studies and screening.[9] | Lacks the complexity of the in vivo microenvironment; may not fully replicate in vivo barrier properties.[7] |
Q4: My measured brain concentration of this compound is lower than expected. What are the potential causes?
Low or inconsistent measurements can stem from several factors throughout the experimental workflow. This troubleshooting guide addresses common issues.
Troubleshooting Guide
Issue 1: Inconsistent or Low Brain-to-Plasma Ratios
If you are observing lower-than-expected brain concentrations of this compound, consider the following factors from sample collection to data analysis.
Experimental Workflow for In Vivo Brain Penetration Study
Caption: Workflow for an in vivo brain penetration study with key troubleshooting checkpoints.
Possible Cause 1: Active Efflux by Transporters
The BBB expresses efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[10] If this compound is a substrate for P-gp or other transporters, its accumulation in the brain could be limited.
-
Solution: Perform in vitro transporter assays using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 cells).[11] Alternatively, conduct an in vivo study co-administering this compound with a known P-gp inhibitor to see if brain concentrations increase.[12]
Possible Cause 2: Compound Instability or Degradation
This compound may be unstable in the biological matrix (plasma or brain homogenate) during sample preparation or storage.
-
Solution: Conduct stability tests by spiking known concentrations of this compound into blank plasma and brain homogenate. Analyze the samples after subjecting them to the same conditions (e.g., freeze-thaw cycles, time at room temperature) as your experimental samples to quantify recovery.
Possible Cause 3: Inefficient Quantification
The analytical method used may not be sensitive enough, or the extraction process from brain tissue may be inefficient.
-
Solution:
-
Optimize Tissue Homogenization: Ensure the brain tissue is completely homogenized to release the drug from the tissue. Compare different homogenization buffers and techniques.[13][14]
-
Validate Extraction Method: Test different liquid-liquid or solid-phase extraction methods to maximize the recovery of this compound from the brain homogenate.[15]
-
Enhance Analytical Sensitivity: Use a highly sensitive and specific analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16] Ensure the method is validated for linearity, precision, and accuracy within the expected concentration range.
-
Issue 2: High Variability in In Vitro BBB Permeability Assays
High variability in models like the Transwell assay can obscure results.
Possible Cause 1: Inconsistent Barrier Integrity
The tight junctions formed by the endothelial cells may be inconsistent across different wells or experiments.
-
Solution: Regularly measure the Transendothelial Electrical Resistance (TEER) across the cell monolayer.[9] Only use inserts that meet a predefined TEER value threshold. Additionally, assess paracellular permeability using a fluorescent marker like Lucifer yellow or sodium fluorescein.
Possible Cause 2: Non-specific Binding
This compound might bind to the plastic of the Transwell insert or other apparatus, reducing the concentration available for transport.
-
Solution: Perform a recovery study without cells to quantify how much of the compound is lost due to non-specific binding. If significant binding occurs, consider using low-binding plates or adding a small percentage of a non-interfering solvent or protein (like BSA) to the buffer.
Key Experimental Protocols
Protocol 1: In Vivo Brain Penetration Assessment in a Mouse Model
-
Dosing: Administer this compound to tumor-bearing (e.g., GL261 orthotopic model) or healthy mice at a specified dose and route (e.g., 200 mg/kg, oral administration).[5]
-
Sample Collection: At designated time points (e.g., 2, 4, 24 hours post-dose), collect terminal blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular blood.[17]
-
Brain Homogenization: Weigh the harvested brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent brain homogenate.[15]
-
Sample Preparation:
-
Separate plasma from the blood samples via centrifugation.
-
Perform a drug extraction from both plasma and brain homogenate. A common method is protein precipitation followed by liquid-liquid extraction.[16]
-
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.[16]
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).
Protocol 2: In Vitro BBB Permeability Assay (Transwell Model)
-
Cell Culture: Seed brain endothelial cells (e.g., bEnd.3) on the apical side of a porous Transwell insert.[9] For a more advanced model, co-culture with astrocytes on the basolateral side.
-
Barrier Formation: Culture the cells until a confluent monolayer is formed and TEER values stabilize at a level indicating tight junction formation.
-
Permeability Assay:
-
Replace the media in both apical (donor) and basolateral (receiver) chambers with a transport buffer.
-
Add this compound to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Mechanism of Action Visualization
This compound is reported to exert its anti-tumor effects in glioblastoma by crossing the BBB and inhibiting key signaling pathways like STAT3 and NF-κB.[6][18]
Caption: this compound crosses the BBB to inhibit pro-tumorigenic signaling in glioma cells.
References
- 1. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy [thno.org]
- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood Brain Barrier: A Challenge for Effectual Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. A rapid analytical method for the quantification of paclitaxel in rat plasma and brain tissue by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of brain penetration and tumor accumulation of niraparib and olaparib: insights from multimodal imaging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
ACT001 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of ACT001. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments and provide best practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: In which cancer types has this compound shown preclinical or clinical activity?
This compound has shown significant preclinical and/or clinical activity in various cancer types, most notably:
-
Non-Small Cell Lung Cancer (NSCLC): Studies have demonstrated that this compound inhibits the proliferation and induces cell cycle arrest in NSCLC cells.[4][5]
-
Diffuse Intrinsic Pontine Gliomas (DIPG): Preclinical studies have shown that this compound has potent cytotoxic activity against DIPG neurospheres and improves survival in animal models.[6]
Q3: What are the direct molecular targets of this compound?
This compound has been shown to directly bind to and inhibit the activity of several key signaling proteins:
Troubleshooting Guides
Cell-Based Assays
Problem: Inconsistent or lower-than-expected inhibition of cell viability in MTT or CCK-8 assays.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Ensure that cells are treated with this compound for an adequate duration. Typical incubation times range from 24 to 72 hours.[8]
-
-
Possible Cause 3: Cell confluence.
-
Solution: Seed cells at a density that prevents them from becoming over-confluent during the assay period. High cell density can affect drug sensitivity.
-
Problem: High variability in colony formation assays.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before plating to achieve uniform cell distribution in each well or dish.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, consider not using the outer wells of the plate or ensure proper humidification in the incubator.
-
Problem: Difficulty in observing a clear effect in wound healing or transwell migration/invasion assays.
-
Possible Cause 1: Sub-lethal drug concentration not optimized.
-
Solution: For migration and invasion assays, it is crucial to use a concentration of this compound that inhibits these processes without causing significant cell death. This concentration is typically lower than the IC50 for proliferation.
-
-
Possible Cause 2: Inconsistent "wound" creation.
-
Solution: Use a consistent method, such as a sterile pipette tip, to create a uniform scratch in the cell monolayer.
-
-
Possible Cause 3: Matrigel layer in transwell invasion assays is not uniform.
-
Solution: Ensure the Matrigel is properly thawed and evenly coated on the transwell insert.
-
In Vivo Experiments
Problem: Lack of significant tumor growth inhibition in xenograft models.
-
Possible Cause 1: Insufficient dosage or frequency of administration.
-
Possible Cause 2: Tumor burden at the start of treatment.
-
Solution: Initiate treatment when tumors have reached a palpable but not overly large size. The efficacy of many anti-cancer agents is reduced in very large tumors.
-
-
Possible Cause 3: Animal health and welfare.
-
Solution: Monitor the animals closely for any signs of toxicity, such as weight loss or changes in behavior. Although this compound is generally well-tolerated, adverse effects can impact experimental outcomes.[6]
-
Key Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[8]
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[8]
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.[8]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[8]
Colony Formation Assay
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treat with this compound at various concentrations and incubate for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies in each well.
In Vivo Xenograft Study
-
Subcutaneously inject tumor cells into the flank of immunocompromised mice.
-
Once tumors are established (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound orally, typically at a dose of 200 mg/kg, once daily.[3][4]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry).
Quantitative Data Summary
| Assay | Cell Line | Treatment | Result | Reference |
| Cell Viability | H1299 (NSCLC) | This compound (12 µM) | Significant decrease in cell viability | [5] |
| Cell Viability | H1975 (NSCLC) | This compound (12.7 µM) | Significant decrease in cell viability | [5] |
| In Vivo Tumor Growth | H1703 (NSCLC) Xenograft | This compound (200 mg/kg, daily) | Significantly smaller tumor volume compared to control | [4] |
| In Vivo Tumor Growth | U118 (Glioma) Xenograft | This compound (200 mg/kg, daily) + Cisplatin (B142131) (2.5 mg/kg, every 3 days) | Markedly reduced tumor size and weight compared to either agent alone | [3] |
| Survival | HSJD-DIPG007 Orthotopic Model | This compound | Extended median survival from 59 to 78 days | [6] |
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for in vitro evaluation of this compound.
Caption: General workflow for in vivo xenograft studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 8. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ACT001 vs. Temozolomide: A Preclinical Showdown in Glioblastoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of ACT001 and the standard-of-care chemotherapy, temozolomide (B1682018), in glioblastoma (GBM) models. The following sections detail their mechanisms of action, summarize key experimental data, and outline the methodologies employed in these critical studies.
Glioblastoma remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The current standard of care often includes surgical resection followed by radiation and chemotherapy with temozolomide (TMZ). However, resistance to TMZ is a significant clinical hurdle. In the quest for more effective therapeutic strategies, novel agents such as this compound are being investigated. This guide synthesizes available preclinical data to offer a comparative overview of this compound and temozolomide.
Mechanisms of Action: A Tale of Two Strategies
Temozolomide and this compound employ fundamentally different approaches to combat glioblastoma at the molecular level.
Temozolomide: The DNA Damager
Temozolomide is an alkylating agent that functions as a prodrug.[1][2] At physiological pH, it spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine.[1][3] This DNA methylation leads to mismatched base pairing during DNA replication, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2] The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1] Tumors with low MGMT expression are more sensitive to TMZ as they cannot efficiently repair the drug-induced DNA damage.[1]
This compound: The Multi-Pathway Inhibitor
This compound, a derivative of parthenolide, exhibits a more complex mechanism of action, targeting key signaling pathways that drive glioblastoma progression and therapeutic resistance.[4][5] Preclinical studies have demonstrated that this compound exerts its anti-tumor effects through the inhibition of at least two critical pathways:
-
NF-κB Signaling: this compound has been shown to directly bind to and inhibit IKKβ, a key kinase in the NF-κB signaling cascade.[5] The NF-κB pathway is constitutively active in many glioblastomas and plays a crucial role in promoting cell proliferation, survival, and inflammation.[5][6] By inhibiting this pathway, this compound can suppress the expression of downstream targets involved in tumor growth.[5]
-
STAT3 Signaling: this compound also targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][8][9] It has been shown to inhibit the phosphorylation of STAT3, preventing its activation and nuclear translocation.[7][8] The STAT3 pathway is implicated in cell proliferation, survival, and immunosuppression within the tumor microenvironment.[7][8] By inhibiting STAT3, this compound can reduce the expression of immunosuppressive molecules like PD-L1.[7][9]
Preclinical Performance: A Data-Driven Comparison
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro. The following table summarizes available IC50 values for temozolomide in various glioblastoma cell lines. It is important to note that these values can vary between studies due to different experimental conditions.[10]
Table 1: In Vitro Cytotoxicity of Temozolomide in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| U87 | 123.9 (median) | 24 | [10] |
| U87 | 223.1 (median) | 48 | [10] |
| U87 | 230.0 (median) | 72 | [10] |
| GBM2 | < 10 | 96 | [11] |
Note: IC50 values for this compound in direct comparison with temozolomide in the same study are not available in the reviewed literature.
In Vivo Efficacy: Xenograft Models
Animal models, particularly xenografts where human tumor cells are implanted in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents. One study has investigated the synergistic effect of combining this compound with temozolomide in a glioma xenograft model.[12]
Table 2: In Vivo Efficacy of this compound and Temozolomide in a Glioma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Key Findings | Reference |
| Control | ~1000 | ~0.8 | Uninhibited tumor growth. | [12] |
| This compound | ~600 | ~0.5 | Moderate inhibition of tumor growth. | [12] |
| Temozolomide | ~750 | ~0.6 | Modest inhibition of tumor growth. | [12] |
| This compound + Temozolomide | ~250 | ~0.2 | Significant synergistic inhibition of tumor growth. | [12] |
Data are approximate values interpreted from graphical representations in the cited source.
The same study also reported on the survival of mice with an in situ glioma model, demonstrating that the combination of this compound and temozolomide significantly prolonged survival compared to either agent alone.[12]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the preclinical evaluation of this compound and temozolomide.
In Vitro Cell Viability Assay (MTT Assay)
A frequently used method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or temozolomide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT solution, and the plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[13]
In Vivo Xenograft Study
-
Cell Implantation: Human glioblastoma cells are subcutaneously or intracranially implanted into immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, temozolomide, this compound + temozolomide).
-
Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when signs of morbidity are observed. Tumors are then excised and weighed. For survival studies, mice are monitored until they meet euthanasia criteria.
-
Data Analysis: Tumor growth curves and survival curves are generated and statistically analyzed to compare the efficacy of the different treatments.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the comparative aspects of this compound and temozolomide.
Caption: Mechanism of action of Temozolomide.
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical drug evaluation.
Conclusion
Based on the available preclinical data, this compound and temozolomide present distinct yet potentially complementary approaches to glioblastoma therapy. Temozolomide's well-established mechanism of DNA alkylation provides a direct cytotoxic effect, the efficacy of which is largely dependent on the tumor's DNA repair capacity. In contrast, this compound's ability to modulate key oncogenic signaling pathways like NF-κB and STAT3 offers a multi-pronged attack on tumor proliferation, survival, and the tumor microenvironment.
The synergistic effects observed when this compound is combined with temozolomide in a preclinical model are particularly noteworthy.[12] This suggests that this compound may enhance the efficacy of temozolomide, potentially by overcoming resistance mechanisms. Further preclinical studies with direct head-to-head comparisons are warranted to fully elucidate the comparative efficacy of these two agents and to optimize their potential combination for the treatment of glioblastoma.
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound modulates the NF-κB/MnSOD/ROS axis by targeting IKKβ to inhibit glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear factor-κB in glioblastoma: insights into regulators and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of ACT001 and Other NF-κB Inhibitors for Researchers
For researchers and drug development professionals, understanding the nuanced differences between novel therapeutic compounds is paramount. This guide provides an objective comparison of ACT001, a promising NF-κB inhibitor, with other established inhibitors, supported by experimental data and detailed methodologies.
This compound is a novel, orally bioavailable small molecule derived from parthenolide, a naturally occurring sesquiterpene lactone. It has demonstrated potent anti-inflammatory and anti-cancer activities, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in a variety of diseases, most notably cancer. This compound is currently undergoing clinical trials for several cancer types, including glioblastoma.
This guide will compare this compound with two other well-characterized NF-κB inhibitors: Bortezomib (B1684674), a proteasome inhibitor used in the treatment of multiple myeloma, and BAY 11-7082, a widely used preclinical IKKβ inhibitor.
Mechanism of Action: A Tale of Three Inhibitors
In contrast, Bortezomib exerts its inhibitory effect on the NF-κB pathway indirectly. As a proteasome inhibitor, it blocks the degradation of IκBα by the 26S proteasome. While this also leads to the cytoplasmic retention of NF-κB, the mechanism is less specific than direct IKKβ inhibition and can affect the turnover of many other cellular proteins, leading to a broader range of biological effects and potential off-target toxicities.
BAY 11-7082, like this compound, is also an inhibitor of IKKβ. It has been extensively used in preclinical research to probe the function of the NF-κB pathway. Its mechanism of action is the irreversible inhibition of TNF-α-induced IκBα phosphorylation.
Comparative Efficacy: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound, Bortezomib, and BAY 11-7082 in various glioblastoma cell lines, a cancer type for which this compound is in clinical development. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of NF-κB Inhibitors in Glioblastoma Cell Lines (µM)
| Cell Line | This compound (48h) | Bortezomib (72h) | BAY 11-7082 (24h) |
| U-118 MG | 18.7 ± 1.8[1] | - | ~7.5-10 |
| U-251 | 25.2 ± 7.5[1] | - | - |
| SF-126 | 25.2 ± 7.5[1] | - | - |
| SHG-44 | >50[1] | - | - |
| T98G | - | 0.019 ± 0.003[2][3] | - |
| U373M | - | 0.015 ± 0.002[2][3] | - |
| U87 | - | - | ~7.5-10[4] |
Data for BAY 11-7082 in U87 and U118 MG cells is estimated based on graphical representations in the cited literature.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
IKKβ Kinase Activity Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide corresponding to the phosphorylation site of IκBα)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound, BAY 11-7082)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture containing kinase buffer, IKKβ substrate, and MgCl₂.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
NF-κB Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
A cell line stably transfected with an NF-κB-responsive reporter construct (e.g., luciferase or GFP)
-
Cell culture medium and supplements
-
NF-κB activating agent (e.g., TNF-α)
-
Test compounds
-
Luciferase assay reagent (if using a luciferase reporter)
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α).
-
Incubate the cells for a further period to allow for reporter gene expression (e.g., 6-24 hours).
-
For luciferase reporters, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
For fluorescent reporters, measure the fluorescence intensity using a microscope or plate reader.
-
Normalize the reporter activity to a control (e.g., untreated or vehicle-treated cells) and calculate the percentage of inhibition.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cells.
Materials:
-
Cells of interest (e.g., glioblastoma cell lines)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After allowing the cells to attach, treat them with a range of concentrations of the test compound.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound represents a significant advancement in the development of targeted NF-κB inhibitors. Its direct and specific inhibition of IKKβ offers a more precise mechanism of action compared to the broader activity of proteasome inhibitors like Bortezomib. While both this compound and BAY 11-7082 target IKKβ, this compound is a clinical-stage compound with a more favorable profile for therapeutic development. The provided data and protocols offer a foundation for researchers to further evaluate and compare the efficacy of this compound against other NF-κB inhibitors in various disease models. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the relative therapeutic potential of these compounds.
References
ACT001 in Lung Cancer: A Comparative Analysis of STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical mediator of tumor progression and immune evasion in lung cancer, making it a prime target for therapeutic intervention. Among the inhibitors developed to target this pathway, ACT001 has emerged as a promising candidate. This guide provides a comparative overview of the efficacy of this compound versus other STAT3 inhibitors in lung cancer, supported by preclinical data, experimental methodologies, and pathway visualizations.
Overview of this compound
This compound is a novel small-molecule inhibitor derived from parthenolide, a naturally occurring sesquiterpene lactone. It has demonstrated anti-tumor activity in both non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC)[1][2]. The primary mechanism of action for this compound involves the inhibition of STAT3 phosphorylation, which subsequently downregulates the expression of programmed death-ligand 1 (PD-L1) and modulates the tumor immune microenvironment[3][4][5][6][7]. Additionally, this compound has been shown to inhibit the PI3K/AKT pathway and target phosphoglycerate kinase 1 (PGK1)[1][2]. Currently, this compound is undergoing a Phase 3 clinical trial for SCLC with brain metastasis[8].
Efficacy of this compound in Preclinical Lung Cancer Models
This compound has demonstrated significant anti-tumor effects in various preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1703 | NSCLC | 9.21 | [9] |
| H1975 | NSCLC | 14.42 | [9] |
| H1299 | NSCLC | 12 | [3] |
| H1975 | NSCLC | 12.7 | [3] |
| NCI-H1688 | SCLC | 19.99 | [2] |
| NCI-H446 | SCLC | 28.68 | [2] |
Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit the growth of 50% of cancer cells.
In vivo studies using xenograft models have further substantiated the anti-tumor activity of this compound. In an NSCLC xenograft model using H1703 cells, daily oral administration of 200 mg/kg this compound resulted in a significantly smaller tumor volume compared to the control group[9]. Similarly, in an SCLC xenograft model with NCI-H1688 cells, the same dosage of this compound reduced tumor volume by 56.8% and tumor weight by 45.8% after 21 days[2].
Comparison with Other STAT3 Inhibitors
While direct head-to-head comparative studies are limited, the following tables summarize the available preclinical data for other notable STAT3 inhibitors that have been evaluated in lung cancer models. It is important to note that these data are from separate studies and experimental conditions may vary.
| Inhibitor | Cancer Type | Efficacy | Reference |
| Napabucasin | SCLC | Significantly suppressed tumor growth in H146 and H446 xenograft models. | |
| Danvatirsen (AZD9150) | NSCLC | In a Phase II trial in combination with durvalumab, 4 out of 6 NSCLC patients exhibited a 4-month disease control rate. | [10] |
| YHO-1701 | NSCLC | In combination with alectinib, significantly suppressed tumor regrowth in a xenograft model. | [11] |
| NSC-743380 | NSCLC | IC50 <1 µM in 32% of 50 NSCLC cell lines tested. Suppressed tumor growth by 80% in a xenograft model. | [12] |
| Curcumin | NSCLC | 40%-60% reduction in tumor size in preclinical models. | [2] |
| Resveratrol | NSCLC | 30%-50% reduction in tumor growth in preclinical models. | [2] |
Table 2: Efficacy of Other STAT3 Inhibitors in Lung Cancer. This table presents a summary of the reported efficacy of various STAT3 inhibitors from different preclinical and clinical studies.
| Inhibitor | Mechanism of Action |
| This compound | Binds to STAT1/STAT3, suppressing their phosphorylation and reducing PD-L1 expression. Also inhibits PI3K/AKT and targets PGK1.[2][3][6][7] |
| Napabucasin | Blocks STAT3-mediated gene transcription. |
| Danvatirsen (AZD9150) | Antisense oligonucleotide that inhibits STAT3 protein synthesis. |
| YHO-1701 | Small molecule inhibitor of STAT3. |
| NSC-743380 | Suppresses STAT3 phosphorylation at Y705.[12] |
| Curcumin | Inhibits STAT3 phosphorylation and activation.[2] |
| Resveratrol | Suppresses STAT3 signaling.[2] |
Table 3: Mechanisms of Action of Various STAT3 Inhibitors. This table outlines the different ways in which these inhibitors interfere with the STAT3 signaling pathway.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of STAT3 inhibition and the general workflow for evaluating these inhibitors, the following diagrams are provided.
Caption: The STAT3 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the STAT3 inhibitor (e.g., this compound) or a vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.
Western Blot Analysis
-
Cell Lysis: Treated and untreated lung cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-STAT3, total STAT3, PD-L1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of lung cancer cells (e.g., 1 x 10^7 H1703 cells) are suspended in a suitable medium (e.g., PBS) and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the STAT3 inhibitor (e.g., 200 mg/kg this compound) orally or via another appropriate route daily. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for lung cancer through its inhibition of the STAT3 signaling pathway. While direct comparative efficacy data against other STAT3 inhibitors is not yet available, the existing preclinical evidence for this compound is promising. The provided data and protocols offer a valuable resource for researchers in the field of lung cancer drug development to design and interpret studies aimed at further elucidating the therapeutic utility of STAT3 inhibitors. Future head-to-head studies are warranted to definitively establish the comparative efficacy of this compound against other agents in this class.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. This compound Suppresses the Malignant Progression of Small‐Cell Lung Cancer by Inhibiting Lactate Production and Promoting Anti‐Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of combination treatment using YHO-1701, an orally active STAT3 inhibitor, with molecular-targeted agents on cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]
- 12. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to ACT001 Combination Therapy with PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is rapidly evolving, with combination strategies at the forefront of innovation. This guide provides a comprehensive comparison of the novel agent ACT001 in combination with PD-1 inhibitors, a promising approach to overcoming immunotherapy resistance and enhancing anti-tumor responses. Drawing on the latest preclinical data, this document outlines the mechanistic rationale, presents supporting experimental evidence, and offers a look into the ongoing clinical evaluation of this combination therapy.
Mechanistic Rationale: A Two-Pronged Attack on Cancer
This compound, a small molecule derivative of parthenolide, has demonstrated a multi-faceted anti-cancer activity. Its primary mechanism involves the inhibition of key signaling pathways that drive tumor growth and immune evasion. Preclinical research has elucidated that this compound directly targets the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] The constitutive activation of STAT3 in tumor cells is a known driver of malignant progression and is critically involved in upregulating the expression of Programmed Death-Ligand 1 (PD-L1).[1][4]
PD-L1, expressed on the surface of cancer cells, interacts with the PD-1 receptor on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response. By inhibiting STAT3 phosphorylation, this compound effectively reduces PD-L1 expression on tumor cells, thereby disrupting this key immune checkpoint.[1][2][4] This mechanism suggests a powerful synergy with PD-1 inhibitors, which work by blocking the PD-1/PD-L1 interaction. The combination of this compound and a PD-1 inhibitor is hypothesized to restore and enhance the anti-tumor activity of the immune system through two distinct but complementary actions.
Preclinical Evidence: Supporting the Combination Strategy
In Vitro Studies:
Preclinical in vitro studies have consistently demonstrated the ability of this compound to modulate the immune phenotype of cancer cells. In glioblastoma and non-small cell lung cancer (NSCLC) cell lines, treatment with this compound has been shown to significantly decrease the expression of PD-L1.[5][6][7][8]
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Outcome | Reference |
| H1703, H1975 | Non-Small Cell Lung Cancer | IC50 values: 9.21 µM (H1703), 14.42 µM (H1975) | Inhibition of cell proliferation | [9] |
| GL261, U87, U251 | Glioblastoma | Various | Reduction in PD-L1 mRNA and protein expression | [1] |
| H1299, H1975 | Non-Small Cell Lung Cancer | Various | Reduction in PD-L1 expression | [5][7] |
In Vivo Studies:
Animal models have provided further evidence for the immunomodulatory effects of this compound and its potential to enhance immunotherapy. In a murine glioblastoma model, this compound treatment not only inhibited tumor growth but also led to a more favorable tumor microenvironment.[1] This included a decrease in the infiltration of M2-polarized macrophages, which are known to be immunosuppressive, and an increase in markers of anti-tumor immunity.[1][2]
Table 2: In Vivo Effects of this compound in a Murine Glioblastoma Model
| Parameter | Treatment Group | Result | Reference |
| Tumor Growth | This compound | Significant inhibition of tumor growth | [1] |
| PD-L1 Expression | This compound | Decreased PD-L1 expression in tumor tissue | [1] |
| M2 Macrophage Markers (CD206, CD163) | This compound | Decreased expression | [1] |
| Anti-tumor Immune Markers (iNOS, IFNγ) | This compound | Increased expression | [1] |
Clinical Evaluation: The Next Frontier
The promising preclinical data has paved the way for clinical investigation of the this compound and PD-1 inhibitor combination. A notable ongoing study is the Phase 1b/2a clinical trial NCT05053880.[10][11]
Table 3: Overview of Clinical Trial NCT05053880
| Trial Identifier | Phase | Title | Interventions | Indication | Status |
| NCT05053880 | Phase 1b/2a | A Study to Evaluate Safety and Efficacy of this compound and Anti-PD-1 in Patients With Surgically Accessible Recurrent Glioblastoma Multiforme | This compound, Pembrolizumab (B1139204) | Recurrent Glioblastoma Multiforme | Active |
This trial is designed to assess the safety and efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with recurrent glioblastoma, a patient population with a high unmet medical need.[12] The study design includes a window to analyze the impact of the combination on the tumor microenvironment, which will provide crucial insights into the synergistic mechanisms at play in a clinical setting.[11]
Comparison with Alternative Therapies
While direct comparative data from the this compound and PD-1 inhibitor combination therapy is not yet available, a comparison can be drawn based on the known efficacy of existing treatments for indications like glioblastoma and NSCLC.
Table 4: Comparison of Therapeutic Approaches (Conceptual)
| Therapeutic Approach | Mechanism of Action | Reported Efficacy (Monotherapy/Standard of Care) | Potential Advantage of this compound + PD-1 Inhibitor Combination |
| Temozolomide (for Glioblastoma) | Alkylating agent, induces DNA damage in cancer cells. | Modest survival benefit. | This compound's ability to cross the blood-brain barrier and modulate the immune microenvironment could complement chemotherapy. |
| PD-1 Inhibitor Monotherapy | Blocks the PD-1/PD-L1 immune checkpoint, restoring T-cell activity. | Limited efficacy in "cold" tumors with low PD-L1 expression and an immunosuppressive microenvironment. | This compound may convert "cold" tumors to "hot" tumors by increasing immune infiltration and reducing immunosuppressive cells, thereby sensitizing them to PD-1 blockade. |
| This compound Monotherapy | Inhibits STAT3 and other pro-tumorigenic pathways. | Has shown anti-tumor activity in preclinical models and early clinical trials. | Combination with a PD-1 inhibitor is expected to produce a more robust and durable anti-tumor response by simultaneously targeting intrinsic tumor signaling and extrinsic immune suppression. |
Detailed Experimental Protocols
A summary of the key experimental protocols used in the preclinical evaluation of this compound is provided below.
Western Blotting for PD-L1 and p-STAT3 Expression
-
Cell Lysis: Glioma or NSCLC cells were treated with varying concentrations of this compound for specified time points. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against PD-L1, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Murine Glioblastoma Model
-
Cell Implantation: GL261 murine glioma cells were stereotactically implanted into the brains of C57BL/6 mice.
-
Treatment: Once tumors were established, mice were randomized to receive either vehicle control or this compound orally at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor progression was monitored by bioluminescence imaging or magnetic resonance imaging (MRI).
-
Immunohistochemistry (IHC): At the end of the study, tumors were harvested, fixed, and embedded in paraffin. IHC was performed on tumor sections using antibodies against PD-L1, CD206, CD163, iNOS, and IFNγ to assess the tumor microenvironment.[1]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: this compound inhibits STAT3 phosphorylation, leading to reduced PD-L1 expression.
Conceptual Clinical Trial Workflow
Caption: A conceptual workflow for a randomized clinical trial of this compound and Pembrolizumab.
Conclusion
The combination of this compound with PD-1 inhibitors represents a scientifically robust strategy with the potential to significantly improve outcomes for patients with various cancers, including those that are traditionally resistant to immunotherapy. The preclinical evidence strongly supports the synergistic potential of this combination by demonstrating this compound's ability to modulate the tumor microenvironment and downregulate PD-L1 expression. The ongoing clinical trial in recurrent glioblastoma is a critical step in translating these promising preclinical findings into tangible clinical benefits. As the results of this and future studies emerge, the role of this compound in the landscape of cancer immunotherapy will become clearer, potentially offering a new paradigm for combination treatments.
References
- 1. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer | CoLab [colab.ws]
- 7. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Neuroscience Clinical Trials | MD Anderson Cancer Center [mdanderson.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Facebook [cancer.gov]
Synergistic Anti-Cancer Effects of ACT001 and Cisplatin Combination Therapy
A Comprehensive Guide for Researchers
Mechanism of Synergistic Action
Signaling Pathway: ACT001 and Cisplatin (B142131) Synergy
The following diagram illustrates the proposed signaling pathway through which this compound exerts its synergistic effect with cisplatin.
Quantitative Data Summary
The synergistic effects of this compound and cisplatin have been quantified through various in vitro and in vivo experiments.
Table 1: In Vitro Synergistic Efficacy in U118MG Glioma Cells
| Treatment Group | Apoptosis Rate (%)[4] | IC50 of Cisplatin (μM)[4] |
| Vehicle | 4.19 ± 0.50 | 18.24 |
| This compound (7.5 μM) | 4.5 ± 0.62 | 8.494 (with 3.75 μM this compound) |
| Cisplatin (7.5 μM) | 5.1 ± 0.99 | 5.985 (with 7.5 μM this compound) |
| This compound + Cisplatin | 13.7 ± 1.08 | N/A |
Table 2: In Vivo Efficacy in U118 Xenograft Model
| Treatment Group | Tumor Growth |
| Vehicle | Baseline growth |
| This compound (200 mg/kg, oral, daily) | Slower growth than vehicle |
| Cisplatin (2.5 mg/kg, i.p., every 3 days) | Slower growth than vehicle |
| This compound + Cisplatin | Remarkably reduced tumor size and weight compared to other groups[4] |
Experimental Workflow: In Vitro Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and cisplatin in vitro.
Caption: A generalized workflow for in vitro evaluation of this compound and cisplatin synergy.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the synergistic effects.
1. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and assess the synergistic cytotoxic effect.
-
Protocol:
-
Seed glioma cells (e.g., U118MG) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 72 hours.[4]
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine IC50 values. The synergistic effect can be assessed using the Bliss independence model.[4]
-
2. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Protocol:
-
Harvest the cells and wash them with cold PBS.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
3. Cell Invasion (Transwell) Assay
-
Objective: To evaluate the effect of the combination treatment on the invasive potential of glioma cells.
-
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a specified time (e.g., 24 hours) to allow for cell invasion through the Matrigel.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells under a microscope.
-
4. In Vivo Xenograft Model
-
Objective: To assess the in vivo anti-tumor efficacy of the combination therapy.
-
Protocol:
-
Subcutaneously inject glioma cells (e.g., U118MG) into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle, this compound alone, cisplatin alone, and the combination.
-
Administer the treatments as per the specified dosage and schedule (e.g., this compound at 200 mg/kg daily via oral gavage, and cisplatin at 2.5 mg/kg every 3 days via intraperitoneal injection).[4]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and measure their weight.
-
Alternative Mechanisms and Broader Context
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Brain Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ACT001 and Parthenolide for Oncological Research
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
This report provides a detailed, data-supported comparison of ACT001 and its parent compound, parthenolide (B1678480), focusing on their potential as therapeutic agents in oncology. This guide synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and pharmacokinetic profiles.
Introduction
Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has long been investigated for its anti-inflammatory and anti-cancer properties.[1] However, its clinical development has been hampered by poor water solubility, low bioavailability, and instability.[2][3] this compound, a derivative of parthenolide, was developed to overcome these limitations, exhibiting improved plasma stability and oral bioavailability.[4][5] Both compounds exert their biological effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways, which are critical in cancer cell proliferation, survival, and inflammation.[6][7]
Chemical Structures
Parthenolide is characterized by an α-methylene-γ-lactone ring and an epoxide group, which are crucial for its biological activity.[1] this compound, a dimethylamino derivative of micheliolide (B1676576) (a related sesquiterpene lactone), was designed to enhance its pharmaceutical properties.[2][4]
Mechanism of Action
Both this compound and parthenolide share a common mechanism of action by targeting key inflammatory and survival pathways in cancer cells.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. Both this compound and parthenolide have been shown to inhibit the NF-κB pathway.[5][6] Parthenolide has been reported to directly inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[8] this compound has also been shown to directly bind to IKKβ, inhibiting its phosphorylation and consequently suppressing NF-κB activation.[5]
Inhibition of STAT3 Signaling
Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in tumorigenesis. Both compounds have been shown to inhibit the STAT3 pathway.[2][9] this compound has been demonstrated to directly bind to STAT3, inhibiting its phosphorylation.[2] Parthenolide has been found to covalently target and inhibit Janus kinases (JAKs), the upstream kinases responsible for STAT3 phosphorylation.[9][10]
Preclinical Efficacy
In Vitro Studies
While direct head-to-head comparative studies are limited, available data suggests both compounds exhibit potent anti-cancer activity in vitro.
Table 1: In Vitro Efficacy Data
| Compound | Cancer Type | Cell Line(s) | Endpoint | Result | Citation(s) |
| This compound | Glioblastoma | GSC 1123, R39 | Cell Viability | IC50 values were lower in glioma stem-like cells (GSCs) compared to normal human astrocytes (NHA). | [7][11] |
| Non-Small Cell Lung Cancer | H1703, H1975 | Cell Viability | IC50 = 9.21 µM (H1703), 14.42 µM (H1975) | [12] | |
| Glioblastoma | U-118 MG, U-251, SF-126, SHG-44 | Cell Proliferation | Dose- and time-dependent inhibition of proliferation. | [13] | |
| Parthenolide | Glioblastoma | U87MG, U373 | Cell Proliferation | Dose-dependent inhibition of proliferation at concentrations >5 µM. | [8] |
| Glioblastoma | U87MG | Apoptosis | Induced rapid apoptosis through caspase 3/7 activation. | [14] |
In Vivo Studies
In vivo studies highlight a key advantage of this compound over parthenolide. A high-throughput drug screen against diffuse intrinsic pontine glioma (DIPG) cultures found that while parthenolide demonstrated significant anti-tumor activity, it also affected healthy cell viability and showed no in vivo efficacy.[15] In contrast, this compound was well-tolerated and significantly improved the survival of tumor-bearing animals in a DIPG orthotopic model, extending survival by 33%.[15]
In a glioblastoma xenograft model, this compound treatment markedly decreased tumor growth and extended the survival of the animals.[7] Parthenolide has also been shown to suppress tumor growth and neovascularity in glioblastoma xenografts.[8][16]
Pharmacokinetics and Bioavailability
A major differentiating factor between this compound and parthenolide is their pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Parthenolide | Citation(s) |
| Oral Bioavailability | ~50.82% (in rats) | Very low; undetectable plasma concentrations at up to 4 mg daily oral dose in a human Phase I trial. | [17][18] |
| Plasma Half-life (T1/2) | ~3-4 hours (in humans) | Not accurately determined in humans due to low bioavailability. | [6][19] |
| Maximum Concentration (Cmax) | Dose-dependent; ~300 ng/mL to 5000 ng/mL for doses from 100mg to 900mg BID in humans. | Not detectable at tested oral doses in a human trial. | [18][20] |
| Blood-Brain Barrier Penetration | Yes, able to cross the blood-brain barrier. | Not well-established due to poor systemic exposure. | [2][17] |
| Stability | More stable in plasma compared to parthenolide. | Unstable in both acidic and basic conditions. | [2][4] |
| Solubility | Water-soluble formulation available. | Poor water solubility. | [3][5] |
Clinical Development
This compound has progressed to clinical trials, demonstrating its potential as a therapeutic agent. It has been granted orphan drug designation by the FDA for the treatment of glioblastoma.[12] Phase I studies in patients with recurrent glioblastoma and other advanced solid tumors have shown that this compound is well-tolerated and exhibits preliminary evidence of anti-tumor activity.[6][19] A Phase II trial for DIPG and H3K27-altered high-grade gliomas is also underway.
In contrast, the clinical development of parthenolide has been limited by its poor pharmacokinetic properties. A Phase I trial of an oral feverfew extract standardized to parthenolide content found no detectable plasma concentrations of the compound, precluding further dose escalation and efficacy assessments.[18]
Experimental Protocols
Western Blot Analysis for STAT3 Phosphorylation
This protocol is a standard method for assessing the inhibition of STAT3 phosphorylation by compounds like this compound and parthenolide.
Methodology:
-
Cell Culture and Treatment: Glioblastoma cells are cultured to a suitable confluency and then treated with varying concentrations of this compound or parthenolide for a specified duration.
-
Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a standard assay like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation and Detection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of p-STAT3 is normalized to the total STAT3 and the loading control to determine the relative inhibition of STAT3 phosphorylation.
Conclusion
This compound represents a significant advancement over its parent compound, parthenolide. While both molecules target the critical NF-κB and STAT3 signaling pathways in cancer, this compound's superior pharmacokinetic profile, including its oral bioavailability and ability to cross the blood-brain barrier, makes it a much more viable clinical candidate. Preclinical and early clinical data for this compound in aggressive cancers like glioblastoma are promising. In contrast, the clinical utility of parthenolide remains limited by its poor pharmaceutical properties. Future research, including direct head-to-head preclinical studies and ongoing clinical trials of this compound, will further elucidate the therapeutic potential of this promising parthenolide derivative.
References
- 1. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The parthenolide derivative this compound synergizes with low doses of L-DOPA to improve MPTP-induced Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates the NF-κB/MnSOD/ROS axis by targeting IKKβ to inhibit glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Akt/NF-κB pathway in antitumor effects of parthenolide on glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Parthenolide induces apoptosis in glioblastomas without affecting NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of Akt/NF-κB pathway in antitumor effects of parthenolide on glioblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, tissue distribution and excretion of this compound in Sprague-Dawley rats and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I dose escalation trial of feverfew with standardized doses of parthenolide in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of ACT001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of ACT001, a novel small-molecule compound derived from parthenolide (B1678480). It offers an objective comparison with established anti-inflammatory agents, dexamethasone (B1670325) and ibuprofen (B1674241), supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and inflammation research.
Overview of this compound and its Anti-Inflammatory Mechanism
This compound is a synthetic derivative of parthenolide, a sesquiterpene lactone extracted from the feverfew plant. It has demonstrated potent anti-inflammatory and anti-tumor properties in preclinical studies. The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
The primary mechanism of action for this compound's anti-inflammatory effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. These pathways are critical regulators of pro-inflammatory gene expression. By inhibiting these pathways, this compound effectively reduces the production of various pro-inflammatory mediators, including cytokines and enzymes.
Comparative Analysis of Anti-Inflammatory Activity
While direct head-to-head comparative studies of this compound with dexamethasone and ibuprofen are limited in the publicly available literature, this guide synthesizes data from various sources to provide an objective comparison.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | 16.0 ± 1.2 µM | [1] |
| This compound | NF-κB Activation | LPS-stimulated BV-2 microglia | 24.1 ± 1.3 µM | [1] |
| Ibuprofen | NF-κB Activation | TNF-induced KBM-5 cells | 3.49 mM | [2] |
| Dexamethasone | NF-κB Activation | TNF-induced KBM-5 cells | 0.027 mM | [2] |
Note: The data for ibuprofen and dexamethasone are from a different study and cell line than that of this compound, which should be considered when making direct comparisons.
Table 2: In Vivo Anti-Inflammatory Effects of Parthenolide (Parent Compound of this compound) vs. Dexamethasone
| Treatment | Animal Model | Key Inflammatory Parameter | Outcome | Reference |
| Parthenolide | Murine model of chronic asthma | Interleukin-4 (IL-4) levels | Significantly reduced compared to placebo | [3][4] |
| Dexamethasone | Murine model of chronic asthma | Histologic parameters of inflammation | Significantly better improvement compared to parthenolide | [3] |
Note: This study compares parthenolide, the parent compound of this compound, with dexamethasone. The results suggest that while parthenolide shows anti-inflammatory effects, dexamethasone was more potent in this specific model.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and the mechanisms of action for dexamethasone and ibuprofen.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the compounds on the cell lines used in the experiments.
-
Cell Seeding: Plate cells (e.g., BV-2 microglia) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, dexamethasone, or ibuprofen for the desired time period (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay measures the ability of the compounds to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture and Treatment: Seed BV-2 microglia cells in 24-well plates. Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine protein measurement, 6 hours for mRNA measurement).
-
Sample Collection: Collect the cell culture supernatants for cytokine protein analysis (ELISA) or lyse the cells for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) analysis of cytokine mRNA levels (e.g., TNF-α, IL-1β, IL-6).
-
Quantification: Use commercially available ELISA kits or specific primers for qRT-PCR to quantify the levels of the target cytokines.
Western Blot Analysis for NF-κB and STAT3 Phosphorylation
This method is used to determine the effect of the compounds on the activation of key signaling proteins.
-
Cell Lysis: After treatment with the compounds and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65 and STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB and STAT3 signaling pathways. The available data suggests that this compound is a potent inhibitor of pro-inflammatory mediator production. While direct comparative data with dexamethasone and ibuprofen is still emerging, the indirect evidence presented in this guide provides a valuable framework for understanding the relative potential of this compound as a novel anti-inflammatory agent. Further head-to-head studies are warranted to definitively establish its comparative efficacy and therapeutic potential. This guide serves as a foundational resource to inform future research and development in the field of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of parthenolide on lung histopathology in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of parthenolide on lung histopathology in a murine model of asthma | Allergologia et Immunopathologia [elsevier.es]
ACT001 in Glioma: A Comparative Analysis of Efficacy in MGMT-Methylated vs. Unmethylated Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug ACT001 in the context of O⁶-methylguanine-DNA methyltransferase (MGMT) promoter methylation status in glioma, a key determinant of response to standard-of-care alkylating chemotherapies. While direct, comprehensive clinical data comparing this compound efficacy in MGMT-methylated versus unmethylated glioma remains limited, this document synthesizes available preclinical and clinical findings to inform ongoing research and development.
Executive Summary
This compound is a novel small molecule that has demonstrated anti-tumor activity in glioblastoma (GBM), the most aggressive form of glioma. Its mechanism of action is multifactorial, involving the inhibition of key signaling pathways such as STAT3, NF-κB, and PI3K/AKT.[1][2][3] The role of MGMT promoter methylation in predicting response to temozolomide (B1682018) (TMZ), the standard chemotherapy for GBM, is well-established. Methylation of the MGMT promoter leads to decreased expression of the MGMT DNA repair protein, rendering tumor cells more susceptible to alkylating agents like TMZ. Emerging clinical data, though preliminary, suggests that the efficacy of this compound, particularly in combination with TMZ, may also be influenced by MGMT status, albeit in a potentially different manner than observed with TMZ alone.
Efficacy of this compound by MGMT Promoter Methylation Status
Direct comparative efficacy data for this compound as a monotherapy in MGMT-methylated versus unmethylated glioma is not yet available in published literature. However, a phase 2 clinical trial (CTNI-29) evaluating this compound in combination with TMZ for recurrent GBM has provided an initial glimpse into the potential interplay between this compound treatment and MGMT status.
Table 1: Clinical Observations from the CTNI-29 Phase 2 Trial (Interim Analysis) [1][2]
| Treatment Arm | MGMT Status | Number of Patients (with wild-type IDH) | Key Observation |
| This compound + Temozolomide | Methylated | 4 | Did not exhibit prolonged stable disease. |
| This compound + Temozolomide | Unmethylated | Data not specified | Prolonged stable disease was observed in this combination arm, with two patients experiencing progression-free survival of 19 and 22 months.[1][2] |
| This compound Monotherapy | Methylated | Not specified | Patients with positive MGMT methylation did not show prolonged stable disease.[1][2] |
| Temozolomide/CCNU Monotherapy | Methylated | 4 | Did not exhibit prolonged stable disease.[1][2] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-glioma effects through the modulation of several critical signaling pathways implicated in tumor growth, survival, and immune evasion.
Caption: this compound multitargeted signaling inhibition in glioma.
Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in preclinical and clinical studies of this compound.
In Vitro Cell Viability and Proliferation Assays
-
Cell Culture: Human glioma cell lines (e.g., U-118 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Proliferation Assessment: Cell proliferation can be assessed by Ki-67 staining and quantification through immunofluorescence or immunohistochemistry.[4]
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Glioma cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, PD-L1, p-IKKβ, IKKβ, p-AKT, AKT).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or intracranially injected with human glioma cells (e.g., U-118 MG).[4]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.[4]
-
Tumor Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored by bioluminescence imaging (for intracranial models).[4]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67, CD31).
Caption: Preclinical evaluation workflow for this compound in glioma.
Logical Relationship: this compound, MGMT Status, and Clinical Outcome
The preliminary findings from the CTNI-29 trial suggest a potential logical relationship where the benefit of this compound in combination with TMZ may be more pronounced in patients with unmethylated MGMT. This is in contrast to the established predictive value of MGMT methylation for TMZ monotherapy.
Caption: Hypothetical model based on early clinical data.
Conclusion and Future Directions
The available evidence on the efficacy of this compound in relation to MGMT promoter methylation in glioma is still in its early stages. Preclinical studies have elucidated its multi-faceted mechanism of action, targeting key oncogenic pathways. Preliminary clinical data from a phase 2 trial in recurrent GBM suggests that the combination of this compound and temozolomide may be particularly beneficial for patients with unmethylated MGMT, a population with a significant unmet medical need. However, these findings are based on a small number of patients and require validation in larger, randomized controlled trials.
Future research should focus on:
-
Prospective clinical trials designed to specifically evaluate the efficacy of this compound, both as a monotherapy and in combination with other agents, in well-defined patient cohorts stratified by MGMT promoter methylation status.
-
Translational studies to identify predictive biomarkers beyond MGMT status that can help select patients most likely to respond to this compound.
-
Further preclinical investigations to explore the precise molecular mechanisms underlying the potential synergistic or differential effects of this compound in MGMT-methylated and unmethylated glioma cells.
A deeper understanding of the interplay between this compound and the MGMT-related DNA repair pathway will be crucial for optimizing its clinical development and positioning it effectively in the treatment landscape for glioma.
References
- 1. CTNI-29. A PHASE 2 STUDY TO EVALUATE EFFICACY AND SAFETY OF this compound AND TEMOZOLOMIDE COMBINATION TREATMENT IN PATIENTS WITH RECURRENT GLIOBLASTOMA MULTIFORME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Likelihood of Approval and Phase Transition Success Rate Model – ACT-001 in Recurrent Glioblastoma Multiforme (GBM) [globaldata.com]
- 4. researchgate.net [researchgate.net]
ACT001: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the therapeutic potential of ACT001, a novel investigational drug, across glioblastoma, non-small cell lung cancer, and triple-negative breast cancer. This report synthesizes preclinical and clinical data to provide a comparative analysis of its efficacy and mechanism of action.
This compound, a novel small molecule inhibitor, has demonstrated significant anti-tumor activity in a variety of cancers. This guide provides a detailed comparative analysis of its effects on glioblastoma (GBM), non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC). By summarizing key experimental data, detailing methodologies, and visualizing its mechanism of action, this document serves as a valuable resource for researchers and drug development professionals.
Quantitative Analysis of In Vitro Efficacy
This compound has shown potent growth-inhibitory effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in multiple studies, highlighting its differential efficacy.
| Tumor Type | Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| Glioblastoma | U-118 MG | 18.7 ± 1.8 | 72 | [1] |
| U-251 | Not specified | 72 | [1] | |
| SF-126 | 25.2 ± 7.5 | 72 | [1] | |
| SHG-44 | Not specified | 72 | [1] | |
| Non-Small Cell Lung Cancer | H1703 | 9.21 | 72 | [2] |
| H1975 | 14.42 | 72 | [2] | |
| Other NSCLC cell lines | 50 - 100 | 72 | [2] | |
| Triple-Negative Breast Cancer | 4T1 | Not specified (Significant inhibition at 20-80 µM) | 72 |
Comparative In Vivo Efficacy
Preclinical studies using xenograft models have consistently demonstrated the ability of this compound to suppress tumor growth and improve survival.
| Tumor Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Glioblastoma | U-118 MG subcutaneous | 200 mg/kg or 400 mg/kg daily (oral) | Significant reduction in tumor volume and weight. | [3] |
| GL-261 orthotopic | 400 mg/kg daily (oral) | Significant suppression of tumor growth. | [3] | |
| DIPG orthotopic | Not specified | Extended median survival by 33%. | [4] | |
| Non-Small Cell Lung Cancer | H1703 subcutaneous | 200 mg/kg daily (oral) | Significantly smaller tumor volume compared to control. | [2] |
| Triple-Negative Breast Cancer | 4T1 orthotopic | 100 mg/kg daily (oral) | Significant suppression of tumor growth and increased survival. |
Clinical Trial Insights: Glioblastoma
This compound has progressed to clinical trials, particularly for the treatment of glioblastoma, an aggressive brain tumor with limited treatment options.
| Trial Phase | Patient Population | Dosage | Key Outcomes | Reference |
| Phase 1 | Recurrent glioblastoma and other advanced solid tumors | 100 mg BID to 1200 mg BID | Well-tolerated. 1 complete remission and 3 stable disease (≥ 6 months) in 19 recurrent malignant glioma patients. | |
| Phase 2 | Recurrent Glioblastoma Multiforme | 400mg BID (monotherapy and in combination with temozolomide) | Prolonged progression-free survival in a subgroup of patients receiving combination therapy. | [5] |
Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling
This compound exerts its anti-tumor effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and immune evasion. The drug has been shown to cross the blood-brain barrier, a crucial feature for treating brain tumors like glioblastoma.[6] Its primary mechanisms of action involve the inhibition of the NF-κB, STAT3, and PI3K/AKT pathways.
Inhibition of the NF-κB Signaling Pathway
This compound directly binds to IKKβ, a key kinase in the NF-κB pathway, and inhibits its phosphorylation.[7] This leads to the suppression of NF-κB activation, which in turn downregulates the expression of downstream targets like MnSOD, promoting the generation of reactive oxygen species (ROS) and inducing G2/M phase cell cycle arrest and apoptosis in glioblastoma cells.[7]
Modulation of the STAT3 Signaling Pathway
This compound has been shown to directly bind to STAT3, a critical transcription factor involved in cell proliferation and immune regulation, and inhibit its phosphorylation.[6] This inhibition leads to the downregulation of programmed death-ligand 1 (PD-L1), a key immune checkpoint protein, thereby potentially enhancing the anti-tumor immune response.[6]
Targeting the PI3K/AKT Signaling Pathway
Experimental Protocols
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound (e.g., 0.0625–800 μM) for 72 hours.
-
MTT Addition: 10 µl of MTT solution (5 mg/ml) was added to each well, and the plates were incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µl of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
Western blotting was performed to determine the expression levels of key proteins in the signaling pathways affected by this compound.[2][6]
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (30-50 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., p-IKKβ, p-STAT3, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Xenograft Model
In vivo efficacy of this compound was evaluated using orthotopic xenograft models, which more accurately mimic the tumor microenvironment.[3][9]
-
Cell Implantation: Human cancer cells (e.g., GL-261 glioma cells) were stereotactically injected into the brains of immunodeficient mice (e.g., BALB/c nude or C57BL/6J mice).
-
Tumor Growth Monitoring: Tumor growth was monitored using non-invasive imaging techniques such as bioluminescence imaging for luciferase-expressing cells.
-
Drug Administration: Once tumors were established, mice were randomized into treatment and control groups. This compound was administered orally at specified doses (e.g., 200-400 mg/kg daily).
-
Efficacy Evaluation: Treatment efficacy was assessed by measuring changes in tumor volume and monitoring the survival of the mice.
-
Immunohistochemistry: At the end of the study, tumors were excised for immunohistochemical analysis of biomarkers such as Ki67 (proliferation marker) and p-p65 (NF-κB activation).
Conclusion
This compound demonstrates broad anti-tumor activity against glioblastoma, non-small cell lung cancer, and triple-negative breast cancer through the modulation of key oncogenic signaling pathways. Its ability to cross the blood-brain barrier and its efficacy in preclinical and early clinical settings, particularly for glioblastoma, highlight its potential as a promising therapeutic agent. Further research is warranted to fully elucidate its comparative efficacy in a wider range of tumor types and to optimize its clinical application, both as a monotherapy and in combination with existing cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTNI-29. A PHASE 2 STUDY TO EVALUATE EFFICACY AND SAFETY OF this compound AND TEMOZOLOMIDE COMBINATION TREATMENT IN PATIENTS WITH RECURRENT GLIOBLASTOMA MULTIFORME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ACT001: A Comparative Guide Using CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of ACT001, a multi-target small molecule inhibitor with promising anti-cancer properties. By integrating established experimental data with a robust CRISPR-Cas9-based target validation workflow, researchers can definitively link the pharmacological effects of this compound to its putative molecular targets. This document outlines the key signaling pathways, presents comparative data, and provides detailed experimental protocols to facilitate rigorous on-target validation studies.
Introduction to this compound and its Putative Targets
This compound has demonstrated therapeutic potential in preclinical and clinical studies, particularly in glioblastoma and non-small cell lung cancer. Its mechanism of action is believed to involve the modulation of multiple signaling pathways through direct interaction with several key proteins. The primary putative targets of this compound include:
-
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): A critical kinase in the NF-κB signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and inflammation.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that, when constitutively activated, promotes tumor growth, survival, and immune evasion, in part by regulating the expression of PD-L1.
-
AEBP1 (Adipocyte Enhancer-Binding Protein 1): A transcriptional repressor that has been implicated in regulating the PI3K/AKT signaling pathway in glioma stem-like cells.
The multi-targeted nature of this compound necessitates a precise and reliable method to deconvolute its on-target effects from potential off-target activities. CRISPR-Cas9 technology offers an unparalleled tool for this purpose by enabling the specific knockout of each putative target gene, thereby allowing for a direct comparison of the cellular phenotypes induced by this compound treatment versus genetic ablation of its targets.
Comparative Analysis of this compound Effects and CRISPR-Mediated Target Knockout
The following tables summarize the expected and reported effects of this compound on key cellular processes and signaling pathways, providing a benchmark for comparison with data obtained from CRISPR-knockout cell lines.
| Target | This compound Effect | CRISPR-KO Phenotype Comparison | Key Downstream Effects |
| IKKβ | Inhibition of NF-κB pathway activation.[1] | Knockout of IKBKB (IKKβ gene) is expected to phenocopy the effects of this compound on the NF-κB pathway. | Decreased phosphorylation of IκBα, reduced nuclear translocation of NF-κB, and downregulation of NF-κB target genes involved in proliferation and survival. |
| PAI-1 | Inhibition of the PI3K/AKT signaling pathway.[2][3] | Knockout of SERPINE1 (PAI-1 gene) should lead to a similar reduction in PI3K/AKT signaling. | Decreased phosphorylation of AKT and downstream effectors, leading to reduced cell proliferation, migration, and invasion.[2] |
| STAT3 | Inhibition of STAT3 phosphorylation and reduction of PD-L1 expression.[4] | Knockout of STAT3 is anticipated to replicate the effects of this compound on STAT3-mediated transcription. | Decreased expression of STAT3 target genes, including PD-L1, and modulation of the anti-tumor immune response.[4] |
| AEBP1 | Downregulation of AEBP1 expression and inhibition of PI3K/AKT signaling in glioma stem-like cells.[5] | Knockout of AEBP1 is expected to inhibit GSC proliferation and phenocopy the effects of this compound on this cell population. | Reduced AKT phosphorylation and impaired proliferation and sphere formation of glioma stem-like cells.[5] |
Table 1: Comparison of this compound's Effects with Expected CRISPR-KO Phenotypes.
| Parameter | Cell Line | This compound IC50 (µM) | Reference |
| Cell Viability | U118MG (Glioblastoma) | ~10 | [2] |
| GSC 1123 (Glioma Stem Cell) | ~5-10 | [5] | |
| R39 (Glioma Stem Cell) | ~5-10 | [5] |
Table 2: Reported IC50 Values for this compound in Glioblastoma Cell Lines.
Experimental Protocols for On-Target Validation
A generalized workflow for validating the on-target effects of this compound using CRISPR-Cas9 is presented below, followed by detailed protocols for key experimental assays.
CRISPR-Cas9 Mediated Target Knockout Workflow
Caption: Workflow for CRISPR-based validation of this compound's targets.
Detailed Experimental Protocols
This protocol is for assessing the effect of this compound on the viability of wild-type and CRISPR-knockout cells.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Microplate reader
Procedure:
-
Seed wild-type and knockout cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
This protocol is for analyzing the phosphorylation status of key proteins in the signaling pathways targeted by this compound.
Materials:
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKKβ, anti-IKKβ, anti-phospho-AKT, anti-AKT, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture wild-type and knockout cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
These assays quantify the transcriptional activity of NF-κB and STAT3.
Materials:
-
Luciferase reporter plasmids (containing NF-κB or STAT3 response elements)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the appropriate luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
After 24 hours, treat the cells with this compound or vehicle, and stimulate with an appropriate agonist (e.g., TNF-α for NF-κB, IL-6 for STAT3) if necessary.
-
After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of this compound's putative targets.
Caption: this compound inhibits the IKKβ/NF-κB signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Conclusion
The validation of this compound's on-target effects is crucial for its clinical development. The integration of CRISPR-Cas9 technology provides a powerful and specific approach to confirm that the observed anti-cancer effects of this compound are mediated through its intended molecular targets. By following the comparative framework and experimental protocols outlined in this guide, researchers can generate robust data to support the mechanism of action of this compound and advance its translation into the clinic.
References
A Comparative Analysis of the Safety Profile of ACT001, a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of ACT001, a novel investigational kinase inhibitor, with established kinase inhibitors. The information is compiled from publicly available clinical trial data and prescribing information to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Executive Summary
This compound is an orally bioavailable small molecule that targets critical signaling pathways in cancer, including NF-κB and STAT3.[1][2] Early-phase clinical trials have consistently demonstrated a favorable safety profile for this compound, characterized by a lack of dose-limiting toxicities (DLTs) and severe treatment-related adverse events (TRAEs). This stands in contrast to many approved kinase inhibitors, which are often associated with a range of toxicities that can impact treatment adherence and patient quality of life. This guide presents a comparative overview of the available safety data for this compound and selected approved kinase inhibitors, details key experimental protocols for safety assessment, and visualizes relevant biological pathways and experimental workflows.
Comparative Safety Profile: this compound vs. Other Kinase Inhibitors
The following table summarizes the reported adverse events for this compound and three widely used kinase inhibitors: erlotinib, sorafenib, and imatinib (B729). It is important to note that the safety data for this compound is from Phase I and II clinical trials and is less extensive than the data for the approved drugs.
| Adverse Event | This compound (Qualitative Data from Phase I/II Trials)[1][2][3] | Erlotinib (Quantitative Data)[4][5][6] | Sorafenib (Quantitative Data)[7][8][9][10] | Imatinib (Quantitative Data)[11][12][13][14] |
| Dose-Limiting Toxicities (DLTs) | Not observed | Not applicable (approved drug) | Not applicable (approved drug) | Not applicable (approved drug) |
| Grade 3/4 Treatment-Related AEs | Not observed | Rash (9%), Diarrhea (6%) | Hand-foot skin reaction (8%), Diarrhea (8%) | Neutropenia, Thrombocytopenia, Anemia |
| Serious Adverse Events (SAEs) | No this compound-related SAEs observed | Hepatotoxicity, Interstitial Lung Disease | Cardiac ischemia/infarction (2.7%), Hemorrhage | Severe Congestive Heart Failure, Hepatotoxicity |
| Common Adverse Events (Any Grade) | Well-tolerated; one instance of Grade 1 pain in an extremity reported as a SUSAR in a pediatric study.[1] | Diarrhea (42%), Rash (70%), Asthenia, Decreased appetite | Diarrhea, Fatigue, Alopecia, Hand-foot skin reaction, Rash | Fluid retention, Nausea, Vomiting, Muscle cramps, Rash |
| Discontinuation due to AEs | Not reported | 14.3% | 14% (in DTC trials) | 2.4% - 9% (depending on disease stage) |
Data for erlotinib, sorafenib, and imatinib are derived from their respective prescribing information and may vary based on the specific clinical trial and patient population.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the safety profiles, the following diagrams illustrate the general signaling pathways targeted by these kinase inhibitors and a typical workflow for preclinical safety assessment.
Detailed Experimental Protocols for Key Safety Assays
In Vivo Repeat-Dose Toxicology Study in Rodents (Rat)
Objective: To evaluate the potential toxicity of a kinase inhibitor following repeated oral administration in rats for 28 days.
Methodology:
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Groups: Typically four groups: a vehicle control group and three dose groups (low, medium, and high). The high dose is often the maximum tolerated dose (MTD) determined in preliminary studies.
-
Administration: The test compound is administered orally (e.g., by gavage) once daily for 28 consecutive days.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examinations are performed before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive panel of hematological and biochemical parameters.
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the low- and mid-dose groups are examined if treatment-related changes are observed in the high-dose group.
-
hERG (human Ether-à-go-go-Related Gene) Patch-Clamp Assay
Objective: To assess the potential of a kinase inhibitor to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 35-37°C).
-
Cells are superfused with an extracellular solution, and the recording pipette is filled with an intracellular solution.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends specific voltage protocols to standardize data collection. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of the hERG channel.
-
Compound Application: The test compound is applied at multiple concentrations to establish a concentration-response relationship.
-
Data Analysis: The inhibitory effect of the compound on the hERG current is quantified, and the IC50 (the concentration at which 50% of the current is inhibited) is calculated.
Conclusion
The available data from early-phase clinical trials suggest that this compound has a highly favorable safety profile, particularly in comparison to several established kinase inhibitors. The absence of dose-limiting toxicities and severe treatment-related adverse events in these initial studies is a promising indicator of its potential tolerability in cancer patients. While more extensive clinical data, including a detailed breakdown of the incidence of all adverse events, are needed for a complete safety assessment, the current findings warrant further investigation of this compound as a potentially safer therapeutic option in oncology. The detailed experimental protocols provided in this guide serve as a reference for the rigorous safety evaluation that is essential in the development of novel kinase inhibitors.
References
- 1. DIPG-84. PHASE 1 DOSE-ESCALATION STUDY OF this compound IN PEDIATRIC PATIENTS WITH ADVANCED BRAIN AND SOLID TUMORS SHOWS ACTIVITY IN DIFFUSE MIDLINE GLIOMA (DMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Tarceva (Erlotinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bayer.com [bayer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Imatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Adverse drug reactions of imatinib in patients with chronic myeloid leukemia: A single-center surveillance study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
ACT001: A Meta-Analysis of Clinical Trial Data for Glioblastoma and Other Solid Tumors
A comprehensive guide for researchers, scientists, and drug development professionals comparing ACT001 with alternative treatments, supported by experimental data and detailed methodologies.
Introduction
This compound is an orally available, small molecule drug candidate that has shown promise in preclinical and early-phase clinical trials for the treatment of glioblastoma (GBM) and other advanced solid tumors. A derivative of the natural compound parthenolide, this compound is designed to cross the blood-brain barrier, a critical feature for treating brain cancers. Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor growth, inflammation, and immune evasion, primarily the NF-κB and STAT3 pathways. This guide provides a meta-analysis of available clinical trial data for this compound and compares its performance with standard-of-care treatments for recurrent glioblastoma. Detailed experimental protocols for key preclinical assays and visualizations of the underlying signaling pathways are also presented to provide a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the available quantitative data from Phase I clinical trials of this compound and compare it with efficacy data from studies of standard-of-care treatments for recurrent glioblastoma. It is important to note that the this compound data is from early-phase trials focused on safety and preliminary efficacy, and direct comparison with established therapies should be interpreted with caution.
Table 1: Summary of this compound Phase I Clinical Trial Data in Adult Patients with Recurrent Malignant Gliomas [1][2]
| Clinical Trial Identifier | Patient Population | Number of Patients | This compound Dose Levels (Oral, BID) | Key Efficacy Results | Pharmacokinetics |
| ACTRN12616000228482 | Recurrent malignant gliomas (including 14 primary GBM, 2 secondary GBM, 2 anaplastic astrocytoma) | 24 | 100 mg, 200 mg, 400 mg, 600 mg, 900 mg, 1200 mg | Of 19 patients with recurrent malignant gliomas: - 1 Complete Remission (ongoing at 27 months) - 3 Stable Disease (lasting ≥ 6 months) | Plasma half-life: ~3-4 hours; No accumulation observed after multiple dosing. Cmax and AUC0-last were approximately dose-linear. |
| ChiCTR-OIC-17013604 | Advanced glioma (including 8 primary GBM, 4 astrocytoma) | 16 | 100 mg, 200 mg, 400 mg, 600 mg, 900 mg | Of 11 evaluable patients: - 1 Partial Response (in a GBM patient) - 2 Stable Disease (lasting 5 or 6 cycles) - 8 Progressive Disease | T1/2: 4 hours; Mean Cmax increased from ~300ng/ml to 5000ng/ml in a dose-dependent manner. |
Table 2: Summary of this compound Phase I Clinical Trial Data in Pediatric Patients with Advanced Brain Tumors
| Patient Population | Number of Patients | This compound Dose Levels (Oral, BID) | Key Efficacy Results | Pharmacokinetics |
| Diffuse Midline Glioma (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG), and other relapsed/refractory brain and solid tumors | 29 (19 with DMG) | 188, 533, 700, 875, 1100 mg/m² | Of 14 DMG patients treated at ≥ 700 mg/m²: - 1 Confirmed Partial Response (on study for 11 months) - 1 Stable Disease (for 14 months) - 5 other patients with tumor burden reduction | Plasma half-life: ~3 hours. |
Table 3: Efficacy of Standard-of-Care Treatments for Recurrent Glioblastoma (for Comparison)
| Treatment | Mechanism of Action | 6-Month Progression-Free Survival (PFS-6) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Temozolomide (TMZ) | Alkylating agent | 21% - 33.1% | ~5.4 - 7.3 months | 5% - 14% |
| Lomustine (CCNU) | Alkylating agent (nitrosourea) | ~20% | ~8 months | ~2.4% (Partial Response) |
| Bevacizumab | VEGF inhibitor | 25% - 50.3% | ~4.2 - 9.2 months | 28.2% - 43% |
| PD-1 Inhibitors (e.g., Nivolumab) | Immune checkpoint inhibitor | Not significantly improved over standard of care in large trials. | ~9.8 months | Low, with some durable responses in a small subset of patients. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for the detection and semi-quantitative analysis of phosphorylated STAT3 at Tyrosine 705 (Tyr705) in cell lysates.
-
Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
-
Immunohistochemistry (IHC) for PD-L1
This protocol is for the detection of Programmed Death-Ligand 1 (PD-L1) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Sample Preparation:
-
Cut 4-5 µm sections from FFPE tissue blocks and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with a primary antibody specific for PD-L1.
-
Wash with buffer.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Wash with buffer.
-
Apply the chromogen (e.g., DAB) and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate PD-L1 expression based on the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS) or a combined positive score (CPS) that includes immune cells.
-
Quantitative Real-Time PCR (qRT-PCR) for PD-L1 mRNA
This protocol is for the quantification of PD-L1 messenger RNA (mRNA) levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for PD-L1, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both PD-L1 and the housekeeping gene.
-
Calculate the relative expression of PD-L1 mRNA using the ΔΔCt method.
-
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of a drug to its target protein in a cellular environment.
-
Cell Treatment and Thermal Challenge:
-
Treat intact cells with the drug (e.g., this compound) or vehicle control.
-
Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the soluble target protein in the supernatant using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement and stabilization.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and a general experimental workflow.
Caption: this compound Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound has demonstrated a favorable safety profile and preliminary signs of anti-tumor activity in early-phase clinical trials for recurrent glioblastoma and other advanced solid tumors, including pediatric diffuse midline gliomas. Its ability to cross the blood-brain barrier and target key oncogenic pathways like NF-κB and STAT3 makes it a promising candidate for further investigation. While direct comparisons with standard-of-care treatments are premature, the initial data warrants continued clinical development, potentially in combination with other therapies. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers working on the preclinical and clinical evaluation of this compound and similar targeted therapies. Further results from ongoing and future clinical trials are eagerly awaited to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Proper Disposal of ACT001: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ACT001 are paramount to ensuring laboratory safety and environmental protection. As an investigational drug with anti-tumor properties, this compound should be managed as a cytotoxic (antineoplastic) agent. This necessitates adherence to stringent disposal protocols to mitigate risks associated with exposure. All personnel handling this compound must be thoroughly trained on its potential hazards, appropriate work practices, necessary personal protective equipment (PPE), and emergency procedures.[1][2]
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and emergency procedures. In the absence of a specific SDS, the following general precautions for handling cytotoxic agents should be strictly followed:
-
Engineering Controls: All manipulations of this compound, including preparation of solutions, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the generation and inhalation of aerosols.[2] The work surface should be covered with a disposable, plastic-backed absorbent pad which should be disposed of as contaminated waste after the procedure.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and respiratory exposure. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves (e.g., nitrile) should be worn at all times. The outer pair should be changed immediately if contaminated.[2][3]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3]
-
Eye Protection: Safety goggles or a face shield should be used, especially when there is a risk of splashes.[2]
-
Respiratory Protection: In the absence of a BSC or fume hood, a respirator with a high-efficiency particulate air (HEPA) filter may be necessary.[4]
-
-
Spill Management: A spill kit specifically for chemotherapeutic agents must be readily available.[2][3] In the event of a spill, the area should be immediately secured. Small spills (less than 5 ml) can be cleaned by personnel wearing appropriate PPE, using absorbent pads to wipe up the liquid. The area should then be decontaminated with a detergent solution followed by clean water.[3] For larger spills, follow institutional emergency procedures.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any materials that have come into contact with it must be managed as hazardous waste, in accordance with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5][6]
Waste Segregation is Critical:
-
Unused/Expired this compound: Pure, unused, or expired this compound is considered a hazardous chemical waste. It should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically labeled for chemotherapy waste.[2] These containers are typically yellow.
-
Contaminated Labware and PPE: All disposable items that have come into contact with this compound, such as gloves, gowns, absorbent pads, and plasticware, are considered "trace" chemotherapy waste. This waste should be placed in a designated, leak-proof bag or container, typically a yellow bag, clearly labeled as "Trace Chemotherapy Waste" for incineration.[1][7]
-
Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[8] They must be collected as hazardous chemical waste in a designated, sealed, and properly labeled container.
Disposal Pathway:
All segregated waste streams containing or contaminated with this compound must be disposed of through an approved hazardous waste management vendor. The primary method of disposal for cytotoxic waste is incineration at a licensed facility to ensure complete destruction of the active compound.[9] Do not autoclave waste containing chemotherapeutic agents.[7]
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not publicly available, the following table summarizes general guidelines for handling and disposal of cytotoxic agents.
| Parameter | Guideline | Source |
| Spill Threshold (Small) | < 5 ml | [3] |
| Waste Container Fill Level | Do not exceed 3/4 full | [5] |
| Hazardous Waste Regulations | Resource Conservation and Recovery Act (RCRA) | [1][5] |
| Recommended Disposal Method | Incineration | [9] |
Experimental Protocols Cited
The provided information does not contain specific experimental protocols for this compound disposal. The procedures outlined above are based on established guidelines for the safe handling and disposal of cytotoxic and antineoplastic agents from regulatory bodies like OSHA and the EPA.
Visualizing this compound's Mechanism of Action
To understand the biological context of this compound, the following diagrams illustrate its known signaling pathways.
References
- 1. web.uri.edu [web.uri.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. osha.gov [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.stpub.com [blog.stpub.com]
- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 8. ashp.org [ashp.org]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Logistics for Handling ACT001
Disclaimer: ACT001 is an investigational drug candidate. As such, a specific, official Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling potent, investigational, and potentially cytotoxic pharmaceutical compounds. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a full risk assessment and to ensure compliance with all local, state, and federal regulations before handling this compound.
Personal Protective Equipment (PPE)
Given that this compound is an active pharmacological agent with potential antineoplastic properties, a comprehensive approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., compliant with ASTM D6978). | Provides a robust barrier against dermal absorption. Double-gloving minimizes exposure risk if the outer glove is breached. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. The design ensures maximum coverage. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes and face from splashes or airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization. | Minimizes the risk of inhaling aerosolized particles. A full risk assessment should determine the specific type of respiratory protection required. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination out of the laboratory. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to ensure personnel safety and prevent cross-contamination.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound, especially weighing and reconstituting the powdered form, should be conducted in a designated area, such as a chemical fume hood, biological safety cabinet (BSC), or a ventilated balance enclosure to minimize exposure.
-
Decontamination: All work surfaces and equipment must be decontaminated before and after handling this compound. A detergent solution followed by a thorough rinse with water is a common practice, but consult your institution's EHS for approved deactivating agents.[1]
-
Spill Kit: An accessible and clearly marked spill kit containing all necessary materials for cleaning up a cytotoxic spill should be available in the laboratory.
Donning and Doffing of PPE
A strict sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
-
Donning Sequence:
-
Shoe Covers
-
Inner Gloves
-
Gown
-
Outer Gloves (ensure cuffs are tucked over the gown sleeves)
-
Respiratory Protection
-
Eye/Face Protection
-
-
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (peel off from the cuff, turning them inside out)
-
Gown and Shoe Covers (remove together, turning the gown inside out)
-
Eye/Face Protection (remove from the back to the front)
-
Inner Gloves
-
Respiratory Protection (remove without touching the front)
-
Perform thorough hand hygiene immediately after removing all PPE.
-
Experimental Workflow for Handling this compound
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
